molecular formula C6H7IN2 B1268742 5-Iodo-6-methylpyridin-2-amine CAS No. 75073-11-9

5-Iodo-6-methylpyridin-2-amine

Número de catálogo: B1268742
Número CAS: 75073-11-9
Peso molecular: 234.04 g/mol
Clave InChI: AFMNJDHAAFAELF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Iodo-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-iodo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMNJDHAAFAELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359332
Record name 5-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75073-11-9
Record name 5-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Iodo-6-methylpyridin-2-amine (CAS No: 75073-11-9). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the compound's key identifiers and computed properties. More critically, it details the authoritative, field-proven experimental methodologies required to empirically determine its essential physical characteristics, such as melting point, purity, and aqueous solubility. The protocols described herein are presented as self-validating systems, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility, which are paramount in preclinical and discovery research settings.

Introduction: The Significance of Physicochemical Profiling

This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its structure, featuring an amino group, a methyl group, and an iodine atom on the pyridine ring, makes it a valuable intermediate for synthesizing biologically active molecules, including potential anti-cancer agents and therapeutics for neurological disorders.[1]

In drug discovery, the journey from a promising molecular entity to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including but not limited to purity, melting point, and solubility—govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. An inaccurate or incomplete understanding of these properties can lead to unreliable in vitro assay results, poor in vivo bioavailability, and significant delays in development.[2] This guide provides the foundational data and experimental frameworks necessary to rigorously characterize this compound, ensuring high-quality, reproducible data for downstream applications.

Core Compound Properties and Specifications

The fundamental identifiers and computed physicochemical properties of this compound provide a baseline for its characterization. These values are derived from computational models and supplier specifications.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 2-Amino-5-iodo-6-methylpyridine, 6-amino-3-iodo-2-methylpyridinium[1][4]
CAS Number 75073-11-9[3][4]
Molecular Formula C₆H₇IN₂[3][4]
Molecular Weight 234.04 g/mol [3][4]
Physical Appearance Off-white to yellow solid[1]
Purity ≥95-98% (Typically by HPLC)[4][5][6]
Storage Conditions 2-8°C, protect from light, inert atmosphere
Computed LogP 1.57 - 1.6[3][4]
Topological Polar Surface Area (TPSA) 38.9 Ų[3][4]

Experimental Determination of Physical Properties

While computed data offers a useful starting point, empirical measurement is the gold standard for defining a compound's physical properties. The following sections detail the authoritative experimental protocols for characterizing this compound.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: Purity is arguably the most critical parameter, as impurities can confound biological and chemical assays. RP-HPLC is the industry-standard method for its high resolution, sensitivity, and reproducibility.[7] The method separates compounds based on hydrophobicity; a nonpolar stationary phase (like C18) retains hydrophobic molecules, which are then eluted by a polar mobile phase of increasing organic solvent concentration.[7][8] For an intermediate like this compound, a gradient elution method is superior to isocratic elution as it provides better resolution for a wider range of potential impurities and shortens analysis time. UV detection is chosen for its broad applicability to aromatic compounds containing chromophores.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase A (e.g., 0.1% TFA in Water) p2 Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) p3 Prepare Sample Stock (1 mg/mL in DMSO or ACN) p4 Dilute to Working Conc. (e.g., 50 µg/mL with 50:50 ACN:H₂O) p3->p4 h1 Equilibrate C18 Column (e.g., 5-10 min with initial conditions) p4->h1 h2 Inject Sample (5-10 µL) h3 Run Gradient Elution (e.g., 5% to 95% B over 15 min) h4 UV Detection (e.g., 254 nm & 220 nm) d1 Integrate Chromatogram Peaks h4->d1 d2 Calculate Purity (% Area) (Area_main / Area_total * 100)

Caption: RP-HPLC workflow for purity analysis.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. Degas both solutions by sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or acetonitrile) to create a 1 mg/mL stock solution. Dilute this stock to a working concentration of approximately 50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV spectrophotometer at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Data Analysis (Trustworthiness): Purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks detected at 254 nm. A self-validating run includes a blank injection (diluent only) to identify system peaks and a standard of known purity to verify retention time and response.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a crucial indicator of purity and identity. While traditional capillary methods are effective, Differential Scanning Calorimetry (DSC) provides a more precise and quantitative measurement.[9] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] A sharp endothermic peak corresponds to the melting transition (Tₘ), and the sharpness of the peak is an excellent indicator of purity. Broad peaks suggest the presence of impurities or multiple crystalline forms (polymorphs).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.[11] The sample should be spread thinly to cover the bottom of the pan to ensure uniform heat transfer.[11] Crimp the pan with a lid. Prepare an empty, crimped aluminum pan as a reference.

  • Instrumentation & Conditions:

    • Atmosphere: Nitrogen purge gas (flow rate ~50 mL/min) to create an inert environment and prevent oxidative degradation.[10]

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp temperature from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a controlled rate of 10°C/min.[10] A slower ramp rate (2-5°C/min) can be used for higher resolution if polymorphism is suspected.

  • Data Analysis (Trustworthiness): The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram.[12] The instrument must be calibrated using certified standards (e.g., indium) to ensure temperature accuracy.[12] The sharpness of the peak provides qualitative information on purity.

Aqueous Solubility Assessment (Kinetic Method)

Expertise & Causality: Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral absorption.[2] For early-stage discovery, a high-throughput kinetic solubility assay is often employed.[13][14] This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of dissolved material after a short incubation period.[2][14] It mimics the conditions often encountered in high-throughput screening (HTS) and provides a rapid assessment of solubility.[13] This contrasts with the more time-consuming thermodynamic solubility, which measures the true equilibrium state.[14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification p1 Prepare 10 mM Stock in 100% DMSO a2 Add DMSO Stock to Buffer (e.g., 2 µL into 198 µL) p1->a2 p2 Prepare Aqueous Buffer (e.g., PBS, pH 7.4) a1 Add Buffer to 96-well Plate p2->a1 a3 Shake for 1-2 hours at Room Temperature a4 Filter to Remove Precipitate (using filter plate) a3->a4 q2 Analyze Filtrate by HPLC-UV or LC-MS/MS a4->q2 q1 Prepare Calibration Curve q3 Calculate Concentration (µg/mL or µM) q1->q3 q2->q3

Caption: Kinetic solubility determination workflow.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final nominal concentration of 100 µM with 1% DMSO. The DMSO is a necessary co-solvent but its concentration must be kept low to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for 1 to 2 hours.[13] This allows the system to approach, but not necessarily reach, equilibrium.

  • Separation: Use a 96-well filter plate (e.g., with a 0.45 µm filter) to centrifuge and separate any precipitated solid from the saturated solution.[13]

  • Quantification (Trustworthiness): The concentration of the compound in the clear filtrate is quantified against a separately prepared calibration curve. HPLC-UV or LC-MS/MS are the preferred detection methods for their sensitivity and specificity.[14] The final reported solubility is the measured concentration in µg/mL or µM. A good target for discovery compounds is often >60 µg/mL.[2]

Safety, Handling, and Storage

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. According to aggregated GHS information, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.

Conclusion

This guide provides a robust framework for the physicochemical characterization of this compound. By combining established computational data with rigorous, well-justified experimental protocols for purity, melting point, and solubility, researchers can generate the high-quality, reliable data essential for advancing drug discovery and chemical development programs. Adherence to these authoritative methodologies ensures that the foundational properties of this key synthetic intermediate are thoroughly and accurately defined.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Bevilacqua, P. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Glomme, A., & Tasker, A. (n.d.). In vitro solubility assays in drug discovery. PubMed. [Link]
  • BioDuro. (n.d.). ADME Solubility Assay.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Wikipedia. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.).
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
  • Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine.

Sources

5-Iodo-6-methylpyridin-2-amine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-Iodo-6-methylpyridin-2-amine

Abstract

This compound is a strategically important heterocyclic building block in modern medicinal chemistry and drug development. Its substituted 2-aminopyridine core serves as a privileged scaffold, most notably for its role as a hinge-binding motif in a multitude of kinase inhibitors. The presence of an iodine atom at the 5-position and a methyl group at the 6-position provides orthogonal chemical handles for facile derivatization, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated synthetic workflow, its core applications in the synthesis of targeted therapeutics, and essential safety and handling protocols tailored for researchers and drug development professionals.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in contemporary drug design, recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[1] Kinase dysregulation is a well-established driver of numerous pathologies, particularly cancer, making them a high-priority target class for therapeutic intervention.[1] this compound (CAS No. 75073-11-9) emerges as a particularly valuable starting material.[2][3][4]

The strategic placement of its functional groups is key to its utility:

  • The 2-Amino Group: Acts as the primary hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases. It also serves as a point for further chemical modification.

  • The 5-Iodo Group: Provides a reactive site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore and optimize interactions with the solvent-exposed regions of the target protein.

  • The 6-Methyl Group: Offers steric influence and can be involved in beneficial hydrophobic interactions within the binding site.

This combination of features makes this compound a versatile platform for developing potent and selective inhibitors for various kinase targets, including DNA-dependent protein kinase (DNA-PK) and others implicated in oncology.[5][6]

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of the compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and analysis.

Chemical Structure

Caption: Chemical Structure of this compound.

Key Physicochemical Data
PropertyValueSource
CAS Number 75073-11-9[2][3]
Molecular Formula C₆H₇IN₂[2][3][7]
Molecular Weight 234.04 g/mol [2][7]
Appearance Off-white to yellow solid[4]
IUPAC Name This compound[3][7]
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
logP (calculated) 1.57[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Storage Conditions 0-8°C, protect from light, inert atmosphere[2][4]
Predicted Spectroscopic Profile

Direct experimental spectra are not always publicly available. However, based on the chemical structure and data from analogous compounds, the following spectroscopic characteristics can be predicted. This serves as a guideline for researchers to confirm the identity and purity of their material.[8]

SpectroscopyFeaturePredicted Chemical Shift / WavenumberRationale
¹H NMR (CDCl₃, 400 MHz)-NH₂ (amine)δ 4.5 - 5.5 ppm (broad singlet, 2H)Typical range for aminopyridines; exchangeable with D₂O.
Ar-H (ring)δ 6.2 - 6.5 ppm (d, 1H, H3)Shielded by the adjacent electron-donating amino group.
Ar-H (ring)δ 7.6 - 7.9 ppm (d, 1H, H4)Deshielded by the adjacent iodine atom.
-CH₃ (methyl)δ 2.3 - 2.5 ppm (singlet, 3H)Typical range for a methyl group on an aromatic ring.
¹³C NMR (CDCl₃, 100 MHz)C2 (C-NH₂)δ 158 - 162 ppmCarbon attached to the amino group.
C6 (C-CH₃)δ 155 - 159 ppmCarbon attached to the methyl group.
C4δ 148 - 152 ppmAromatic CH.
C3δ 108 - 112 ppmAromatic CH, shielded by the amino group.
C5 (C-I)δ 80 - 85 ppmCarbon attached to iodine, showing a characteristic upfield shift.
-CH₃δ 22 - 25 ppmMethyl carbon.
FT-IR (KBr Pellet)N-H Stretch3400 - 3200 cm⁻¹ (two bands)Asymmetric and symmetric stretching of the primary amine.
C=C, C=N Stretch1640 - 1580 cm⁻¹Aromatic ring vibrations.
C-I Stretch600 - 500 cm⁻¹Stretching vibration of the carbon-iodine bond.

Synthesis and Purification Workflow

Synthetic Rationale

The synthesis of this compound is most efficiently achieved via electrophilic aromatic substitution on the electron-rich precursor, 6-methylpyridin-2-amine.[9] The reaction's regioselectivity is governed by the powerful ortho-, para-directing effect of the C2-amino group, which strongly activates the ring towards electrophiles.[10] The C6-methyl group provides additional activation. The C5 position is both electronically favored (para to the amino group) and sterically accessible, making it the primary site for iodination. A common and effective method employs molecular iodine (I₂) in the presence of an oxidizing agent, such as periodic acid (HIO₄), within an acidic medium to generate the active iodinating species.[11][12]

Synthesis Workflow Diagram

G start Start: 6-methylpyridin-2-amine reaction Reaction Vessel Heat to 80°C Monitor by TLC start->reaction reagents Reagents: Iodine (I₂), Periodic Acid (HIO₄) Acetic Acid, H₂SO₄, H₂O reagents->reaction quench Quench Reaction Pour into aq. Na₂S₂O₃ solution reaction->quench After 4-6h extraction Work-up 1. Basify with NaOH 2. Extract with Ethyl Acetate quench->extraction purify Purification Silica Gel Column Chromatography extraction->purify Combined Organic Layers product Final Product: This compound purify->product Pure Fractions

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of aminopyridines and is designed to be self-validating through in-process controls.[12]

Reagents & Equipment:

  • 6-methylpyridin-2-amine (1.0 eq)

  • Iodine (I₂) (0.9 eq)

  • Periodic acid dihydrate (HIO₄·2H₂O) (0.3 eq)

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • 10% w/v Sodium thiosulfate (Na₂S₂O₃) solution

  • 10 M Sodium hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel, standard glassware

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add 6-methylpyridin-2-amine, glacial acetic acid (approx. 25 mL per 10 g of starting material), and deionized water (approx. 1.2 mL per 10 g).

  • Addition of Reagents: Carefully add concentrated sulfuric acid (approx. 0.2 mL per 10 g), followed by periodic acid dihydrate and iodine.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Expertise Insight: The temperature is critical. Lower temperatures lead to sluggish reaction rates, while significantly higher temperatures may promote side-product formation.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (eluent: 7:3 Heptane/EtOAc). The starting material should gradually be replaced by a new, lower-Rf spot corresponding to the product. The reaction is typically complete within 4-6 hours.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing an ice-cold 10% aqueous solution of sodium thiosulfate. Stir until the dark iodine color disappears, indicating that excess iodine has been quenched.

  • Work-up: Transfer the mixture to a separatory funnel. Slowly basify the solution by adding 10 M NaOH until the pH is ~9-10.

    • Causality: Basification is necessary to deprotonate the aminopyridine product, rendering it soluble in the organic extraction solvent.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of heptane/ethyl acetate (e.g., starting from 3:1, moving towards 1:1) to afford the pure this compound.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The primary value of this compound lies in its application as a foundational scaffold for potent and selective kinase inhibitors.[1][5][13] The 2-aminopyridine core acts as a bioisostere for the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. The iodine atom provides a robust handle for diversification.

Logical Relationship Diagram

G scaffold This compound (Core Scaffold) suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Groups) scaffold->suzuki At C5-Iodo Position sonogashira Sonogashira Coupling (Adds Alkynyl Groups) scaffold->sonogashira At C5-Iodo Position buchwald Buchwald-Hartwig Amination (Adds Amino Groups) scaffold->buchwald At C5-Iodo Position acylation N-Acylation / N-Alkylation (Modifies H-bond donor) scaffold->acylation At C2-Amino Position target Potent & Selective Kinase Inhibitor suzuki->target sonogashira->target buchwald->target acylation->target

Caption: Diversification pathways from the this compound scaffold.

Exemplary Workflow: Synthesis of a Hypothetical Kinase Inhibitor

This workflow illustrates how the scaffold is elaborated into a more complex, drug-like molecule.

Step 1: Suzuki Cross-Coupling at the C5-Iodo Position

  • Objective: To install an aryl or heteroaryl moiety that can occupy adjacent hydrophobic pockets or form additional interactions.

  • Protocol:

    • Combine this compound (1.0 eq), a desired (hetero)arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₃PO₄ (3.0 eq) in a solvent mixture (e.g., Dioxane/Water or DME).

    • Degas the mixture thoroughly with nitrogen or argon.

    • Heat the reaction to 90-100°C until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Perform an aqueous work-up followed by column chromatography to isolate the coupled product.

  • Causality: The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

Step 2: N-functionalization of the C2-Amino Group

  • Objective: To add a side chain that can modulate solubility, improve cell permeability, or target other regions of the ATP binding site.

  • Protocol (Example: Amide Formation):

    • Dissolve the product from Step 1 in a suitable aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Add a desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDCI) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA).

    • Stir at room temperature until the reaction is complete.

    • Isolate the final product via work-up and purification.

  • Expertise Insight: The choice of functionalization at the C2-amino position is critical. While it can add beneficial interactions, it can also disrupt the essential hinge-binding hydrogen bonds if not designed carefully.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from its Safety Data Sheet (SDS).[7][14][15]

GHS Hazard Classification
PictogramGHS CodeHazard Statement
Warning H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Recommended Safety Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[15]

    • Skin and Body Protection: Wear a lab coat. Avoid exposed skin.[15]

    • Respiratory Protection: If dust is generated, use an approved particulate respirator.[15]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[15] Wash hands thoroughly after handling.[14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light to prevent degradation.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]

Conclusion

This compound stands out as a high-value, versatile intermediate for researchers in drug discovery. Its structure is pre-validated by its prevalence in successful kinase inhibitors, offering a reliable starting point for new projects. The compound's well-defined reactivity allows for predictable and efficient diversification, making it an ideal scaffold for the rapid generation of compound libraries and the systematic optimization of lead candidates. By understanding its properties, synthesis, and safe handling, scientific professionals can fully leverage this powerful building block to accelerate the development of next-generation targeted therapies.

References

  • PubChem. This compound.
  • PubChem. 5-Iodo-2-methylpyridine.
  • ResearchGate. Syntheses of 2-amino-5-iodopyridine.
  • International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]
  • Amerigo Scientific. 2-Amino-5-iodo-6-methylpyridine. Amerigo Scientific. [Link]
  • Fuggetta, M. P., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
  • Wang, M., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
  • Ghandi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]
  • NIST. 2-Pyridinamine, 6-methyl-. NIST WebBook. [Link]
  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors.
  • Vieira, T. F., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals. [Link]
  • Google Patents.

Sources

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Iodo-6-methylpyridin-2-amine (CAS: 75073-11-9)

This compound is a highly functionalized pyridine derivative that has emerged as a crucial building block in modern synthetic chemistry. Its strategic importance lies in the orthogonal reactivity of its substituents: an amino group amenable to a wide range of transformations, a methyl group, and a C5-iodo group that serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This unique combination makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.

Aromatic amines are foundational structures in medicinal chemistry, with nitrogen atoms providing polarity and key hydrogen bonding interactions necessary for binding to biological targets like proteins and enzymes. This guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthesis, reactivity, and applications, with a focus on the causality behind experimental choices to empower researchers in their own discovery programs.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is typically supplied as an off-white to yellow solid with purity levels of 98% or higher.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 75073-11-9
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
Appearance Off-white to yellow solid
SMILES CC1=C(C=CC(=N1)N)I
Calculated LogP 1.57 - 1.6
Topological Polar Surface Area 38.91 Ų
Spectroscopic Characterization (Anticipated Data)

While specific spectra are best obtained on the lot in use, the following represents expected data based on the structure and analysis of close analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show three key regions. A singlet for the C6-methyl protons (CH₃) around δ 2.4-2.5 ppm. A broad singlet for the two amino protons (-NH₂) whose chemical shift is solvent-dependent. Two doublets in the aromatic region (δ 6.5-7.8 ppm) corresponding to the two coupled protons on the pyridine ring.

  • ¹³C NMR: The carbon spectrum will display six distinct signals: one in the aliphatic region for the methyl carbon and five in the aromatic region. The carbon atom directly bonded to the iodine (C5) is expected to be shifted significantly upfield due to the heavy-atom effect, a characteristic feature that aids in structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by N-H stretching vibrations from the primary amine, appearing as two distinct bands in the 3300-3500 cm⁻¹ region. Other key signals include aliphatic C-H stretching just below 3000 cm⁻¹ and characteristic C=C and C=N stretching vibrations in the 1580-1620 cm⁻¹ fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak ([M]⁺) at an m/z of approximately 234, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound typically starts from its non-iodinated precursor, 2-Amino-6-methylpyridine (CAS 1824-81-3), which is commercially available. The introduction of the iodine atom at the C5 position is achieved via an electrophilic aromatic substitution reaction. The amino group is a strong activating group and, along with the methyl group, directs electrophiles primarily to the C3 and C5 positions. Steric hindrance from the C6-methyl group favors substitution at the C5 position.

cluster_0 Synthesis Workflow Start 2-Amino-6-methylpyridine Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Iodinating Agent (e.g., NIS, ICl) in Solvent (e.g., ACN, DCM) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Protocol: Iodination of 2-Amino-6-methylpyridine

This protocol is a representative methodology. Researchers should first consult relevant literature and perform appropriate risk assessments.

  • Preparation: To a solution of 2-Amino-6-methylpyridine (1.0 equiv) in a suitable solvent such as acetonitrile (ACN) or dichloromethane (DCM) in a round-bottom flask, stir at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 equiv) in the same solvent to the cooled reaction mixture. The use of a slight excess of the iodinating agent ensures complete conversion of the starting material.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Key Applications

The true synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for milder reaction conditions compared to analogous bromo- or chloro-pyridines. This makes it an ideal substrate for building molecular complexity in drug discovery programs targeting neurological disorders, cancers, and in the development of novel agrochemicals.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl structures. In this context, this compound can be coupled with a wide variety of aryl- or heteroarylboronic acids.

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(I) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Aryl R¹-Pd(II)L₂(R²) Trans->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Ar-R² RedElim->Product ArI Ar-I ArI->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a ligand such as SPhos.

  • Solvent & Reaction: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vessel and heat the reaction mixture to 90-110 °C for 4-18 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the desired 2-amino-6-methyl-5-arylpyridine derivative.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods. This reaction allows the coupling of this compound with a vast array of primary and secondary amines, amides, or carbamates.

A Technical Guide to the Synthesis of 2-Amino-5-iodo-6-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Amino-5-iodo-6-picoline, also known as 2-Amino-5-iodo-6-methylpyridine, is a pivotal heterocyclic intermediate in the development of novel therapeutics and advanced agrochemicals.[1] Its unique structure, featuring an activating amino group and a reactive iodine atom, makes it a versatile building block for creating complex, biologically active molecules, including anti-cancer agents and compounds targeting neurological disorders.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the principles of electrophilic aromatic substitution. We will dissect established methodologies, explain the chemical causality behind procedural choices, and provide detailed, actionable protocols for researchers and drug development professionals.

Introduction to 2-Amino-5-iodo-6-picoline

2-Amino-5-iodo-6-picoline is a substituted pyridine derivative recognized for its utility as a synthetic intermediate.[1] The strategic placement of the amino, iodo, and methyl groups on the pyridine ring offers multiple sites for further chemical modification, enabling the construction of diverse molecular libraries for screening and development.

PropertyValueSource(s)
Synonyms 2-Amino-5-iodo-6-methylpyridine[1]
CAS Number 75073-11-9[1][2]
Molecular Formula C₆H₇IN₂[1][2]
Molecular Weight 234.04 g/mol [1]
Appearance Off-white to yellow solid[1]

Core Synthetic Principle: Electrophilic Iodination of 2-Amino-6-picoline

The synthesis of 2-Amino-5-iodo-6-picoline is fundamentally an exercise in electrophilic aromatic substitution. The starting material, 2-Amino-6-picoline (also known as 2-amino-6-methylpyridine), possesses an electron-rich aromatic system conducive to this class of reaction.

The reaction's regioselectivity is dictated by the electronic effects of the substituents on the pyridine ring:

  • Amino Group (-NH₂): As a powerful activating group, the amino substituent at the C2 position donates electron density into the ring, primarily at the ortho (C3) and para (C5) positions.

  • Methyl Group (-CH₃): This group at the C6 position is weakly activating through hyperconjugation.

  • Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the ring relative to benzene, but the activating effect of the amino group is dominant.

The combined influence of these groups strongly directs incoming electrophiles, such as an iodonium ion (I⁺), to the C5 position, which is para to the strongly activating amino group and sterically accessible.

G cluster_0 Regioselectivity of Iodination Start 2-Amino-6-picoline Directing_Effects Directing Effects: -NH₂ (ortho, para director) -CH₃ (weak activator) Start->Directing_Effects E_plus Electrophile (I⁺) Attack_Site Preferential Attack at C5 Position (Para to -NH₂) E_plus->Attack_Site Electrophilic Attack Directing_Effects->Attack_Site Electronic & Steric Guidance Product 2-Amino-5-iodo-6-picoline Attack_Site->Product Restoration of Aromaticity

Caption: Logical workflow for electrophilic iodination of 2-Amino-6-picoline.

Key Synthesis Pathways and Methodologies

Several methods exist for the iodination of 2-amino-6-picoline. The choice of method often involves a trade-off between reaction efficiency, cost, and environmental safety.

Method A: N-Iodosuccinimide (NIS) Mediated Iodination

This is a widely used modern method due to the convenience and relatively low toxicity of N-Iodosuccinimide (NIS) as an electrophilic iodine source. The reaction often requires a catalytic amount of acid to proceed efficiently.

3.1.1 Mechanistic Rationale NIS serves as a source for an iodonium ion (I⁺). In the presence of an acid catalyst, the lone pair of electrons on the pyridine nitrogen or the amino group can be protonated, which can influence reactivity. Alternatively, the acid can activate the NIS reagent, making it a more potent electrophile. The electron-rich C5 position of the picoline derivative then attacks the electrophilic iodine, forming a resonance-stabilized carbocation known as a Wheland intermediate. A base (which can be the solvent or the conjugate base of the acid catalyst) then removes a proton from the C5 carbon to restore aromaticity and yield the final product. Recent mechanistic studies on similar systems suggest that under certain conditions, the catalyst's conjugate base may play a key role in this final deprotonation step.[3]

3.1.2 Detailed Experimental Protocol Adapted from general procedures for iodination of anilines.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-6-picoline (1.0 mmol) in a suitable solvent such as dry benzene (10 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol) to the solution, followed by a catalytic amount of acetic acid (AcOH) (e.g., 0.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield 2-Amino-5-iodo-6-picoline.

G NIS-Mediated Iodination Workflow node1 1. Dissolve 2-Amino-6-picoline in Benzene node2 2. Add NIS & Catalytic AcOH node1->node2 node3 3. Stir at RT (24-72h) Monitor via TLC node2->node3 node4 4. Quench with NaHCO₃ (aq) node3->node4 node5 5. Extract with Ethyl Acetate node4->node5 node6 6. Wash, Dry, & Concentrate node5->node6 node7 7. Purify by Flash Chromatography node6->node7

Caption: Experimental workflow for NIS-mediated iodination.

Method B: Oxidative Iodination with I₂ / H₂O₂

This approach represents a "greener" chemical process, utilizing molecular iodine in conjunction with an inexpensive and environmentally benign oxidizing agent like hydrogen peroxide. This method avoids the use of halogenated solvents and heavy metal catalysts.

3.2.1 Mechanistic Rationale Molecular iodine (I₂) itself is not a highly potent electrophile. Hydrogen peroxide acts as an oxidant to convert I₂ into a more reactive electrophilic iodine species, effectively generating I⁺ in situ. This highly reactive species is then readily attacked by the activated pyridine ring at the C5 position, proceeding through the standard electrophilic aromatic substitution mechanism described previously. The primary byproduct of the oxidant is water, enhancing the method's environmental credentials.[5]

3.2.2 Detailed Experimental Protocol Based on the synthesis of 2-amino-5-iodopyridine.[5]

  • Reaction Setup: In a four-necked flask equipped with a condenser and thermometer, dissolve 2-amino-6-picoline (1.0 mol) in water.

  • Iodine Addition: Heat the solution to 80 °C and add solid iodine (1.1 mol) in 3-5 portions, allowing the reaction to proceed between additions.

  • Oxidant Addition: After the iodine has been added, maintain the temperature at 80-90 °C and add 30% hydrogen peroxide (H₂O₂) (0.5-1.0 mol) dropwise over 1 hour.

  • Reaction Conditions: Continue to stir the mixture at 80-90 °C for 2-3 hours after the H₂O₂ addition is complete.

  • Work-up: After the reaction, heat to reflux for 20-30 minutes.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash the filter cake with ice water, and dry under vacuum to obtain 2-Amino-5-iodo-6-picoline.

Method C: Mercury-Assisted Iodination

This is a classical and highly effective method for the iodination of aminopyridines, though its use has declined due to the toxicity of mercury compounds.

3.3.1 Mechanistic Rationale Mercuric acetate [Hg(OAc)₂] acts as a powerful Lewis acid. It coordinates with molecular iodine, polarizing the I-I bond to generate a highly electrophilic iodine species. This activation is necessary to overcome the moderate reactivity of the pyridine ring compared to more activated systems like aniline. The reaction proceeds via electrophilic attack, followed by the necessary workup steps to isolate the product and remove mercury salts.[6]

3.3.2 Detailed Experimental Protocol Adapted from a patented method for iodinating aminopyridines.[6]

  • Reaction Setup: Heat a mixture of 2-amino-6-picoline (1.0 equiv) and mercuric acetate (1.0-1.2 equiv) in a solvent such as acetic acid to at least 70 °C.

  • Iodine Addition: Add a solution of elemental iodine (1.0-1.2 equiv) in a suitable co-solvent like dioxane.

  • Reaction Conditions: Maintain the temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture below room temperature.

  • Extraction and Washing: Extract the product several times with a solvent like ethylene dichloride. Combine the organic extracts and wash them twice with an aqueous potassium iodide (KI) solution. The KI wash is critical for sequestering and removing residual mercury salts.

  • Purification: Treat the organic layer with decolorizing charcoal, filter, and evaporate the solvent to dryness. The crude product can be further purified by recrystallization from a solvent like ethanol.

Comparative Analysis of Synthesis Routes

MethodIodinating SystemKey AdvantagesKey DisadvantagesBest Suited For
NIS-Mediation N-Iodosuccinimide (NIS) / Acid catalystGood yields, mild conditions, readily available reagents.Can require long reaction times; chromatography needed for purification.Lab-scale synthesis, high-purity applications.
Oxidative Iodine (I₂) / Hydrogen Peroxide (H₂O₂)Environmentally friendly ("green"), inexpensive reagents, no organic solvent required.[5]Reaction control can be challenging; potential for side reactions if not optimized.Scale-up and industrial processes where environmental impact is a concern.
Mercury-Assisted Iodine (I₂) / Mercuric Acetate [Hg(OAc)₂]High reactivity and often high yields.[6]Extreme toxicity of mercury reagents, significant hazardous waste generation.Historical interest; generally avoided in modern synthesis.

Starting Material: Synthesis of 2-Amino-6-picoline

The accessibility of the starting material, 2-Amino-6-picoline, is crucial. The most common industrial synthesis is the Chichibabin reaction . This involves reacting α-picoline (2-methylpyridine) with sodium amide (NaNH₂) in an inert solvent like N,N-dimethylaniline.[7] While effective, this reaction requires careful handling of sodium amide, which is highly reactive with water.[7] Alternative but often lower-yielding or more complex methods include amination of α-picoline over cobalt catalysts or reaction with chloramine.[7][8]

Conclusion

The synthesis of 2-Amino-5-iodo-6-picoline is most effectively achieved through the electrophilic iodination of 2-amino-6-picoline. For modern laboratory applications, the N-Iodosuccinimide (NIS) mediated method offers a reliable balance of efficiency, safety, and control. For larger-scale industrial production, the oxidative iodination method using iodine and hydrogen peroxide presents a compelling, cost-effective, and environmentally conscious alternative. The choice of pathway ultimately depends on the specific requirements of the researcher or organization, balancing the need for purity, yield, scalability, and commitment to green chemistry principles.

References

  • Burtner, R. (1950). Iodinating amino pyrimidines and amino pyridines. U.S. Patent No. US2521544A.
  • Guidechem. (n.d.). What is the synthesis of 2-Amino-5-iodopyridine?. FAQ - Guidechem.
  • Chem-Impex. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • Parmar, D., et al. (2024). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.
  • Schick, H., et al. (1986). Process for the preparation of 2-amino-alkylpyridines. U.S. Patent No. US4628097A.
  • Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • Parmar, D., et al. (2024). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually. ChemRxiv.
  • Zhang, G., et al. (2019). Synthesis method of 2-amino-5-iodopyridine. Chinese Patent No. CN110590652B.

Sources

An In-Depth Technical Guide to 5-Iodo-6-methylpyridin-2-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core physicochemical properties, synthesis, characterization, and strategic applications of 5-Iodo-6-methylpyridin-2-amine, a pivotal building block in the synthesis of biologically active molecules.

Executive Summary: The Strategic Importance of a Versatile Scaffold

This compound (CAS No. 75073-11-9) is a substituted aminopyridine that has garnered significant interest in medicinal chemistry.[1] Its structure is deceptively simple, yet it combines several features of high strategic value for drug design. The pyridine ring is a common motif in FDA-approved drugs, often improving water solubility and providing a key vector for interacting with biological targets.[2] The amino group offers a site for derivatization, while the methyl group can provide steric influence and improve metabolic stability.

Crucially, the iodine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the efficient and regioselective introduction of diverse molecular fragments. This capability is paramount in the lead optimization phase of drug discovery, where rapid generation of analogues is necessary to explore the structure-activity relationship (SAR).[3] This guide will elucidate the properties and protocols that enable the effective use of this valuable intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. Sourcing high-purity material (≥98%) is critical, as impurities can interfere with sensitive downstream reactions, particularly palladium-catalyzed couplings.[1][4]

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Weight 234.04 g/mol [4][5]
Molecular Formula C₆H₇IN₂[5][6]
CAS Number 75073-11-9[1][4][5][6]
Appearance Off-white to yellow solid[1]
Purity Typically ≥98% (by HPLC or NMR)[1][4][5]
Melting Point 104 - 111 °C
SMILES NC1=NC(C)=C(I)C=C1[4]
InChI Key AFMNJDHAAFAELF-UHFFFAOYSA-N[5]

A representative Certificate of Analysis confirms that the material's identity is typically verified using ¹H NMR Spectroscopy, with purity assessed by the same method.[7] The spectrum should be consistent with the assigned structure, showing characteristic shifts for the aromatic protons and the methyl group.[7]

Synthesis and Purification Workflow

The synthesis of this compound typically involves the direct iodination of the parent amine, 6-methylpyridin-2-amine. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield, targeting the electron-rich position para to the activating amino group.

Synthesis Protocol: Electrophilic Iodination

This protocol describes a common method for the synthesis of the title compound.

Causality: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the 2-aminopyridine system, the 5-position (para to the amino group) is sterically accessible and electronically favored for substitution. N-Iodosuccinimide (NIS) is chosen as the iodinating agent because it is a mild, easy-to-handle solid source of an electrophilic iodine (I⁺), minimizing over-reaction and the formation of hazardous byproducts. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-methylpyridin-2-amine (1.0 equivalent) in acetonitrile, add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining NIS) followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Recrystallization

Causality: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. A solvent system like ethanol/water or ethyl acetate/hexanes is often effective for moderately polar compounds like this aminopyridine.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

  • Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes turbid. Heat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and dry under vacuum.

Workflow Visualization

The following diagram illustrates the logical flow from starting material to purified product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Dissolve 6-methylpyridin-2-amine in Acetonitrile B 2. Add N-Iodosuccinimide (NIS) A->B C 3. Stir and Monitor (TLC/HPLC) B->C D 4. Concentrate Reaction Mixture C->D Reaction Complete E 5. Redissolve & Wash (Sodium Thiosulfate, Brine) D->E F 6. Dry & Concentrate to yield Crude Product E->F G 7. Recrystallize from suitable solvent system F->G Proceed to Purification H 8. Isolate via Filtration G->H I 9. Wash & Dry under Vacuum H->I J Pure this compound I->J

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. Its structure is a cornerstone for building more complex molecules with therapeutic potential, particularly in oncology and neuroscience.[1]

Table 2: Strategic Utility in Synthesis

FeatureChemical Rationale & Application
Iodine Atom Cross-Coupling Handle: Enables Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination reactions to form C-C, C-N, and C-O bonds. This is the primary method for elaborating the core scaffold to explore SAR.
Amino Group Nucleophile/Directing Group: Can be acylated, alkylated, or used to form ureas and sulfonamides. It also activates the ring for electrophilic substitution, as seen in its own synthesis.
Pyridine Nitrogen Basicity & H-Bonding: Provides a site for hydrogen bond acceptance, which is critical for molecular recognition at a biological target. It also improves aqueous solubility compared to a benzene analogue.[2]
Methyl Group Steric Shield/Metabolic Block: Can be used to probe steric tolerance in a binding pocket and can block a potential site of metabolism (e.g., oxidation), thereby improving the pharmacokinetic profile of a drug candidate.
Logical Role as a Synthetic Building Block

The compound serves as a foundational piece onto which molecular complexity is built. The iodine provides a reliable attachment point for a wide array of chemical groups (R), while the amino group can be functionalized separately (R').

Drug_Discovery_Logic cluster_coupling Cross-Coupling Reactions cluster_derivatization Amino Group Derivatization Start This compound (Starting Scaffold) Coupling Suzuki, Sonogashira, etc. (Introduce R group at 5-position) Start->Coupling Deriv Acylation, Alkylation, etc. (Introduce R' group at 2-position) Start->Deriv Intermediate Diversified Intermediates Coupling->Intermediate Deriv->Intermediate End Library of Drug Candidates for Biological Screening Intermediate->End

Caption: Role of the title compound as a scaffold in combinatorial drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous.

Table 3: GHS Hazard Information

Hazard CodeDescriptionPrecaution
H302Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed.[8][9]
H315Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[8][10]
H319Causes serious eye irritationWear eye protection. Rinse cautiously with water for several minutes if in eyes.[8][10]
H335May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust.[8][10]
Mandatory Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EU Standard EN166 or NIOSH standards.[9][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] The compound should be protected from light.[4][7] Store locked up.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, coupled with the synthetic versatility afforded by its functional groups—most notably the iodine atom—make it an invaluable starting point for the synthesis of novel therapeutics. Understanding the rationale behind its synthesis, purification, and handling, as detailed in this guide, is paramount for its effective and safe utilization in the complex, multi-step process of drug discovery and development.

References

  • PubChem. This compound | C6H7IN2 | CID 959613. [Link]
  • Amerigo Scientific. 2-Amino-5-iodo-6-methylpyridine. [Link]
  • PubChem. 5-Iodo-2-methylpyridine | C6H6IN | CID 11521395. [Link]
  • National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
  • PubChem. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116. [Link]
  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
  • National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

Spectroscopic data for 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-Iodo-6-methylpyridin-2-amine

Introduction

This compound (CAS No. 75073-11-9) is a substituted pyridine derivative that serves as a crucial building block in medicinal and agricultural chemistry.[1] Its utility as a synthetic intermediate in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of advanced agrochemicals necessitates unambiguous structural confirmation and purity assessment.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a detailed electronic and structural fingerprint of the molecule.

This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive overview of the expected spectroscopic data for this compound. It moves beyond a simple recitation of data, delving into the rationale behind the expected spectral features and outlining robust, self-validating protocols for data acquisition. The integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a synergistic approach to structural elucidation, ensuring the high-fidelity characterization required in research and development.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a primary amine, a methyl group, and an iodine atom on a pyridine ring—give rise to a unique and predictable set of spectroscopic signals. Understanding these features is key to interpreting the resulting spectra.

Figure 1. Structure of this compound with Numbering cluster_0 C1 C(2) N_ring N(1) C1->N_ring C3 C(3) NH2 NH₂ C1->NH2 C6 C(6) N_ring->C6 C5 C(5) C6->C5 C4 C(4) CH3 CH₃ C6->CH3 C5->C4 I I C5->I C4->C3 C3->C1

Figure 1. Structure with atom numbering for NMR.

The logical workflow for confirming this structure involves a multi-technique approach where each method provides complementary information.

G cluster_workflow Figure 2. Spectroscopic Confirmation Workflow Sample Sample: 5-Iodo-6- methylpyridin-2-amine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Proton/Carbon Environment Connectivity (J-coupling) NMR->Data_NMR Data_IR Functional Groups (-NH₂, -CH₃, C-I) IR->Data_IR Data_MS Molecular Weight Elemental Formula (Iodine) MS->Data_MS Confirmation Integrated Structural Confirmation Data_NMR->Confirmation Data_IR->Confirmation Data_MS->Confirmation

Figure 2. Workflow for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, we expect four distinct signals: two aromatic protons, the amine protons, and the methyl protons.

Expected ¹H NMR Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-36.5 - 6.7Doublet (d)1HAr-HOrtho to the strongly electron-donating amino group, resulting in a significant upfield shift. Coupled to H-4.
H-47.3 - 7.5Doublet (d)1HAr-HMeta to the amino group and deshielded relative to H-3. Coupled to H-3. The expected coupling constant (³JHH) is ~8-9 Hz.
-NH₂4.5 - 5.5Broad Singlet (br s)2HAmineThe chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-CH₃2.4 - 2.6Singlet (s)3HMethylAttached to the aromatic ring at C-6, adjacent to the nitrogen, resulting in a slightly downfield shift compared to toluene.

Note: Predicted shifts are based on analysis of similar substituted pyridines.[2][3]

Causality in ¹H NMR Interpretation:

  • Substituent Effects: The electron-donating amino group (-NH₂) strongly shields the ortho (H-3) and para (H-5, substituted) positions, shifting their signals upfield. The iodine atom's influence is primarily through its inductive effect and anisotropy, contributing to the overall chemical shifts.

  • Coupling: The two aromatic protons, H-3 and H-4, are adjacent (ortho to each other) and will exhibit splitting into doublets due to spin-spin coupling. The absence of other adjacent protons for the methyl and amine groups results in singlets (the amine protons' coupling is often not resolved).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of unique carbon environments. For this molecule, six distinct signals are expected, corresponding to the six carbon atoms.

Expected ¹³C NMR Data

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
C-2158 - 162C-NH₂The carbon directly attached to the amino group is significantly deshielded and appears far downfield.
C-6155 - 159C-CH₃The carbon adjacent to the ring nitrogen is also strongly deshielded.
C-4140 - 145Ar-CHAromatic CH carbon.
C-3108 - 112Ar-CHShielded by the ortho-amino group.
C-580 - 85C-IThe carbon bearing the iodine atom is shifted significantly upfield due to the "heavy atom effect." This is a highly characteristic signal.
-CH₃22 - 25MethylTypical range for a methyl group attached to an sp² hybridized carbon.

Note: Predicted shifts are based on established substituent effects on the pyridine ring. The upfield shift of the carbon bonded to iodine is a well-documented phenomenon.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound will be dominated by vibrations from the primary amine and the substituted aromatic ring.

Expected IR Absorption Bands

Frequency Range (cm⁻¹)IntensityVibration TypeAssignment
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000MediumC(sp²)-H StretchAromatic C-H
2980 - 2850Medium-WeakC(sp³)-H StretchMethyl (-CH₃)
1640 - 1600StrongN-H Scissoring (Bending)Primary Amine (-NH₂)
1580 - 1450Strong-MediumC=C and C=N Ring StretchingPyridine Ring
1330 - 1260StrongC(Aromatic)-N StretchC-N Bond
600 - 500Medium-WeakC-I StretchCarbon-Iodine Bond

Trustworthiness Through Self-Validation: The presence of a doublet in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[6][7] This, combined with the N-H scissoring band around 1620 cm⁻¹, provides a cross-validating confirmation of this functional group, distinguishing it from a secondary amine (one peak) or a tertiary amine (no peaks in this region).[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition and fragmentation of the molecule.

Expected Mass Spectrometry Data

m/z ValueInterpretationRationale
234[M]⁺• (Molecular Ion)Corresponds to the molecular weight of C₆H₇IN₂. The presence of iodine (¹²⁷I, 100% abundance) makes this peak sharp and easily identifiable.[8]
219[M-CH₃]⁺Loss of a methyl radical (-15 Da), a common fragmentation pathway.
107[M-I]⁺Loss of an iodine radical (-127 Da), resulting in the 6-methylpyridin-2-amine cation.

Authoritative Grounding - The Nitrogen Rule: The molecular weight of this compound is 234.04 g/mol .[8][9] According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound contains two nitrogen atoms, and its molecular ion peak at m/z 234 (an even number) is consistent with this rule, providing an initial check on the proposed elemental formula.

Experimental Protocols

The following protocols are standardized methodologies for acquiring high-quality spectroscopic data for this compound.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for amines as it can improve the resolution of N-H signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: Pulse angle = 30°, acquisition time = 3-4 s, relaxation delay = 2 s, number of scans = 16-32.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: Use a standard pulse program (e.g., zgpg30), acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H signals and pick peaks for both spectra, noting chemical shifts (ppm) and coupling constants (Hz).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Key Parameters: Resolution = 4 cm⁻¹, number of scans = 32-64.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary.

    • Label the significant peaks with their wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (GC-MS with Electron Ionization)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (GC-MS):

    • Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set a temperature program, for example: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

    • Mass Spectrometer (MS): Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range of m/z 40-400.

  • Data Acquisition:

    • Inject 1 µL of the prepared solution into the GC inlet.

    • The sample will be separated by the GC column, and the eluting compound will enter the MS source for ionization and analysis.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions. Compare the observed spectrum with the expected values and fragmentation patterns.

References

  • PubChem. This compound.
  • Szafran, M., & Dega-Szafran, Z. (1988). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry, 36, 345-351. [Link][2]
  • SpectraBase. 4-Iodopyridine, ¹³C Nuclear Magnetic Resonance. Wiley. [Link][4]
  • Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link][5]
  • Illinois State University, Department of Chemistry. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link][6]
  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link][7]
  • Stilinović, V., Kaitner, B., & Cinčić, D. (2010). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of the Serbian Chemical Society, 75(8), 1059-1070. [Link][10]
  • Reddy, P. S., et al. (2018). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect, 3(35), 10035-10043. [Link][11]
  • Stoccoro, S., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 43(3), 1254-1267. [Link][12]
  • Katritzky, A. R., & Ambler, A. P. (1963). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 67(10), 2223–2226. [Link][13]
  • Sundararajan, G., & Aravamudhan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 1071-1076. [Link][14]

Sources

A Technical Guide to the Solubility Profiling of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development.[1][2][3] Poor aqueous solubility can severely hinder preclinical testing, complicate formulation, and lead to poor or variable bioavailability.[2] This technical guide provides a detailed framework for characterizing the complete solubility profile of the novel synthetic intermediate, 5-Iodo-6-methylpyridin-2-amine. While a complete public dataset for this specific molecule is not available, this document outlines the essential experimental protocols and theoretical considerations necessary for researchers to generate a robust and reliable solubility profile. We will cover the distinction between kinetic and thermodynamic solubility, methodologies for their determination, the critical impact of pH, and the assessment of solubility in relevant organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound's physicochemical properties.

Introduction to this compound and the Imperative of Solubility

This compound is a substituted aminopyridine derivative.[4][5] Such compounds are valuable intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[6] Before significant resources are invested in a new chemical entity, a thorough preformulation study is essential to characterize its fundamental properties.[7][8][9][10] Among these, solubility is arguably one of the most critical, as it influences everything from in vitro assay performance to in vivo absorption and ultimate therapeutic efficacy.[1][2]

This guide provides the scientific rationale and step-by-step protocols to build a comprehensive solubility profile for this compound, enabling informed decisions in the development pipeline.

Predicted Physicochemical Properties

A molecule's structure dictates its properties. Based on its chemical structure, we can predict key parameters that will govern the solubility behavior of this compound.

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight 234.04 g/mol [4][11]Moderate molecular weight, generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) ~1.6[4][11]Indicates a moderate degree of lipophilicity. The compound is more likely to be soluble in organic solvents than in water but is not excessively greasy, suggesting that aqueous solubility may be achievable.
pKa (Acid Dissociation Constant) Estimated: 4.0 - 5.0The 2-amino group on the pyridine ring is basic and will become protonated (ionized) in acidic conditions. This ionization is expected to dramatically increase aqueous solubility at pH values below the pKa.
Hydrogen Bond Donors/Acceptors 1 Donor (amine), 2 Acceptors (ring nitrogen, amine nitrogen)[11]The presence of hydrogen bonding groups can facilitate interaction with polar solvents like water.

Note: Predicted values are derived from computational models and public databases like PubChem.[4] Experimental verification is mandatory.

Aqueous Solubility: Kinetic vs. Thermodynamic

A critical distinction in preformulation is between kinetic and thermodynamic solubility.[3][12]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (e.g., DMSO), precipitates out of an aqueous buffer.[3][13] It's a high-throughput measurement often used in early discovery to flag potential issues.[1][14][15] The resulting solution can be metastable or supersaturated.[12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[12][16] This is the "gold standard" measurement, crucial for later development and formulation, which requires longer incubation times to reach equilibrium.[1][13][16]

High-Throughput Kinetic Solubility Determination via Nephelometry

Laser nephelometry is a rapid and material-sparing technique that measures the forward scattering of light caused by insoluble particles (precipitate) in a solution.[15][17][18]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution directly into the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[13]

  • Measurement: Read the plate on a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[15][18]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in Nephelometric Turbidity Units (NTU) compared to buffer-only controls.

Workflow for Kinetic Solubility by Nephelometry

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Stock in DMSO dilute Serial Dilution (DMSO stock into buffer) stock->dilute Add plate 96/384-well plate with Aqueous Buffer plate->dilute incubate Incubate with Shaking (1-2 hours) dilute->incubate read Read Plate (Nephelometer) incubate->read plot Plot NTU vs. Concentration read->plot determine Determine Solubility (Precipitation Point) plot->determine Identify Breakpoint

Caption: Workflow for determining kinetic solubility using nephelometry.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[16][19][20]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures that equilibrium is established with a saturated solution.[19]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[13][19]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. This is commonly done using a validated analytical method like HPLC-UV or LC-MS/MS, comparing the result against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility.

pH-Dependent Solubility Profile

For ionizable compounds like this compound, solubility is highly dependent on pH.[21][22][23][24] The basic amino group will be protonated at low pH, forming a more polar, and thus more water-soluble, salt. This relationship is described by the Henderson-Hasselbalch equation.[25][26][27][28]

Stotal = S0 (1 + 10(pKa - pH)) Where Stotal is the total solubility at a given pH, and S0 is the intrinsic solubility of the un-ionized form.

This equation predicts that for a basic compound, solubility will increase dramatically as the pH drops below the pKa.[29]

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Solubility Measurement: Perform the thermodynamic shake-flask method (as described in 3.2) in each of these buffers.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve provides a clear visual profile of the compound's pH-dependent solubility.

Relationship between pH, Ionization, and Solubility for a Basic Compound

G cluster_ph pH Scale cluster_form Dominant Molecular Form cluster_solubility Resulting Aqueous Solubility low_ph Low pH (e.g., pH < pKa) ionized Ionized (Protonated) R-NH3+ low_ph->ionized Favors high_ph High pH (e.g., pH > pKa) unionized Un-ionized (Neutral) R-NH2 high_ph->unionized Favors high_sol High Solubility ionized->high_sol Leads to low_sol Low (Intrinsic) Solubility unionized->low_sol Leads to

Caption: Impact of pH on the ionization and solubility of a basic amine.

Solubility in Organic and Co-Solvent Systems

Understanding solubility in organic solvents is crucial for synthesis, purification, and the development of formulations (e.g., for toxicology studies or parenteral administration).

Protocol for Organic Solvent Solubility

A simplified shake-flask method can be used to estimate solubility in common laboratory solvents.

  • Solvent Panel: Select a panel of relevant solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate).

  • Method: Add increasing amounts of solid this compound to a fixed volume (e.g., 1 mL) of each solvent at a constant temperature, vortexing after each addition until no more solid dissolves.

  • Classification: The solubility can be qualitatively classified (e.g., using USP definitions) or quantitatively determined via HPLC if precise values are needed.

Hypothetical Solubility Data Summary

The following table presents an example of a comprehensive solubility profile, which researchers should aim to generate experimentally for this compound.

Solvent SystemAssay TypeTemperature (°C)Expected Solubility (µg/mL)Classification
Aqueous Buffer (pH 7.4) Kinetic2515 - 50Sparingly Soluble
Aqueous Buffer (pH 7.4) Thermodynamic2510 - 30Sparingly Soluble
Aqueous Buffer (pH 2.0) Thermodynamic25> 1000Freely Soluble
Aqueous Buffer (pH 5.0) Thermodynamic25200 - 500Soluble
DMSO Thermodynamic25> 100,000Very Soluble
Ethanol Thermodynamic255,000 - 10,000Sparingly Soluble
Acetonitrile Thermodynamic251,000 - 2,000Slightly Soluble

Conclusion and Strategic Implications

Generating a thorough solubility profile as outlined in this guide is a non-negotiable step in the early-stage development of this compound or any new chemical entity. The data derived from these studies directly inform critical decisions. For example, low intrinsic aqueous solubility coupled with high solubility at acidic pH strongly suggests that oral absorption may be favorable in the acidic environment of the stomach. Conversely, poor solubility across all aqueous pH values would signal the need for advanced formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to achieve adequate bioavailability. By systematically applying these robust protocols, researchers can de-risk their projects, avoid costly late-stage failures, and build a solid foundation for successful formulation development.

References

  • Bevan, M. & Lloyd, P. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • Votano, J. R., Parham, M., & Gobburu, J. V. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • askIITians. (2025). How does pH affect solubility?
  • BioAssay Systems. (n.d.). Shake Flask Solubility Services.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Fiveable. (n.d.). pH and Solubility. AP Chemistry.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
  • ResearchGate. (2025).
  • Proclinical. (2025). Preformulation Study Part 2: Solubility, Stability & Key Parameters in Drug Development.
  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wiley Online Library. (2018). Preformulation Studies. Pharmaceutical Formulation: The Science and Technology of Dosage Forms.
  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Drug Discovery Online. (2023). Best Practices For Preformulation In Drug Development.
  • Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis.
  • IntechOpen. (n.d.).
  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines.
  • PubChem. (n.d.). 5-Iodo-6-methoxy-3-nitropyridin-2-amine.
  • Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
  • PubChem. (n.d.). 2-Iodo-5-methylpyridine.

Sources

Tautomerism of 2-Amino-6-Methylpyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a phenomenon of paramount importance in medicinal chemistry and drug development.[1][2][3] The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical examination of the amino-imino tautomerism in 2-amino-6-methylpyridine derivatives, a scaffold of significant interest in pharmaceutical research.[4][5][6] Through a synthesis of experimental data and computational insights, this document elucidates the structural, energetic, and spectroscopic characteristics that govern this tautomeric equilibrium. Detailed protocols for the experimental and computational analysis of these systems are provided to equip researchers with the necessary tools for a thorough investigation of tautomerism in their own drug discovery programs.

Introduction: The Significance of Tautomerism in Drug Design

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. Tautomerism introduces a layer of complexity, as a molecule can exist as a mixture of two or more rapidly interconverting isomers.[1] These tautomers can exhibit distinct pharmacological profiles due to differences in their shape, hydrogen bonding capabilities, and polarity.[7] For instance, the less stable tautomer of a drug candidate, even if present in a small population, might be the bioactive form that preferentially binds to the target receptor. Therefore, a comprehensive understanding of the tautomeric landscape of a drug molecule is crucial for rational drug design and lead optimization.[2][3][7]

2-aminopyridine and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents.[4][5][6] The potential for amino-imino tautomerism in these compounds necessitates a careful evaluation of their tautomeric preferences to ensure the development of safe and effective drugs.

The Amino-Imino Tautomerism of 2-Amino-6-Methylpyridine

The principal tautomeric relationship in 2-amino-6-methylpyridine is the equilibrium between the aromatic amino form and the non-aromatic imino form.[1][8]

Caption: Tautomeric equilibrium of 2-amino-6-methylpyridine.

It is well-established that for neutral 2-aminopyridines, the amino tautomer is the predominant species.[1][9] This preference is largely attributed to the preservation of the aromaticity of the pyridine ring in the amino form, which confers significant thermodynamic stability.[8][10]

Factors Influencing the Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

  • Inherent Stability: The aromatic character of the amino tautomer makes it significantly more stable than the non-aromatic imino form.[10]

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may stabilize the more polar tautomer to a greater extent.

  • Substitution Effects: The electronic nature of substituents on the pyridine ring can modulate the relative stabilities of the tautomers.

  • Photo-irradiation: UV irradiation has been shown to induce the formation of the less stable imino tautomer from the amino form in related 2-aminopyridine derivatives.[9][10][11] This photo-induced tautomerism provides a method for generating and studying the transient imine species.[10][11]

Quantitative Analysis of the Tautomeric Equilibrium

Direct experimental measurement of the tautomeric equilibrium constant (Kt) for 2-amino-6-methylpyridine is challenging due to the overwhelming predominance of the amino form. However, computational chemistry provides a powerful tool to quantify the relative stabilities of the tautomers.

Computational Insights

Computational studies on the analogous compound, 2-amino-4-methylpyridine, using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have provided valuable energetic data.[4][5][6] These calculations serve as a reliable proxy for understanding the tautomerism of 2-amino-6-methylpyridine due to the similar electronic effects of the methyl group.

ParameterCalculated Value (kcal/mol)Method
Relative Energy (Imino vs. Amino)13.60B3LYP/6-311++G(d,p)
Activation Energy (Amino → Imino)44.81B3LYP/6-311++G(d,p)
Activation Energy (Pyramidal Inversion at NH2)0.41B3LYP/6-311++G(d,p)
Table 1: Calculated Energetic Parameters for the Tautomerism of 2-Amino-4-methylpyridine. [4][5][6]

The significant energy difference of 13.60 kcal/mol confirms that the amino tautomer is substantially more stable than the imino form in the gas phase.[4][5][6] This large energy gap indicates that the equilibrium lies heavily in favor of the amino tautomer under standard conditions.[1] The high activation energy for the proton transfer further underscores the kinetic stability of the amino form.[4][5]

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is employed to experimentally investigate the tautomeric equilibrium of 2-amino-6-methylpyridine derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve 2-amino-6-methylpyridine in appropriate deuterated solvent(s) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Prep->NMR UV_Vis UV-Vis Spectroscopy Prep->UV_Vis FTIR FTIR Spectroscopy Prep->FTIR Data Identify predominant tautomer and quantify tautomeric ratio NMR->Data UV_Vis->Data FTIR->Data

Caption: Workflow for the experimental analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the predominant tautomer in solution.

Objective: To identify the major tautomeric form and, if possible, quantify the tautomeric ratio.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the 2-amino-6-methylpyridine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]

  • Spectral Acquisition: Acquire ¹H, ¹³C, and ideally ¹⁵N NMR spectra.

  • Data Analysis:

    • ¹H NMR: The amino tautomer will show a characteristic signal for the -NH2 protons, while the imino tautomer would exhibit two distinct N-H signals.

    • ¹³C NMR: The chemical shifts of the ring carbons will differ significantly between the aromatic amino form and the non-aromatic imino form.

    • ¹⁵N NMR: This technique is particularly sensitive to the electronic environment of the nitrogen atoms and can provide definitive evidence for the predominant tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the electronic absorption spectra.[1]

Objective: To qualitatively assess the tautomeric equilibrium based on the distinct absorption maxima of the tautomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range.

  • Data Analysis: The amino and imino tautomers are expected to have different chromophores and thus different absorption maxima (λmax). The aromatic amino form typically absorbs at a different wavelength than the conjugated, non-aromatic imino form.[8] Solvent-dependent studies can reveal shifts in the equilibrium.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule and can be used to distinguish between the amino and imino tautomers.[12]

Objective: To identify the functional groups characteristic of each tautomer.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

  • Spectral Acquisition: Record the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Amino Tautomer: Characterized by N-H stretching vibrations of the primary amine group, typically in the range of 3500-3300 cm⁻¹.[8]

    • Imino Tautomer: The most significant change would be the appearance of a C=N stretching vibration for the exocyclic imine bond, expected in the 1690-1640 cm⁻¹ region, and a single N-H stretching vibration at a different frequency.[8]

Photo-induced Tautomerism: A Method for Studying the Imino Tautomer

While the imino tautomer of 2-amino-6-methylpyridine is not significantly populated under normal conditions, it can be generated and studied using photo-irradiation techniques, typically in a low-temperature matrix.[10][13]

Photoinduced_Tautomerism cluster_isolation Matrix Isolation cluster_initial Initial State cluster_irradiation Photo-irradiation cluster_final Final State cluster_reversion Reversion Isolation Isolate 2-amino-5-methylpyridine in a low-temperature argon matrix Initial_Spectrum Record initial IR spectrum (Amino form) Isolation->Initial_Spectrum UV_Irradiation Irradiate with UV light (e.g., 340 > λ ≥ 300 nm) Initial_Spectrum->UV_Irradiation Final_Spectrum Record final IR spectrum (Imino form) UV_Irradiation->Final_Spectrum Longer_Wavelength Irradiate with longer wavelength light (e.g., 420 > λ ≥ 340 nm) Final_Spectrum->Longer_Wavelength Reverted_Spectrum Record reverted IR spectrum (Amino form) Longer_Wavelength->Reverted_Spectrum

Caption: Workflow for the photo-induced generation and characterization of the imino tautomer.[13]

This experimental setup allows for the transient formation of the imino tautomer, which can then be characterized by spectroscopic methods, such as IR spectroscopy.[11][13] The reverse reaction, from the imino back to the amino form, can often be induced by irradiation with longer wavelength light.[9][11]

Conclusion and Future Perspectives

For drug development professionals, a thorough understanding and characterization of the tautomeric landscape of novel 2-aminopyridine-based compounds is not merely an academic exercise but a critical step in the development of safe and effective medicines. The methodologies outlined in this guide provide a framework for such investigations.

Future research in this area could focus on the development of more sensitive analytical techniques for the direct detection and quantification of minor tautomers in solution. Furthermore, exploring the role of the microenvironment of a biological target in influencing the tautomeric equilibrium of a bound ligand will provide deeper insights into the molecular basis of drug action.

References

  • BenchChem. (2025). Technical Guide: Generation and Characterization of 6-Methylpyridin-2(5H)-imine from its Tautomer, 2-Amino-6-methylpyridine.
  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671. [Link]
  • BenchChem. (2025). Characterization of the Imine Tautomer of 6-Methylpyridin-2-amine: A Technical Guide.
  • Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9(1), 63. [Link]
  • Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed.
  • ResearchGate. (2025). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix.
  • BenchChem. (2025). An In-depth Technical Guide to the Tautomerism of 6-Methylpyridin-2-amine.
  • Akai, N., Harada, T., Shin-Ya, K., Ohno, K., & Aida, M. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016–6022. [Link]
  • BenchChem. (2025). A Comparative Guide to the Experimental Evidence for 6-Methylpyridin-2(5H)-imine and its Stable Tautomer, 2-Amino-6-methylpyridi.
  • ResearchGate. (n.d.). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
  • BenchChem. (2025). Tautomerism in 2-Aminopyrimidine and Its Derivatives: An In-depth Technical Guide.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
  • Chemistry of Heterocyclic Compounds. (2013). Features of the tautomerism of some α-substituted pyridines.
  • Journal of the Chemical Society of Japan. (n.d.). Studies on the Tautomerism of 2-Anilinopyridine and Related Heterocycles.
  • Semantic Scholar. (n.d.). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
  • Bharatam, P. V., et al. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. [Link]
  • Zhang, J., et al. (2013). Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. PubMed, 30(1), 115-23. [Link]
  • ResearchGate. (2025). Importance of tautomerism in drugs.
  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.
  • SISGEENCO. (n.d.). Tautomerism occurrence and intrinsic importance in the development of new drugs.
  • CrystEngComm. (n.d.). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD).

Sources

Introduction: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 5-Iodo-6-methylpyridin-2-amine

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and key chemical properties of this compound (CAS No. 75073-11-9). It is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical synthesis who utilize this versatile heterocyclic building block. The guidance herein is synthesized from established safety data and practical laboratory experience to ensure a self-validating system of safe practice.

This compound is a substituted aminopyridine recognized for its utility as a key intermediate in the synthesis of biologically active molecules.[1] Its structure, featuring an amino group and an iodine atom, makes it a valuable precursor for creating complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1] The pyridine scaffold is a privileged motif in medicinal chemistry, known to improve the solubility and pharmacological properties of drug candidates.[2] Given its role in innovative research, a thorough understanding of its safe handling is not merely a regulatory requirement but a cornerstone of responsible and successful scientific investigation.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in establishing safe handling protocols. This compound is typically supplied as an off-white to yellow solid.[1] Its physical state dictates the primary exposure risks (inhalation of dust, skin contact) and informs the necessary engineering controls and personal protective equipment.

PropertyValueSource
Molecular Formula C₆H₇IN₂[3][4]
Molecular Weight 234.04 g/mol [3][4]
Appearance Off-white to yellow solid[1]
CAS Number 75073-11-9[3][4]
Purity Typically ≥95-98%[1][4][5]
Solubility Data not widely available; solubility in organic solvents like DMSO and DMF is expected for reaction purposes.
Storage Temperature 0-8°C, protect from light[1][4]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be understood and respected in a laboratory setting.[3] The primary hazards are associated with acute toxicity and irritation.

GHS ClassificationHazard StatementCode
Acute toxicity, oralHarmful if swallowedH302[3]
Skin corrosion/irritationCauses skin irritationH315[3]
Serious eye damage/eye irritationCauses serious eye irritationH319[3]
Specific target organ toxicity, single exposureMay cause respiratory irritationH335[3]

These classifications are the basis for the handling protocols outlined below. The oral toxicity necessitates preventing ingestion through strict hygiene, while the irritant nature of the compound demands robust protection for skin, eyes, and the respiratory system.[3][6]

Section 3: Core Safety and Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and procedural diligence, is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[7][8] This is non-negotiable. The causality is twofold:

  • Containment of Dust: As a solid, weighing and transferring the compound can generate fine dust, which poses a significant inhalation risk.[7][9] A fume hood ensures any airborne particulates are captured and exhausted safely.

  • Vapor Control: Although the compound is a solid, reactions involving it may be heated or use volatile solvents. The fume hood contains any potentially hazardous vapors generated during experimental work.[10]

An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8][11]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is critical to prevent skin, eye, and respiratory exposure.[12]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[7][9] A flame-retardant lab coat or chemical-resistant apron must be worn and kept fastened.[8][13] Contaminated clothing must be removed immediately and decontaminated before reuse.[6][8]

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][13]

Safe Handling and Hygiene Practices
  • Avoid all personal contact with the substance. Do not get in eyes, on skin, or on clothing.[8][10]

  • Avoid the formation and inhalation of dust.[7][9] Use techniques like weighing on glassine paper or in a weigh boat within the fume hood to minimize dust generation.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][12]

  • Store the compound in its original, tightly closed container in a designated cool, dry, and well-ventilated area, protected from light.[4][6][7]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[6][7][8]

  • In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician or poison control center immediately.[6][7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[7][8][11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]

  • Spill Management: Evacuate the area. Ensure adequate ventilation. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6][13] Do not let the chemical enter drains.[7]

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7] During combustion, hazardous gases like carbon oxides and nitrogen oxides may be released.[6][9]

Section 5: Reactivity and Incompatibility

Understanding a compound's reactivity profile is crucial for both safety and experimental success.

  • Stability: The compound is stable under recommended storage conditions but may be air-sensitive.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6][11] These materials can react exothermically or degrade the compound, leading to potentially hazardous situations.

  • Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Section 6: Application in a Research Context - A Methodological Workflow

To illustrate the integration of these safety principles, consider a common application: a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling), a frequent next step for iodo-pyridines in drug discovery.[14]

Protocol: Suzuki Coupling of this compound

  • Reagent Preparation (Fume Hood): Wearing full PPE, weigh this compound, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) into an oven-dried reaction flask. Causality: Weighing solids in a fume hood prevents inhalation of fine powders.

  • Solvent Addition (Fume Hood): Add the reaction solvent (e.g., a mixture of dioxane and water) to the flask via syringe or cannula. Causality: Using closed-system transfer for solvents minimizes exposure to potentially flammable or toxic vapors.

  • Inert Atmosphere (Fume Hood): Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Causality: This is primarily for reaction efficacy but also ensures the reaction is conducted in a closed system, enhancing containment.

  • Heating and Monitoring (Fume Hood): Heat the reaction to the target temperature (e.g., 80-100°C) using a heating mantle with a temperature controller. Monitor the reaction by TLC or LC-MS. Causality: All heating must be done within the fume hood to contain any vapors generated at elevated temperatures.

  • Workup (Fume Hood): After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Causality: The entire workup, including extractions and solvent removal, must be performed in the fume hood to manage solvent vapors.

G cluster_prep Preparation (Fume Hood) cluster_reaction Reaction (Fume Hood) cluster_workup Workup & Isolation (Fume Hood) weigh 1. Weigh Reagents (Compound, Catalyst, Base) solvent 2. Add Solvents weigh->solvent purge 3. Purge with Inert Gas solvent->purge heat 4. Heat & Monitor Reaction purge->heat quench 5. Quench & Extract heat->quench isolate 6. Dry & Concentrate quench->isolate ppe Full PPE Required (Gloves, Goggles, Lab Coat) ppe->weigh

Caption: Experimental workflow for a typical cross-coupling reaction.

Section 7: The Logic of Safety

The required safety measures are not arbitrary; they are a direct consequence of the compound's intrinsic properties. This diagram illustrates the logical connections between property, risk, and the corresponding protective action.

G cluster_properties Chemical Properties cluster_risks Associated Risks cluster_actions Required Safety Actions prop1 Solid / Fine Powder risk1 Inhalation of Dust prop1->risk1 prop2 Irritant (Skin/Eyes) (H315, H319) risk2 Dermal & Ocular Contact prop2->risk2 prop3 Toxic if Swallowed (H302) risk3 Accidental Ingestion prop3->risk3 prop4 Respiratory Irritant (H335) prop4->risk1 action1 Use Fume Hood risk1->action1 action2 Wear Gloves & Goggles risk2->action2 action3 Strict Personal Hygiene (No food/drink, wash hands) risk3->action3

Caption: Relationship between compound properties, risks, and safety actions.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: 2-Amino-5-iodo-6-methylpyridine Source: Amerigo Scientific URL:[Link]
  • Title: A mild, catalyst-free synthesis of 2-aminopyridines Source: PMC, N
  • Title: Special Issue “Advances in Drug Discovery and Synthesis” Source: MDPI URL:[Link]
  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase Source: ACS Public
  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC, N

Sources

A Researcher's Guide to Sourcing 5-Iodo-6-methylpyridin-2-amine: From Supplier Selection to Application

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on 5-Iodo-6-methylpyridin-2-amine, a crucial building block in modern medicinal and agricultural chemistry. This document is designed for researchers, scientists, and drug development professionals, providing not just a list of commercial suppliers, but a comprehensive overview of the considerations necessary for sourcing and effectively utilizing this versatile compound. We will delve into the nuances of supplier selection, the importance of analytical validation, and the compound's applications, ensuring that your research is built on a foundation of quality and informed decision-making.

The Strategic Importance of this compound in Synthesis

This compound, with its CAS number 75073-11-9, is a substituted pyridine derivative. Its chemical structure, featuring an iodo group, a methyl group, and an amine group on the pyridine ring, makes it a highly valuable intermediate in organic synthesis.[1][2] The presence of these functional groups allows for a variety of chemical transformations, making it a key component in the synthesis of more complex molecules with potential biological activity.[2]

The pyridine scaffold itself is a common feature in many pharmaceuticals due to its ability to improve water solubility.[3] The specific arrangement of the iodo and amino groups on this molecule opens up possibilities for cross-coupling reactions and other modifications, which are fundamental in the construction of novel drug candidates and agrochemicals.[2][3] Researchers utilize this compound in the development of new therapeutics, including potential anti-cancer agents and treatments for neurological disorders.[2] Its application also extends to the agricultural sector, where it serves as a starting material for innovative pesticides and herbicides.[2]

Navigating the Commercial Supplier Landscape

The selection of a reliable commercial supplier is a critical first step in any research project. The purity and consistency of your starting materials directly impact the success and reproducibility of your experiments. For a specialized chemical like this compound, it is essential to partner with suppliers who can provide comprehensive analytical data and demonstrate a commitment to quality.

Below is a comparative table of several commercial suppliers offering this compound. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.

SupplierPurityMolecular FormulaMolecular WeightCAS NumberAdditional Notes
ChemScene≥98%[4]C₆H₇IN₂[4]234.04[4]75073-11-9[4]Offers custom synthesis and commercial production services.[4]
Amerigo Scientific95%[5]C₆H₇IN₂[5]234.035[5]75073-11-9[5]Specialist distributor for life sciences.[5]
Chem-Impex≥ 98% (HPLC)[2]C₆H₇IN₂[2]234.04[2]75073-11-9[2]Provides information on appearance (Off-white to yellow solid) and storage conditions (0-8°C).[2]
Fluorochem98%[6]C₆H₇IN₂[6]234.04[6]75073-11-9[6]Provides IUPAC name and other chemical identifiers.[6]
Anji Biosciences99%[7]---Industrial grade, available in larger quantities (e.g., 25kg).[7]

Workflow for Supplier Vetting:

Caption: A logical workflow for the vetting and selection of a chemical supplier.

The Imperative of Quality Control and Analytical Data

A reputable supplier will readily provide a Certificate of Analysis (CoA) for each batch of this compound. This document is your primary tool for verifying the quality and purity of the compound.

Key Analytical Techniques to Look For:

  • High-Performance Liquid Chromatography (HPLC): This is a standard technique for assessing the purity of a compound. The CoA should specify the purity as a percentage determined by HPLC.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the compound, confirming its identity and providing insights into any impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[1]

It is crucial to scrutinize the CoA for any unassigned peaks in the spectra, as these could indicate the presence of impurities that may interfere with your reactions.

Applications in Research and Development

The utility of this compound spans multiple domains of chemical research, primarily driven by its versatile reactivity.

Pharmaceutical Development:

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical agents.[2] Its structure is particularly amenable to the creation of novel compounds targeting neurological disorders and for the development of anti-cancer therapies.[2] The drug discovery process often involves the chemical modification of known molecules to enhance their efficacy and reduce side effects, and this compound provides a robust scaffold for such modifications.[8]

Agricultural Chemicals:

In the agrochemical industry, this compound is utilized in the formulation of next-generation pesticides and herbicides.[2] The unique properties imparted by the substituted pyridine ring can lead to the development of more effective and selective agents for crop protection, ultimately contributing to improved agricultural yields.[2]

A Generalized Synthetic Workflow:

Caption: A simplified representation of a synthetic pathway utilizing this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general safety precautions for related amino- and iodo-pyridines should be followed.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential.[10]

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][11]

Handling and Storage:

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[11] Some suppliers recommend storage at 0-8°C and protection from light.[2][4]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][11]

  • In case of skin contact: Wash off immediately with plenty of soap and water.[9][11]

  • If inhaled: Move the person to fresh air.[11]

  • If swallowed: Rinse mouth with water and seek medical attention.[9][11]

Always have an emergency eyewash station and safety shower readily accessible.[10]

Conclusion

This compound is a valuable and versatile chemical for researchers in the pharmaceutical and agricultural industries. A thorough understanding of its properties, a meticulous approach to supplier selection, and strict adherence to safety protocols are the cornerstones of its successful application in the laboratory. By leveraging the information in this guide, scientists can confidently source and utilize this compound to drive their research forward.

References

  • 2-Amino-5-iodo-6-methylpyridine - Amerigo Scientific. [Link]
  • This compound | C6H7IN2 | CID 959613 - PubChem. [Link]
  • 2-Amino-5-Iodo-6-Methyl pyridine, 25kg - IndiaMART. [Link]
  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. [Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P

Sources

A Technical Guide to 5-Iodo-6-methylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Its derivatives are integral to the development of novel drugs across various disease areas. Among these valuable building blocks is 5-Iodo-6-methylpyridin-2-amine, a versatile intermediate whose strategic placement of iodo, methyl, and amino groups offers a rich platform for synthetic elaboration. The presence of the iodine atom, in particular, makes it an excellent substrate for cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth technical overview of this compound for researchers, chemists, and professionals in drug development. We will explore its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its critical applications as a precursor in the synthesis of biologically active molecules.

Core Compound Identification

Correctly identifying a chemical compound is the first step in any research workflow. The nomenclature and registry information for this compound are foundational for accurate sourcing and regulatory compliance.

  • IUPAC Name: this compound[3][4][5]

  • CAS Number: 75073-11-9[3][6][7]

  • Molecular Formula: C₆H₇IN₂[4][6]

  • Synonyms:

    • 2-Amino-5-iodo-6-methylpyridine[3][7][8]

    • 2-Amino-5-iodo-6-picoline[7]

    • 6-amino-3-iodo-2-methylpyridinium[6]

Physicochemical and Safety Data

A comprehensive understanding of a compound's properties is essential for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physicochemical and safety data for this compound.

PropertyValueReference(s)
Molecular Weight 234.04 g/mol [3][6][7]
Appearance Off-white to yellow solid[7]
Purity Typically ≥98% (by HPLC)[7]
Storage Conditions Store at 0-8°C in a dark place under an inert atmosphere.[5][6][7]
SMILES NC1=NC(C)=C(I)C=C1[6]
InChIKey AFMNJDHAAFAELF-UHFFFAOYSA-N[3][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]

Synthesis: An Optimized Iodination Protocol

The synthesis of this compound is typically achieved via electrophilic iodination of the precursor, 2-amino-6-methylpyridine. The methodology described here is adapted from established procedures for analogous compounds, such as the synthesis of 2-amino-5-iodopyridine.[9]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is activated towards substitution by the strongly electron-donating amino (-NH₂) group and the weakly activating methyl (-CH₃) group. The amino group is a powerful ortho-, para-director. The incoming electrophile (I⁺) is directed to the positions ortho and para to the amino group. The 5-position is para to the amino group and is sterically unhindered, making it the preferred site of iodination.

An oxidizing agent, such as hydrogen peroxide, is used to oxidize molecular iodine (I₂) to a more potent electrophilic iodine species (e.g., I⁺), which is necessary for the substitution to occur on the moderately activated pyridine ring.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Amino-6-methylpyridine Reaction Electrophilic Iodination (e.g., 80-90°C, 4-6h) Start->Reaction Precursor Reagents Reagents: - Iodine (I₂) - Hydrogen Peroxide (H₂O₂) - Water (Solvent) Reagents->Reaction Added Workup Reaction Quench & Neutralization (e.g., Na₂S₂O₃, NaHCO₃) Reaction->Workup Reaction Mixture Purification Purification (Cooling, Filtration, Washing) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Solid

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is provided for instructional purposes and should be performed by qualified personnel with appropriate safety measures.

  • Vessel Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2-amino-6-methylpyridine (1.0 eq).

  • Dissolution: Add deionized water to dissolve the starting material, creating a solution.

  • Iodine Addition: While stirring, raise the temperature to approximately 60°C. Add molecular iodine (I₂, ~1.2 eq) portion-wise over 30 minutes.

  • Reaction: After the addition of iodine is complete, increase the temperature to 80-90°C and maintain for 2-3 hours.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (H₂O₂, ~0.6 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 95°C.

  • Reaction Monitoring: Continue to stir the reaction at 80-90°C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Quench and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Further cool the mixture to 0-5°C using an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a cold solution of sodium thiosulfate (to remove unreacted iodine), followed by cold deionized water, and finally a small amount of cold ethanol.

  • Drying: Dry the purified solid product under vacuum at 40-50°C to a constant weight.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate in multi-step syntheses.[7] Its utility stems from the orthogonal reactivity of its functional groups.

  • Cross-Coupling Reactions: The C-I bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkyl, alkynyl, and amino moieties at the 5-position, enabling the rapid generation of diverse compound libraries for screening.

  • Pharmaceutical Development: This compound serves as a key building block in the synthesis of pharmaceuticals.[7] It has been utilized in the development of novel agents targeting cancer and neurological disorders.[7] The pyridine nitrogen and the 2-amino group can act as hydrogen bond donors and acceptors, critical for binding to biological targets like enzyme active sites or receptors.

  • Agrochemical Synthesis: Beyond pharmaceuticals, it is also employed in the synthesis of advanced agrochemicals, where the resulting structures can lead to more effective and targeted pesticides and herbicides.[7]

Applications_Diagram cluster_reactions Synthetic Transformations cluster_products Target Molecules Core This compound Core Structure Suzuki Suzuki Coupling (+ Boronic Acid) Core:port->Suzuki Sonogashira Sonogashira Coupling (+ Alkyne) Core:port->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Core:port->Buchwald Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Suzuki->Pharma C-C bond Agro Agrochemicals (e.g., Herbicides) Suzuki->Agro Sonogashira->Pharma C-C bond Buchwald->Pharma C-N bond

Caption: Role of this compound as a versatile synthetic hub.

Conclusion

This compound is a strategically important chemical intermediate with significant value for the scientific research community, particularly in the fields of medicinal and agricultural chemistry. Its well-defined structure, reliable synthetic route, and versatile reactivity make it an indispensable building block for the creation of novel, complex molecules with potential biological activity. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in advanced research and development projects.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • PubChem. (n.d.). 2-Iodo-5-methylpyridine. National Center for Biotechnology Information.
  • Jessing, M., & Kristensen, J. L. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(5), 135-142.
  • Google Patents. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”.
  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information.
  • Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 312.

Sources

Crystal structure of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 5-Iodo-6-methylpyridin-2-amine

This guide provides a comprehensive technical overview of the crystal structure of this compound, a compound of interest for researchers, scientists, and professionals in drug development. The structure and properties of this molecule are crucial for understanding its potential applications as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] This document delves into the experimental procedures for its synthesis and crystallization, offers a detailed analysis of its crystal structure, and discusses the implications of its molecular architecture.

Introduction and Significance

This compound is a substituted pyridine derivative that serves as a key intermediate in organic synthesis. Its unique arrangement of an amino group, a methyl group, and an iodine atom on the pyridine ring makes it a valuable precursor for creating a wide range of biologically active molecules.[1] The presence of the iodine atom, for instance, allows for various cross-coupling reactions, enabling the introduction of diverse functional groups. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in the design of new compounds with desired pharmacological or material properties.

Synthesis and Crystallization: A Deliberate Approach

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The methodology employed for this compound reflects a standard yet elegant approach in organic chemistry.

Synthetic Pathway

The synthesis of the title compound is achieved through the iodination of 6-methylpyridin-2-amine. This reaction is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent. The choice of NIS is strategic; it is an electrophilic iodine source that is relatively mild and easy to handle, minimizing the formation of side products. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating amino and methyl groups activate the pyridine ring, directing the incoming iodine atom to the 5-position.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: To a solution of 6-methylpyridin-2-amine (1.0 mmol) in a suitable solvent such as acetonitrile (20 ml), add N-iodosuccinimide (1.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for a designated period, typically several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Product: The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Crystal Growth

The formation of diffraction-quality single crystals is often the most challenging step in crystallographic analysis. For this compound, single crystals were successfully grown from an ethyl acetate solution by slow evaporation. This method allows for the gradual increase in solute concentration, promoting the orderly arrangement of molecules into a crystal lattice. The choice of ethyl acetate as the solvent is critical; it must be a solvent in which the compound has moderate solubility and a relatively slow evaporation rate.

X-ray Crystallography Workflow

The determination of the crystal structure was accomplished through single-crystal X-ray diffraction. The following diagram illustrates the typical workflow for such an analysis.

workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_output Final Output A Crystal Mounting B X-ray Diffraction Data Collection A->B C Data Reduction and Integration B->C D Structure Solution C->D E Structure Refinement D->E F Crystallographic Information File (CIF) E->F G Structural Analysis and Visualization E->G

Sources

The Synthetic Chemist's Guide to Iodinated Aminopyridines: A Deep Dive into Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iodinated aminopyridines represent a cornerstone in modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Their unique electronic properties, conferred by the interplay of the electron-donating amino group and the versatile iodo substituent, render them highly valuable synthons for complex molecule construction. This technical guide provides an in-depth exploration of the fundamental reactivity of iodinated aminopyridines, with a focus on their synthesis and application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights into how the isomeric substitution patterns of the pyridine ring dictate reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of heterocyclic compounds.

Introduction: The Strategic Importance of Iodinated Aminopyridines

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules and functional materials. The introduction of both an amino and an iodo group onto this ring system creates a powerful synthetic intermediate. The amino group, a strong electron-donating group, modulates the electron density of the pyridine ring, influencing its reactivity and providing a handle for further functionalization. The carbon-iodine bond, being the most reactive among the halogens, serves as an excellent linchpin for the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. This unique combination of functional groups allows for the strategic and regioselective elaboration of the pyridine core, making iodinated aminopyridines indispensable building blocks in the synthesis of novel therapeutics and advanced materials.

Synthesis of Iodinated Aminopyridines: Regiochemical Considerations

The regioselective iodination of aminopyridines is the primary route to these valuable intermediates. The choice of iodinating agent and reaction conditions is critical to achieving the desired isomer. The position of the amino group strongly directs the electrophilic aromatic substitution, with the outcome also influenced by steric factors.

A common method for the synthesis of 2-amino-5-iodopyridine involves the use of mercuric acetate and elemental iodine.[1] This method provides a reliable route to the 5-iodo derivative. The synthesis of other isomers, such as 3,5-dibromo-4-iodopyridine, can be achieved through a multi-step sequence involving bromination of 4-aminopyridine followed by a Sandmeyer-type reaction where the amino group is converted to the iodide.[2]

The causality behind the choice of iodination strategy lies in the electronic nature of the aminopyridine substrate. The amino group activates the ortho and para positions towards electrophilic attack. For instance, in 2-aminopyridine, the 5-position (para to the amino group) is highly activated, making it the preferred site of iodination.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The high reactivity of the C-I bond in iodinated aminopyridines makes them ideal substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures.[3][4] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[3] For iodinated aminopyridines, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The reaction is initiated by the oxidative addition of the iodinated aminopyridine to a Pd(0) catalyst. This is often the rate-determining step and is facilitated by the electron-withdrawing nature of the pyridine ring and the lability of the C-I bond.

dot

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (I-Ar-NH2) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation (R-B(OH)2, Base) Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R I-Ar-NH2 Iodinated Aminopyridine I-Ar-NH2->Oxidative_Addition R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation caption Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-amino-3-iodopyridine with an arylboronic acid.[6]

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-amino-3-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionReference
Substrate 4-Amino-3-iodopyridine[6]
Coupling Partner Arylboronic acid (1.2 equiv.)[6]
Catalyst Pd(PPh₃)₄ (2-5 mol%)[6]
Base K₂CO₃ (2.0 equiv.)[6]
Solvent 1,4-dioxane/water (4:1)[6]
Temperature 80-100 °C[6]
Typical Yield Varies depending on substrate
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[1][7][8] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. For iodinated aminopyridines, the Sonogashira coupling provides a direct route to alkynyl-substituted aminopyridines.[9]

The catalytic cycle of the Sonogashira reaction typically involves both a palladium catalyst and a copper(I) co-catalyst.[1] The palladium cycle is similar to that of the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

dot

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (I-Ar-NH2) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Coupled Product Reductive_Elimination->Ar-C≡CR Alkyne_Coordination Alkyne Coordination (R-C≡CH, Base) Cu(I)X->Alkyne_Coordination Cu(I)-C≡CR Cu(I)-C≡CR Alkyne_Coordination->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation I-Ar-NH2 Iodinated Aminopyridine I-Ar-NH2->Oxidative_Addition R-C≡CH Terminal Alkyne R-C≡CH->Alkyne_Coordination caption Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling.

This protocol outlines a general procedure for the Sonogashira coupling of 3-fluoro-4-iodopyridine with a terminal alkyne.[1]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-fluoro-4-iodopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.). Stir the mixture at room temperature for 5-10 minutes. Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionReference
Substrate 3-Fluoro-4-iodopyridine[1]
Coupling Partner Terminal alkyne (1.1-1.5 equiv.)[1]
Catalyst Pd(PPh₃)₄ (2-5 mol%)[1]
Co-catalyst CuI (5-10 mol%)[1]
Base Et₃N (2-3 equiv.)[1]
Solvent THF or DMF[1]
Temperature RT to 65 °C[1]
Typical Yield Varies depending on substrate
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[10][11][12] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[13] For iodinated aminopyridines, this reaction can be used to introduce a second amino group, leading to diaminopyridine derivatives.[14]

The catalytic cycle for the Buchwald-Hartwig amination follows a similar pattern of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.[11]

dot

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (I-Ar-NH2) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Amine_Coordination Amine Coordination and Deprotonation (R2NH, Base) Ar-Pd(II)L2-I->Amine_Coordination Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine_Coordination->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2 I-Ar-NH2 Iodinated Aminopyridine I-Ar-NH2->Oxidative_Addition R2NH Amine R2NH->Amine_Coordination caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-halo-2-aminopyridines with primary and secondary amines.[14]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., RuPhos- or BrettPhos-precatalysts, 1-2 mol%), a suitable phosphine ligand (if not using a pre-catalyst), and a strong base (e.g., LiHMDS, 1.4 equiv.).

  • Reagent Addition: Add the 3-halo-2-aminopyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite, washing with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionReference
Substrate 3-halo-2-aminopyridine[14]
Coupling Partner Primary or secondary amine (1.2 equiv.)[14]
Catalyst RuPhos- or BrettPhos-precatalysts (1-2 mol%)[14]
Base LiHMDS (1.4 equiv.)[14]
Solvent Toluene or 1,4-dioxane[14]
Temperature 80-110 °C[14]
Typical Yield Varies depending on substrate

Influence of Substituent Position on Reactivity

The relative positions of the iodo and amino groups on the pyridine ring have a profound impact on the reactivity of the substrate in cross-coupling reactions. This is primarily due to the electronic effects of the amino group and steric hindrance.

  • Electronic Effects: An amino group, being electron-donating, increases the electron density on the pyridine ring, particularly at the ortho and para positions. This can decrease the rate of oxidative addition, which is favored for electron-poor aryl halides.[15] Conversely, the amino group's ability to coordinate to the palladium catalyst can also influence the reaction in a more complex manner.[15]

  • Steric Hindrance: The proximity of the amino group to the iodine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.

A comparative analysis suggests that an electron-withdrawing group, such as fluorine, on the pyridine ring generally enhances the reactivity of an adjacent C-I bond towards oxidative addition more than an electron-donating amino group does.[15] Therefore, it is anticipated that a fluorinated iodopyridine would exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to an aminated iodopyridine, assuming similar steric environments.[15]

Conclusion

Iodinated aminopyridines are exceptionally versatile and valuable building blocks in modern organic synthesis. Their reactivity is dominated by the C-I bond, which readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The successful application of these reactions hinges on a thorough understanding of the underlying reaction mechanisms and the influence of the substituent pattern on the pyridine ring. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the synthetic potential of iodinated aminopyridines in the pursuit of novel molecules with important applications in medicine and materials science.

References

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • The Nobel Prize in Chemistry 2010 - Scientific Background. (2010). NobelPrize.org. [Link]
  • Langer, P., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
  • Iodination and palladium-catalyzed phosphination sequence reactions of 2-iodoimidazo[1,5-a]pyridines.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Amin
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
  • Buchwald–Hartwig amin
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. [Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH. [Link]
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
  • Cross Coupling Reactions - Catalytic Cycle Key Fe
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air.
  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. NIH. [Link]
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. [Link]
  • [Comparison of 2-aminopyridine, 3-aminopyridine and 4-aminopyridine hydrochlorides and iodomethylates by the degree of decrease in curare toxicity]. PubMed. [Link]
  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]
  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. NIH. [Link]
  • A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organoc
  • Which Pyridine is more stable? (2-amino or 3-amino Pyridine). YouTube. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-6-methylpyridin-2-amine (CAS No. 75073-11-9), a key building block in pharmaceutical and agrochemical research.[1][2] Intended for researchers, scientists, and drug development professionals, this document synthesizes available data and chemical principles to offer field-proven insights into the handling, storage, and stability testing of this compound. The guide covers the physicochemical properties, potential degradation pathways, and detailed protocols for ensuring the long-term integrity of this compound in a laboratory setting.

Introduction: The Chemical Profile of this compound

This compound is a substituted pyridine derivative that is increasingly utilized as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring an amino group, a methyl group, and an iodine atom on the pyridine ring, provides a unique combination of reactivity and functionality. This makes it a valuable precursor for creating novel compounds with potential therapeutic or agricultural applications.[1][2] Understanding the stability of this compound is paramount to ensure the reliability and reproducibility of experimental results.

PropertyValueSource
CAS Number 75073-11-9[1][3]
Molecular Formula C₆H₇IN₂[3]
Molecular Weight 234.04 g/mol [3]
Appearance Off-white to yellow solid[1]
Purity ≥98% (HPLC)[1][3]
Melting Point Not consistently reported
Solubility Data not widely available; likely soluble in organic solvents like DMSO and methanol.

Core Stability Profile and Recommended Storage

Based on supplier recommendations and the inherent chemical nature of halogenated aminopyridines, this compound is considered stable under specific conditions. However, it is susceptible to degradation when exposed to light, heat, and certain atmospheric conditions.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are strongly recommended:

  • Temperature: Refrigerate at 4°C .[3] Some suppliers suggest a range of 0-8°C.[1] Long-term storage at room temperature is not advised.

  • Light: Protect from light.[3] The carbon-iodine bond can be susceptible to photolytic cleavage.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidative and moisture-related degradation.

  • Moisture: The compound may be hygroscopic. Store in a dry environment to prevent hydrolysis and other moisture-mediated reactions.

Incompatibilities

To prevent accelerated degradation or hazardous reactions, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: The aminopyridine moiety is susceptible to oxidation.

  • Strong Acids: The basic nitrogen atoms of the pyridine ring and the amino group can react with strong acids, potentially catalyzing degradation.

  • Strong Bases: While the compound itself is basic, strong bases could potentially promote side reactions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer the most probable degradation pathways based on the chemistry of its functional groups and data from analogous iodo-aromatic and aminopyridine compounds.

Photodegradation

The carbon-iodine bond in aromatic iodides is known to be photosensitive.[4] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species. This can initiate a cascade of reactions, with the most likely degradation product being the de-iodinated compound, 6-methylpyridin-2-amine.

Caption: Proposed photodegradation pathway of this compound.

Oxidative Degradation

The 2-aminopyridine scaffold is susceptible to oxidation.[5][6] Atmospheric oxygen or other oxidizing agents can lead to the formation of various oxidation products. The amino group could be oxidized to a nitroso or nitro group. Additionally, complex colored polymeric materials can form upon prolonged exposure to air.

Caption: Potential oxidative degradation pathways.

Hydrolytic Degradation

While generally less reactive towards hydrolysis than alkyl halides, the carbon-iodine bond on an electron-deficient pyridine ring could be susceptible to nucleophilic attack by water, especially under non-neutral pH conditions and elevated temperatures. This would lead to the formation of 2-amino-5-hydroxy-6-methylpyridine.

Caption: Proposed hydrolytic degradation pathway.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, a stability-indicating analytical method should be employed. A forced degradation study is the first step in developing such a method.[6][7]

Forced Degradation Study Protocol

This protocol outlines the conditions for intentionally degrading the compound to identify potential degradation products and to validate a stability-indicating analytical method.[4]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photodegradation:

    • Expose the solid compound in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Dissolve the stressed solid in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar aromatic compounds like this compound. The following is a proposed starting method that should be optimized and validated.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the main peak of this compound from all potential degradation products generated during the forced degradation study.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to maintain its stability. The primary degradation pathways are likely to be photodegradation (de-iodination), oxidation of the aminopyridine ring, and to a lesser extent, hydrolysis. By adhering to the recommended storage conditions of refrigeration at 4°C , protection from light, and storage under an inert atmosphere, researchers can significantly extend the shelf-life and ensure the quality of this compound. For critical applications, the implementation of a validated stability-indicating HPLC method is essential for monitoring the purity and detecting any potential degradation.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 7(12), 2453–2456.
  • Pereshivko, O. P., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Beilstein Journal of Organic Chemistry, 14, 2835–2841.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 589.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-105). Academic Press.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 96, 159-165.
  • Jain, R., & Singhai, A. K. (2016). Forced Degradation Studies. International Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 1-8.
  • Piechowska, M., & Zgoła-Grześkowiak, A. (2019). Photodegradation of aromatic iodine compounds in the environment. Environmental Science and Pollution Research, 26(1), 1-17.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science, 378(6621), 767–773.
  • S. Said, et al. (2014). Development of a Validated Stability Indicating RP-HPLC Method fo. Trade Science Inc.
  • Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]−. (2019). Chemistry – A European Journal, 25(52), 12153–12160.
  • Chem-Impex International Inc. 2-Amino-5-iodo-6-methylpyridine. [Link]
  • A. M. Pawase, et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY.
  • A. Anil Kumar, et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science.
  • Chem-Impex. 2-Amino-5-iodo-6-methylpyridine. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. 5-Iodo-6-methylpyridin-2-amine is a versatile and highly valuable building block for the synthesis of such inhibitors. The presence of an iodine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl and heteroaryl substituents. This modularity is crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final compounds.

This comprehensive guide provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and Spleen Tyrosine Kinase (Syk), both of which are implicated in inflammatory diseases and oncology. We will explore the strategic application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explaining the rationale behind the choice of reagents and conditions, and provide a framework for the characterization and biological evaluation of the synthesized compounds.

Strategic Importance of this compound in Kinase Inhibitor Synthesis

The strategic placement of the iodo, methyl, and amino groups on the pyridine ring makes this compound an exceptional starting material for kinase inhibitor synthesis:

  • The 2-Amino Group: This group acts as a key hydrogen bond donor, anchoring the inhibitor to the kinase hinge region, a critical interaction for potent inhibition.

  • The 5-Iodo Group: This serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of a wide range of substituents at this position to optimize interactions with the kinase active site.

  • The 6-Methyl Group: This seemingly simple substituent can play a crucial role in inhibitor design. It can enhance binding affinity through hydrophobic interactions and influence the overall conformation of the molecule, potentially improving selectivity.

Targeted Signaling Pathways

The aminopyridine scaffold has been successfully employed to develop inhibitors for a range of kinases. This guide will focus on the synthesis of a representative dual inhibitor of p38 MAPK and Syk, two key players in inflammatory signaling.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines. Its dysregulation is a hallmark of many inflammatory diseases. The pathway involves a three-tiered kinase cascade.

p38_pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effectors Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK MK2_MK3 MK2/MK3 p38_MAPK->MK2_MK3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response MK2_MK3->Inflammatory_Response Gene Expression Transcription_Factors->Inflammatory_Response Gene Expression caption p38 MAPK Signaling Cascade

Caption: Simplified p38 MAPK signaling cascade.

Syk Kinase Signaling Pathway

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is essential for B-cell receptor (BCR) signaling and is also involved in the response of mast cells and neutrophils.[1]

Syk_pathway cluster_receptor Receptor Activation cluster_core Core Kinase cluster_downstream Downstream Signaling Antigen Antigen BCR B-Cell Receptor (BCR) (ITAM-containing) Antigen->BCR Syk Syk BCR->Syk Recruitment & Activation PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K Syk->PI3K Vav Vav Syk->Vav Calcium_Signaling Calcium Signaling PLCg2->Calcium_Signaling Ca²⁺ Mobilization Akt_Pathway Cell Survival PI3K->Akt_Pathway Akt Pathway Rac_Activation Cytoskeletal Changes Vav->Rac_Activation Rac Activation caption Syk Signaling in B-Cells

Caption: Simplified Syk signaling pathway in B-cells.

Synthesis of a Representative Kinase Inhibitor

The following section details a representative two-step synthesis of a potential dual p38/Syk kinase inhibitor starting from this compound. This synthesis employs a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

Overall Synthetic Workflow

synthetic_workflow Start This compound Suzuki Reaction with Arylboronic Acid Start->Suzuki Step 1: Suzuki-Miyaura Coupling Intermediate Suzuki Coupling Product (Aryl-substituted aminopyridine) Buchwald Reaction with Amine Intermediate->Buchwald Step 2: Buchwald-Hartwig Amination Final_Product Final Kinase Inhibitor Purification1 Purification (Column Chromatography) Purification1->Intermediate Purification2 Purification (Column Chromatography/Recrystallization) Purification2->Final_Product Suzuki->Purification1 Buchwald->Purification2 caption General Synthetic Workflow

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid. The choice of a fluorinated phenylboronic acid is common in kinase inhibitor design as fluorine can enhance binding affinity and improve metabolic stability.

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound234.041.01.0
4-Fluorophenylboronic acid139.921.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-(4-fluorophenyl)-6-methylpyridin-2-amine.

Rationale for Reagent Selection:

  • Pd(PPh₃)₄: A robust and commonly used Pd(0) catalyst for Suzuki couplings.

  • Na₂CO₃: A mild base that is effective in promoting transmetalation.

  • Dioxane/Water: A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the subsequent N-arylation of the synthesized aminopyridine with a suitable aryl halide. This step is crucial for introducing a second aryl group, which can occupy another pocket in the kinase active site.

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
5-(4-fluorophenyl)-6-methylpyridin-2-amine202.231.01.0
4-Bromo-N-methylbenzamide214.061.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-(4-fluorophenyl)-6-methylpyridin-2-amine (1.0 mmol), 4-bromo-N-methylbenzamide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor.

Rationale for Reagent Selection:

  • Pd₂(dba)₃/Xantphos: This is a highly effective catalyst system for Buchwald-Hartwig aminations, known for its broad substrate scope and high efficiency.[2] Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[2]

  • Sodium tert-butoxide: A strong, non-nucleophilic base that is commonly used in C-N cross-coupling reactions.

  • Anhydrous Toluene: A suitable high-boiling, non-polar solvent for this transformation.

Characterization and Biological Evaluation

Characterization:

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Biological Evaluation:

The inhibitory activity of the synthesized compounds against the target kinases (p38 MAPK and Syk) should be determined using in vitro kinase assays.

Representative Data (Hypothetical):

CompoundTarget KinaseIC₅₀ (nM)
Representative Inhibitorp38α MAPK50
Representative InhibitorSyk75

The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC₅₀ values indicate higher potency.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this guide demonstrate a robust and modular synthetic strategy employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By systematically varying the coupling partners, researchers can generate diverse libraries of aminopyridine-based compounds for screening against a wide range of kinase targets. The representative synthesis of a dual p38/Syk inhibitor highlights the potential of this approach for developing novel therapeutics for inflammatory diseases and cancer.

References

  • Respivert Ltd. (2016). Kinase inhibitor. U.S. Patent No. 9,499,486. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417.
  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387–402.
  • Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002372.
  • IPAC Pharma. (2021). SYK Kinase Inhibitor. IPAC Pharma.

Sources

Application Note: Strategic Implementation of Suzuki-Miyaura Coupling with 5-Iodo-6-methylpyridin-2-amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Methyl-5-arylpyridin-2-amine Core

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] Its broad functional group tolerance and mild conditions have made it an indispensable tool in the pharmaceutical industry for the rapid assembly of complex molecular architectures.[4] This application note focuses on a particularly valuable building block, 5-Iodo-6-methylpyridin-2-amine, and its application in Suzuki coupling reactions. The resulting 6-methyl-5-arylpyridin-2-amine scaffold is a privileged motif found in a multitude of biologically active agents, making the development of robust and scalable coupling protocols a high-priority objective for medicinal chemists and process development scientists.

This guide provides a deep dive into the mechanistic principles, key parameter optimization, and detailed experimental protocols for the successful Suzuki coupling of this substrate. We will explore the causality behind procedural choices to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for novel derivatives.

Mechanistic Principles & Substrate-Specific Considerations

The efficacy of any Suzuki coupling protocol is grounded in a fundamental understanding of its catalytic cycle. The cycle is broadly accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X (Organopalladium Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronate R²-B(OR)₃⁻ (Activated Boronate) Boronate->Transmetalation Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ Base->BoronicAcid Activation Halide R¹-X (this compound) Halide->OxAdd

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Expert Insights on the this compound Substrate:

  • Oxidative Addition: The Carbon-Iodine bond is the most reactive among organic halides (I > Br > Cl > OTf), facilitating a typically rapid oxidative addition step.[2][6] This high reactivity allows for milder reaction conditions compared to less reactive chloro- or bromo-pyridines.

  • Catalyst Inhibition: A primary challenge with aminopyridine substrates is the potential for the lone pair on the amino nitrogen to coordinate with the palladium center.[9][10] This can sequester the active catalyst, hindering its entry into the catalytic cycle. This effect is mitigated by the use of bulky phosphine ligands, which sterically shield the palladium center and favor the desired oxidative addition pathway.

  • Role of the Base: The base is not merely a spectator. It plays a crucial role in activating the organoboron species.[11][12] Reaction of the boronic acid with a base (e.g., K₃PO₄, K₂CO₃) forms a more nucleophilic "ate" complex (boronate), which is essential for efficient transfer of the organic group to the palladium center during transmetalation.[13]

Optimizing Key Reaction Parameters

Systematic optimization is key to achieving high yields and purity. The choice of catalyst, ligand, base, and solvent must be considered in concert.

ParameterSelection Rationale & Expert Commentary
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃: Often used to generate the active Pd(0) species in situ with a ligand. Cost-effective but can require activation. Pd(PPh₃)₄: A stable, common Pd(0) source. It's a reliable starting point but can be less active for challenging couplings.[14] Pre-catalysts (e.g., SPhos Precatalyst): These are air- and moisture-stable Pd(II) complexes that rapidly form the active Pd(0) species under reaction conditions. They offer superior activity and reproducibility, especially for heteroaromatic substrates.[4]
Ligand Triphenylphosphine (PPh₃): A standard, general-purpose ligand. Buchwald Ligands (e.g., SPhos, RuPhos): These are bulky, electron-rich dialkylbiaryl phosphines.[9][10] Their steric bulk accelerates reductive elimination and prevents catalyst deactivation, making them highly effective for coupling heteroaryl halides like our target substrate.[14]
Base K₃PO₄ (Potassium Phosphate): A strong base often effective in anhydrous or low-water conditions. K₂CO₃ (Potassium Carbonate): A common, moderately strong base typically used in aqueous solvent mixtures.[14][15] Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective when others fail, albeit at a higher cost.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O: Biphasic solvent systems are standard.[14][15] The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base and boronate intermediate, facilitating the transmetalation step. Rigorous degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[16]
Boron Reagent Arylboronic Acids: Most common, but can be prone to decomposition or protodeboronation. Potassium Aryltrifluoroborates / Boronic Esters (e.g., Pinacol): These offer enhanced stability against protodeboronation and are often easier to handle and purify than the corresponding boronic acids.[11][17]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium reagents are toxic and should be handled with care.

Protocol 1: General Screening with Pd(PPh₃)₄

This protocol provides a robust and widely applicable starting point for coupling various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Equipment:

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and degassed water via syringe (typically a 4:1 to 5:1 ratio, e.g., 4 mL Dioxane, 1 mL Water).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Method with a Buchwald Pre-catalyst

This protocol utilizes a modern, highly active catalyst system often required for achieving excellent yields with heteroaromatic substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.3 equiv)

  • SPhos Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Equipment:

  • Glovebox or Schlenk line

  • Dry Schlenk flask or sealed vial with a magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Inside a glovebox or under a strong flow of argon, add this compound, the arylboronic acid/ester, the SPhos pre-catalyst, and K₃PO₄ to a dry Schlenk flask.

  • Seal the flask, remove from the glovebox (if used), and place it on a Schlenk line.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with these catalysts are often complete within 1-4 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Reaction Optimization Workflow

When initial results are suboptimal, a logical workflow can guide optimization efforts.

Optimization_Workflow Start Initial Reaction (Protocol 1) Check Analyze Yield & Purity Start->Check Success High Yield (>80%) High Purity Check->Success Good LowYield Low Conversion Check->LowYield Poor SideProducts Side Products Observed (Homocoupling, Dehalogenation) Check->SideProducts Impure Action1 Increase Temperature (e.g., 110 °C) LowYield->Action1 Action4 Improve Degassing (Freeze-Pump-Thaw x3) SideProducts->Action4 Action1->Check Action2 Switch to Stronger Base (K₂CO₃ → K₃PO₄) Action1->Action2 Action3 Switch to Advanced Catalyst (Pd(PPh₃)₄ → SPhos Pre-catalyst) Action2->Action3 Action4->Check Action5 Use Milder Base or K-trifluoroborate Action4->Action5 Action6 Lower Catalyst Loading Action5->Action6

Figure 2: Logical workflow for optimizing the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for accessing the valuable 6-methyl-5-arylpyridin-2-amine scaffold. Success hinges on a rational selection of catalyst, ligand, base, and solvent tailored to the specific electronic and steric properties of this aminopyridine substrate. While standard conditions using Pd(PPh₃)₄ provide a solid foundation, superior results are often achieved with modern, bulky phosphine ligands and pre-catalysts that mitigate potential catalyst inhibition and drive the reaction to completion. The protocols and optimization strategies outlined in this note provide a comprehensive guide for researchers to efficiently synthesize diverse libraries of these important compounds for drug discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-nitropyridine.
  • PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011-04-15).
  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • National Institutes of Health (NIH). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025-01-14).
  • ResearchGate. Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling | Request PDF. (2025-08-05).
  • National Institutes of Health (NIH). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • ACS Publications. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters. (2011-03-25).
  • ResearchGate. Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. | Request PDF. (2025-08-07).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. (2024-01-03).
  • Royal Society of Chemistry. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560).
  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-chloro-N-methylpyridin-2-amine.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29).
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • PubMed. Aminative Suzuki-Miyaura coupling. (2024-02-29).
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22).
  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27).
  • Wikipedia. Suzuki reaction.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • National Institutes of Health (NIH). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). (2023-03-16).
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Iodo-5-methylthiophene.

Sources

Application Note: A Robust and Selective Protocol for the N-alkylation of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the selective N-alkylation of 5-iodo-6-methylpyridin-2-amine, a crucial heterocyclic building block in medicinal chemistry and materials science. The presented methodology focuses on achieving high yields and excellent regioselectivity, targeting the exocyclic amino group while avoiding common side reactions such as alkylation of the pyridine ring nitrogen. This guide delves into the mechanistic rationale for reagent selection, provides a step-by-step experimental procedure, and offers insights into reaction optimization and product purification.

Introduction: The Significance of N-Alkylated 2-Aminopyridines

N-alkylated 2-aminopyridines are privileged scaffolds in drug discovery and development. Their unique structural and electronic properties allow them to act as key pharmacophores in a wide array of biologically active molecules. The ability to introduce diverse alkyl substituents onto the 2-amino group provides a powerful tool for modulating physicochemical properties, target affinity, and pharmacokinetic profiles. However, the selective N-alkylation of substituted 2-aminopyridines can be challenging due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. Direct alkylation often leads to a mixture of products, complicating purification and reducing the overall efficiency of the synthetic route.[1] Therefore, the development of robust and regioselective protocols is of paramount importance.

Mechanistic Considerations for Selective N-Alkylation

The key to achieving selective N-alkylation of 2-aminopyridines lies in modulating the relative nucleophilicity of the two nitrogen atoms. The exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen. However, upon deprotonation, the resulting pyridin-2-amido anion exhibits ambident nucleophilicity, with the negative charge delocalized onto the pyridine ring. This can lead to alkylation at the ring nitrogen, forming an N-alkylpyridin-2-imine, which may then rearrange or undergo further reactions.

To favor alkylation on the exocyclic nitrogen, a strong, non-nucleophilic base is employed to deprotonate the amino group, forming the corresponding sodium or potassium salt. The choice of base and solvent system is critical to control the position of the counterion and influence the site of subsequent alkylation. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective.[2] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), helps to solvate the cation and promote the desired SN2 reaction with the alkylating agent.

Recommended Protocol: N-Alkylation using Sodium Hydride

This protocol details a reliable method for the N-alkylation of this compound with a generic alkyl halide (R-X).

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
This compoundC6H7IN2234.04>98%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Commercially Available
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)R-XVariable>98%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)C3H7NO73.09>99.8%Commercially Available
Saturated Aqueous Ammonium ChlorideNH4Cl53.49-Prepared in-house
Ethyl Acetate (EtOAc)C4H8O288.11ACS GradeCommercially Available
Brine (Saturated Aqueous NaCl)NaCl58.44-Prepared in-house
Anhydrous Sodium SulfateNa2SO4142.04-Commercially Available
Experimental Workflow Diagram

G reagents 1. Reagent Preparation - this compound - NaH (60% in oil) - Alkyl Halide - Anhydrous DMF reaction_setup 2. Reaction Setup - Add amine and DMF to flask - Cool to 0 °C reagents->reaction_setup base_addition 3. Deprotonation - Add NaH portion-wise - Stir at 0 °C for 30 min - Warm to RT and stir for 1 hr reaction_setup->base_addition alkylation 4. Alkylation - Cool to 0 °C - Add alkyl halide dropwise - Stir at RT overnight base_addition->alkylation workup 5. Aqueous Workup - Quench with sat. NH4Cl - Extract with EtOAc alkylation->workup purification 6. Purification - Wash with brine - Dry over Na2SO4 - Concentrate in vacuo workup->purification final_product 7. Final Product - Purify by column chromatography purification->final_product

Caption: Step-by-step workflow for the N-alkylation of this compound.

Step-by-Step Procedure
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 0.2 M concentration relative to the amine) to the flask. Stir the mixture under a nitrogen atmosphere until the amine is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Stirring: After the addition of NaH is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the amine is often indicated by a color change.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product. A simple method for the removal of excess 2-aminopyridine from reaction mixtures by cation-exchange chromatography has also been reported.[3]

Alternative Protocols and Considerations

While the NaH protocol is robust, other methods can be employed depending on the specific alkylating agent and substrate sensitivities.

Cesium Carbonate Mediated N-Alkylation

Cesium carbonate (Cs2CO3) is a milder base that can be effective for N-alkylation, particularly with more reactive alkylating agents.[4][5] The "cesium effect" often leads to higher yields and selectivity in N-alkylation reactions.[6][7] This method is advantageous when dealing with base-sensitive functional groups.[7]

  • Typical Conditions: this compound (1.0 eq), alkyl halide (1.2 eq), Cs2CO3 (2.0 eq) in DMF or acetonitrile at room temperature or elevated temperatures (50-80 °C).[4]

Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[8][9] This method involves the reaction of an aryl or heteroaryl halide with the amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction has a broad substrate scope and functional group tolerance.[8][10]

  • Typical Conditions: this compound (1.0 eq), aryl/heteroaryl halide (1.1 eq), Pd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs2CO3) in a solvent like toluene or dioxane at elevated temperatures.[8][11]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Conversion Insufficient deprotonation.Ensure the NaH is fresh and the reaction is strictly anhydrous. Increase the amount of base or reaction time.
Low reactivity of the alkylating agent.Use a more reactive alkyl halide (I > Br > Cl). Increase the reaction temperature.
Formation of Dialkylated Product The mono-alkylated product is more nucleophilic.Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq). Add the alkylating agent slowly at a low temperature.
Alkylation on Pyridine Nitrogen Delocalization of the negative charge onto the ring.Use a less polar solvent to favor ion-pairing and direct alkylation on the exocyclic nitrogen.
Decomposition of Starting Material The base is too strong or the temperature is too high.Consider using a milder base like Cs2CO3 or K2CO3. Run the reaction at a lower temperature.

Conclusion

The selective N-alkylation of this compound is a critical transformation for the synthesis of valuable compounds in pharmaceutical and materials research. The protocol detailed in this application note, utilizing sodium hydride as a base, provides a reliable and efficient method for achieving this transformation with high regioselectivity. By understanding the underlying mechanistic principles and considering alternative protocols, researchers can adapt and optimize these conditions for a wide range of alkylating agents and substrates.

References

  • Nad, P., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.
  • American Chemical Society. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • ResearchGate. (n.d.). A Facile N-Monoalkylation of Aminopyridines.
  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
  • ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
  • SciSpace. (n.d.). Cesium effect: high chemoselectivity in direct N-alkylation of amines.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Semantic Scholar. (2016). Cs2CO3‐Promoted Direct N‐Alkylation: Highly Chemoselective Synthesis of N‐Alkylated Benzylamines and Anilines.
  • Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
  • J-Stage. (n.d.). Synthetic Organic Reactions Mediated by Sodium Hydride.
  • Organic Syntheses. (n.d.). Procedure.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (n.d.). Cesium effect: high chemoselectivity in direct N-alkylation of amines.
  • Organic Chemistry Portal. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Cambridge Open Engage. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • LookChem. (n.d.). Sodium hydride|7646-69-7.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • (n.d.). P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a.
  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
  • (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES.
  • (n.d.). N alkylation at sp 3 Carbon Reagent Guide.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Wikipedia. (n.d.). Amine alkylation.
  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • Royal Society of Chemistry. (n.d.). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.

Sources

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Iodo-6-methylpyridin-2-amine as a versatile building block in modern medicinal chemistry.

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a robust starting point for drug discovery.[1][2] this compound is a premier example of such a scaffold. Its utility stems from a combination of key structural features: the 2-aminopyridine core, a strategically placed methyl group, and a highly functionalizable iodine atom.

The 2-aminopyridine moiety is particularly valuable in the design of protein kinase inhibitors, as it effectively mimics the adenine portion of ATP, forming critical hydrogen bond interactions with the kinase hinge region.[1][2] The iodine at the 5-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3] The methyl group at the 6-position can provide beneficial steric hindrance, influence the electronics of the pyridine ring, and improve metabolic stability or binding affinity.

This guide provides a detailed overview of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other therapeutic agents. It includes field-proven protocols for key synthetic transformations and insights into the rationale behind experimental design.

Core Applications in Medicinal Chemistry

This compound is a cornerstone intermediate for a range of therapeutic targets, primarily due to the synthetic accessibility it provides to novel chemical space.

Kinase Inhibitors: Targeting the ATP Hinge

Kinases are critical regulators of cell signaling, and their dysregulation is a known cause of diseases like cancer.[2] The 2-aminopyridine scaffold is a well-established hinge-binding motif. The iodine atom on this compound is perfectly positioned for modification via cross-coupling reactions to introduce substituents that can occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.

Logical Workflow: From Building Block to Bioactive Molecule

The diagram below illustrates the central role of this compound as a launchpad for generating diverse molecular libraries through various synthetic routes.

G cluster_start Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Scaffold Diversification cluster_applications Therapeutic Applications A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Sonogashira Coupling (C-C Triple Bond) A->C D Buchwald-Hartwig Amination (C-N Bond Formation) A->D E Aryl/Heteroaryl Substituted 2-Aminopyridines B->E F Alkynyl Substituted 2-Aminopyridines C->F G Amino Substituted 2-Aminopyridines D->G H Kinase Inhibitors (e.g., Oncology) E->H I GPCR Modulators (e.g., CNS Disorders) F->I J Other Targets (e.g., Anti-Infectives) G->J

Caption: Synthetic utility of this compound.

Modulators of Neurological Targets

The scaffold has been instrumental in developing antagonists for targets such as the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in anxiety, depression, and pain.[4] In these applications, Sonogashira coupling is often employed to introduce aryl-alkyne moieties, which have been found to be critical for potent activity.[4]

Anti-Infective and Anti-Inflammatory Agents

Derivatives of this building block have been explored as inhibitors of novel targets in infectious diseases, such as the Mycobacterial membrane protein Large 3 (MmpL3) for tuberculosis.[5] Additionally, the 2-amino-4-methylpyridine core is a known scaffold for developing inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory diseases.[6][7][8][9]

Experimental Protocols: Key Synthetic Transformations

The true power of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. The following protocols are foundational for leveraging this building block in a research setting.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. It is arguably the most common method for functionalizing this scaffold.[10]

Rationale: The choice of a modern catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos), is crucial for coupling with heteroaryl halides, which can be challenging substrates.[11] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[12] A phosphate base is often used as it is effective and generally compatible with a wide range of functional groups.

Data Presentation: Reagents for Suzuki-Miyaura Coupling
ReagentM.W.Equiv.Amount (mmol)Mass/Volume
This compound234.041.01.0234 mg
Arylboronic Acid-1.21.2Varies
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
SPhos (Ligand)410.470.040.0416.4 mg
Potassium Phosphate (K₃PO₄)212.272.52.5531 mg
1,4-Dioxane---8 mL
Water---2 mL
Step-by-Step Methodology:
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the main reaction flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water to the reaction flask via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13][11]

Catalytic Cycle: Suzuki-Miyaura Reaction

This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Simplified catalytic cycle for the Suzuki reaction.

Protocol 2: Sonogashira Coupling

This reaction creates a C(sp²)-C(sp) bond, linking the pyridine core to a terminal alkyne. This is a powerful method for extending the molecular scaffold and probing deeper pockets in a binding site.[14][15]

Rationale: The classic Sonogashira reaction employs a dual-catalyst system.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, accelerating the transmetalation step.[15][16] An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.

Data Presentation: Reagents for Sonogashira Coupling
ReagentM.W.Equiv.Amount (mmol)Mass/Volume
This compound234.041.01.0234 mg
Terminal Alkyne-1.11.1Varies
Pd(PPh₃)₄1155.560.050.0558 mg
Copper(I) Iodide (CuI)190.450.10.119 mg
Triethylamine (Et₃N)101.19--4 mL
Tetrahydrofuran (THF)---8 mL
Step-by-Step Methodology:
  • Setup: To a dry, degassed solution of this compound in a mixture of THF and triethylamine, add Pd(PPh₃)₄ and CuI under an inert atmosphere.

  • Reagent Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[17]

Protocol 3: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C(sp²)-N bonds, allowing for the synthesis of diaryl amines or aryl alkyl amines.[18][19] It has largely replaced harsher classical methods.[18]

Rationale: The Buchwald-Hartwig amination relies on a palladium catalyst and a sterically hindered, electron-rich phosphine ligand.[20] The ligand facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination of the aminated product. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine coupling partner.[18][21]

Data Presentation: Reagents for Buchwald-Hartwig Amination
ReagentM.W.Equiv.Amount (mmol)Mass/Volume
This compound234.041.01.0234 mg
Amine (Primary or Secondary)-1.21.2Varies
Pd₂(dba)₃915.720.010.019.2 mg
XPhos (Ligand)476.620.040.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (Anhydrous)---10 mL
Step-by-Step Methodology:
  • Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide to a dry Schlenk flask.

  • Reagent Addition: Add this compound, the amine, Pd₂(dba)₃, and XPhos to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into chemical scaffolds of high therapeutic relevance.[3][] Its utility in palladium-catalyzed cross-coupling reactions allows for the rapid and systematic generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full potential of this powerful molecule in their medicinal chemistry programs.

References

  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. (n.d.). NIH. [Link]
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). NIH. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Buchwald-Hartwig amin
  • This compound. (n.d.). PubChem. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • 6-Methylpyridin-2-amine. (n.d.). NIH. [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. [Link]
  • Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. (n.d.). PubMed. [Link]
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH. [Link]
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). NIH. [Link]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). NIH. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [ >18>f]6-(2-fluoropropyl). (2009). WashU Medicine Research Profiles. [Link]
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). Google Books.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (2009). PubMed. [Link]
  • 2-Amino-5-iodo-6-methylpyridine. (n.d.). Amerigo Scientific. [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2025).

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination reaction, specifically focusing on the coupling of an amine with the challenging heteroaromatic substrate, 5-Iodo-6-methylpyridin-2-amine. The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the application of this chemistry to electron-deficient and potentially coordinating heteroaromatic systems, such as pyridines, presents unique challenges that necessitate carefully optimized protocols.[4] This guide offers an in-depth exploration of the reaction mechanism, a validated, step-by-step experimental protocol, a data-driven guide to reagent selection, and a robust troubleshooting section to empower researchers in achieving high-yield, reproducible results.

Introduction: The Strategic Importance of Heteroaryl Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a versatile and functional-group-tolerant alternative to classical methods like nucleophilic aromatic substitution or Ullmann condensation.[1][5] The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]

The substrate at the core of this note, this compound, is a valuable building block. The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to selectively form a C-N bond at the C5 position opens avenues to a vast chemical space of novel molecular entities. The challenges inherent to this substrate include the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst deactivation.[4] Overcoming these obstacles requires a catalyst system that is both highly active and resistant to inhibition. This guide is designed to provide the scientific rationale and practical steps to navigate these complexities.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined organometallic transformations.[1][7][8]

The process begins with an active Palladium(0) species, which undergoes oxidative addition into the carbon-iodine bond of the pyridine substrate. The resulting Pd(II) complex then coordinates the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the desired C-N bond, releases the arylated amine product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9][10]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst i1 pd0->i1 oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex i2 oa_complex->i2 Amine Coordination & Deprotonation amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex i3 amido_complex->i3 Reductive Elimination product Ar-NR'R'' Product i1->oa_complex Oxidative Addition i2->amido_complex i3->pd0 i3->product sub_arx Ar-X sub_arx->i1 sub_amine HNR'R'' sub_amine->i2 sub_base Base sub_base->i2

Caption: The Buchwald-Hartwig Catalytic Cycle.

Parameter Optimization: A Rationale-Driven Approach

The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source G3/G4 Buchwald PrecatalystWhile traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, air-stable palladium precatalysts are highly recommended for reproducibility.[11] They reliably generate the active Pd(0) species in solution, bypassing inconsistent initiation phases.
Ligand XPhos or RuPhosThe ligand is the most critical parameter. For challenging heteroaryl substrates, bulky and electron-rich biarylphosphine ligands are essential.[1][2][11] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps while providing steric bulk that favors the desired coupling over catalyst decomposition pathways.[4]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to efficiently deprotonate the amine without competing in side reactions. While weaker bases like K₃PO₄ or Cs₂CO₃ offer greater tolerance for sensitive functional groups, NaOtBu provides the necessary reactivity for this specific transformation.[7]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents with boiling points that allow for heating (80-110 °C) are ideal.[7] Toluene and dioxane are widely used. It is critical to avoid solvents like acetonitrile, pyridine, or chlorinated hydrocarbons, which can inhibit the catalyst by coordinating to the palladium center.[7]

Validated Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials & Reagents
ReagentM.W.AmountMol (mmol)Eq.
This compound234.04234 mg1.01.0
Amine Coupling Partner-1.2 mmol1.21.2
XPhos Pd G3 Precatalyst863.5317.3 mg0.020.02
XPhos Ligand476.6210.5 mg0.0220.022
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-5.0 mL--

Note: The addition of a slight excess of free ligand can sometimes be beneficial in stabilizing the catalyst and preventing decomposition.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Vessel Preparation (Oven-dried flask, stir bar) B 2. Inert Atmosphere (Purge with N₂/Ar) A->B C 3. Reagent Addition (Aryl iodide, Amine, NaOtBu, Precatalyst, Ligand) B->C D 4. Solvent Addition (Anhydrous Toluene) C->D E 5. Reaction (Heat to 100 °C, Stir 12-24h) D->E F 6. Monitoring (TLC / LC-MS) E->F In-process control G 7. Work-up (Cool, Quench, Dilute, Filter through Celite®) E->G H 8. Extraction (Separate organic/aqueous layers) G->H I 9. Purification (Dry, Concentrate, Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Sources

Application Notes and Protocols for 5-Iodo-6-methylpyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Iodo-6-methylpyridin-2-amine in Modern Agrochemical Development

This compound is a highly functionalized heterocyclic building block of significant interest in the synthesis of modern agrochemicals.[1] Its unique substitution pattern, featuring a reactive iodine atom, a nucleophilic amino group, and a methyl group on a pyridine core, makes it a versatile precursor for a range of potent fungicides and insecticides.[2] The pyridine scaffold is a well-established pharmacophore in numerous successful agrochemicals, and the specific arrangement of functional groups on this intermediate allows for the strategic introduction of diverse molecular fragments to fine-tune biological activity and physicochemical properties.

The carbon-iodine bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4] These powerful synthetic transformations enable the construction of complex molecular architectures, including biaryl and heteroaryl systems, which are common motifs in advanced agrochemical active ingredients.[5][6] This guide provides detailed application notes and representative protocols for the use of this compound in the synthesis of pyridine-based agrochemicals, with a focus on the creation of pyridine carboxamide fungicides.

Key Synthetic Transformations and Mechanistic Considerations

The primary application of this compound in agrochemical synthesis revolves around the functionalization of the C-I bond. The choice of reaction depends on the desired final structure.

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl group. It is a cornerstone reaction for creating biaryl fungicides and herbicides. The reaction proceeds via a catalytic cycle involving a palladium catalyst, with the key steps being oxidative addition, transmetalation, and reductive elimination.[4]

  • Buchwald-Hartwig Amination: This transformation is employed to form a carbon-nitrogen bond, linking the pyridine core to a variety of amine-containing moieties. This is particularly useful for synthesizing compounds with a diarylamine scaffold, which is present in some classes of fungicides.[7][8]

  • Amide Coupling: The 2-amino group on the pyridine ring can be readily acylated to form pyridine carboxamides. This is a common final step in the synthesis of many fungicides, where the pyridine moiety is coupled with a carboxylic acid-containing fragment.[5][9]

The following sections provide detailed protocols for a representative two-step synthesis of a potential pyridine carboxamide fungicide, starting from this compound.

Protocol 1: Synthesis of 5-Aryl-6-methylpyridin-2-amine via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction creates a key biaryl intermediate.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. The reaction is highly tolerant of various functional groups, making it a robust method in complex molecule synthesis.[4]

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Start This compound Setup Reaction Setup (Inert Atmosphere) Start->Setup Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Setup Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Solvent Addition (e.g., Dioxane/Water) Setup->Solvent Heating Heating (e.g., 90-100 °C) Solvent->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product 5-Aryl-6-methylpyridin-2-amine Purification->Product

Caption: Workflow for the Suzuki-Miyaura Coupling.

Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)Equivalents
This compound75073-11-9234.041.0 g4.271.0
4-Methoxyphenylboronic acid452-26-6151.960.78 g5.131.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.25 g0.210.05
Potassium Carbonate (K₂CO₃)584-08-7138.211.18 g8.542.0
1,4-Dioxane (anhydrous)123-91-188.1120 mL--
Water (degassed)7732-18-518.025 mL--
Experimental Procedure
  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.27 mmol), 4-methoxyphenylboronic acid (0.78 g, 5.13 mmol), and potassium carbonate (1.18 g, 8.54 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.25 g, 0.21 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(4-methoxyphenyl)-6-methylpyridin-2-amine.

Protocol 2: Synthesis of a Pyridine Carboxamide Fungicide via Amide Coupling

This protocol describes the final step in the synthesis of a representative pyridine carboxamide fungicide by coupling the previously synthesized 5-aryl-6-methylpyridin-2-amine with a carboxylic acid.

Reaction Principle

Amide bond formation is a fundamental reaction in organic synthesis. In this context, the amino group of the pyridine intermediate acts as a nucleophile, attacking an activated carboxylic acid derivative (e.g., an acid chloride or an in-situ activated species) to form the final amide product.[5][9]

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Start 5-Aryl-6-methylpyridin-2-amine Setup Reaction Setup (Anhydrous Conditions) Start->Setup Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Setup Coupling_Agent Coupling Agent (e.g., EDCI/HOBt) Coupling_Agent->Setup Base Base (e.g., DIPEA) Base->Setup Solvent Solvent Addition (e.g., DMF) Setup->Solvent Stirring Stirring at Room Temp. Solvent->Stirring Monitoring Reaction Monitoring (TLC/LC-MS) Stirring->Monitoring Workup Aqueous Work-up Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product Pyridine Carboxamide Fungicide Purification->Product

Caption: Workflow for the Amide Coupling Reaction.

Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)Equivalents
5-(4-methoxyphenyl)-6-methylpyridin-2-amine(Synthesized)214.260.5 g2.331.0
2-(Trifluoromethyl)benzoic acid433-97-6190.120.49 g2.561.1
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8191.700.53 g2.791.2
HOBt (Hydroxybenzotriazole)2592-95-2135.130.38 g2.791.2
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.240.81 mL4.662.0
DMF (N,N-Dimethylformamide, anhydrous)68-12-273.0915 mL--
Experimental Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add 2-(trifluoromethyl)benzoic acid (0.49 g, 2.56 mmol), EDCI (0.53 g, 2.79 mmol), and HOBt (0.38 g, 2.79 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Amine: In a separate flask, dissolve 5-(4-methoxyphenyl)-6-methylpyridin-2-amine (0.5 g, 2.33 mmol) in anhydrous DMF (5 mL). Add this solution to the activated carboxylic acid mixture.

  • Base Addition: Add DIPEA (0.81 mL, 4.66 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-water (100 mL). Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final pyridine carboxamide fungicide.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of novel agrochemicals. The protocols detailed above for Suzuki-Miyaura coupling and subsequent amide bond formation illustrate a robust synthetic strategy for accessing the important class of pyridine carboxamide fungicides. The principles and methodologies described can be adapted for the synthesis of a wide array of other agrochemical targets, highlighting the strategic importance of this building block in the discovery and development of next-generation crop protection agents.

References

  • Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. [Link]
  • BenchChem. (2025). Application Notes and Protocol for the Buchwald-Hartwig Amination of 6-chloro-N-methylpyridin-2-amine. BenchChem.
  • Radi, S., Tighadouini, S., Feron, O., Rboob, M., & Mabkhot, Y. N. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818–830. [Link]
  • Wang, M., Zhang, H., Zhang, J., Yin, Z., Zhao, Y., Wang, J., & Xi, Z. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
  • Wang, M., Zhang, H., Zhang, J., Yin, Z., Zhao, Y., Wang, J., & Xi, Z. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.
  • Wikipedia. (2023).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Request PDF. (2025). Novel amide derivatives containing a pyridine moiety: design, synthesis as potential fungicides.
  • Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
  • Radi, S., Tighadouini, S., Feron, O., Rboob, M., & Mabkhot, Y. N. (2008).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. BenchChem.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
  • Zakharychev, V. V. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
  • U.S. Patent. (1986). Process for the preparation of 2-amino-alkylpyridines.
  • Li, X. H., et al. (2011). Synthesis of 2-amino-6-oxocyclohexenylsulfonamides and their activity against Botrytis cinerea. PubMed. [Link]
  • European Patent Office. (1993). Process for preparation of 2-amino-5-methyl-pyridine.
  • U.S. Patent. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine. Amerigo Scientific. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1][3] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1][4]

This guide provides a detailed experimental protocol for the Sonogashira coupling of 5-iodo-6-methylpyridin-2-amine, a valuable building block in medicinal chemistry. The presence of the pyridine nitrogen and the amino group makes this substrate particularly relevant for the synthesis of novel heterocyclic compounds with potential biological activity.[5][6] We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step guide for execution, monitoring, and purification.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. The reactivity of aryl halides in this step follows the order I > Br > Cl.[1]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst.[7]

The Copper Cycle:

  • Coordination: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Acid-Base Reaction: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.[1]

While highly efficient, the copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[8][9] This has spurred the development of copper-free Sonogashira protocols, which are also highly effective and will be discussed as a viable alternative.[4][8]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-I pd_intermediate Ar-Pd(II)L₂(I) pd_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Cu-C≡CR pd_alkyne Ar-Pd(II)L₂(C≡CR) transmetalation->pd_alkyne reductive_elimination Reductive Elimination pd_alkyne->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I) cu_alkyne Alkyne Complex cu_catalyst->cu_alkyne R-C≡CH deprotonation Deprotonation cu_alkyne->deprotonation Base cu_acetylide Cu-C≡CR deprotonation->cu_acetylide cu_acetylide->transmetalation caption Figure 1: Catalytic cycles of the Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene). Optimization may be required for different alkyne coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStore protected from light.[10]
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially AvailablePurify by distillation if necessary.
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)≥98%Commercially AvailableA common and reliable palladium precursor.[1]
CuI (Copper(I) iodide)≥99%Commercially AvailableShould be white or off-white; if discolored, purify.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableActs as both the base and a solvent.[1]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableA suitable co-solvent.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClPrepared in-houseFor workup.
Brine (Saturated aq. NaCl)Prepared in-houseFor workup.
Anhydrous Na₂SO₄ or MgSO₄Commercially AvailableFor drying organic layers.
Celite®Commercially AvailableFor filtration.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography setup

Safety Precautions
  • General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents: Palladium compounds can be toxic. Copper iodide is harmful if swallowed. Triethylamine is flammable and corrosive. Handle all chemicals with care and consult their Safety Data Sheets (SDS).

  • Reaction Exotherms: Although generally well-behaved on a lab scale, palladium-catalyzed cross-coupling reactions can be exothermic.[11][12] For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents.[12]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can promote alkyne homocoupling.[9] Maintaining an inert atmosphere is crucial for optimal results.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05 equivalents).

    • Add this compound (1.0 equivalent).

    • Add anhydrous THF and anhydrous triethylamine in a 2:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

    • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst pre-activation.

  • Addition of Alkyne:

    • Slowly add the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 50-60 °C. The optimal temperature may vary depending on the reactivity of the alkyne. For highly reactive iodides, the reaction may proceed at room temperature.[1]

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (to complex with copper salts) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Copper-Free Protocol Variation

For substrates sensitive to copper or to minimize homocoupling, a copper-free protocol can be employed.[4]

  • Catalyst System: Use a higher loading of a palladium catalyst, often with a more electron-rich and bulky phosphine ligand (e.g., XPhos), or a palladium N-heterocyclic carbene (NHC) complex.[1][7]

  • Base: A stronger base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be required.[7]

  • Solvent: A polar aprotic solvent like DMF or NMP is often used.[1]

  • Procedure: The general setup and workup are similar, but the addition of CuI is omitted. The reaction may require higher temperatures.

Workflow and Monitoring

Sonogashira_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd/Cu Catalysts, This compound, Solvents (THF/Et₃N) setup->reagents alkyne Add Terminal Alkyne reagents->alkyne react Heat to 50-60 °C alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (NH₄Cl, Brine) monitor->workup Complete purify Flash Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the Sonogashira coupling.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystUse fresh palladium and copper catalysts. Ensure an inert atmosphere.
Low reaction temperatureIncrease the temperature in increments of 10 °C.
Insufficiently active baseSwitch to a stronger base like DBU or an inorganic base for copper-free conditions.
Significant Homocoupling Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
High catalyst loading (especially CuI)Reduce the amount of CuI. Consider a copper-free protocol.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature.
Base incompatibilityScreen alternative amine or inorganic bases.
Difficult Purification Residual copper saltsPerform a thorough aqueous wash with NH₄Cl or a dilute ammonia solution.
Close-running impurities on TLCOptimize the chromatography eluent system; consider reverse-phase chromatography.

Conclusion

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of novel alkynylated pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol outlined in this guide provides a solid foundation for successfully employing this powerful reaction in drug discovery and materials science.

References

  • Vertex AI Search, Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ … - ResearchG
  • Wikipedia, Sonogashira coupling, Accessed January 10, 2026.
  • Organic Chemistry Portal, Sonogashira Coupling, Accessed January 10, 2026.
  • RSC Advances, Copper-free Sonogashira cross-coupling reactions: an overview, Accessed January 10, 2026.
  • KAUST Repository, Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol, Accessed January 10, 2026.
  • PubChem, this compound | C6H7IN2 | CID 959613, Accessed January 10, 2026.
  • ResearchGate, The Sonogashira coupling reaction mechanism., Accessed January 10, 2026.
  • ResearchGate, Optimization of reaction conditions for the Sonogashira reaction a, Accessed January 10, 2026.
  • Chemistry LibreTexts, Sonogashira Coupling, Accessed January 10, 2026.
  • Royal Society of Chemistry, Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014, Accessed January 10, 2026.
  • ResearchGate, Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF, Accessed January 10, 2026.
  • PubMed, Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand, Accessed January 10, 2026.
  • ResearchGate, Pd-catalyzed Sonogashira cross-coupling reaction. Ligands are based on..., Accessed January 10, 2026.
  • Scirp.org, Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes, Accessed January 10, 2026.
  • ChemScene, 75073-11-9 | this compound, Accessed January 10, 2026.
  • ACS Publications, Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions, Accessed January 10, 2026.
  • Royal Society of Chemistry, Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1, Accessed January 10, 2026.
  • ThalesNano, Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor, Accessed January 10, 2026.
  • ACS Publications, Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development, Accessed January 10, 2026.
  • ACS Publications, Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters, Accessed January 10, 2026.
  • ACS Publications, Sonogashira Coupling Reaction with Diminished Homocoupling, Accessed January 10, 2026.
  • Chem-Impex, 2-Amino-5-iodo-6-methylpyridine, Accessed January 10, 2026.
  • ResearchGate, (PDF)
  • Fluorochem, 2-Amino-5-iodo-6-methylpyridine, Accessed January 10, 2026.
  • ThalesNano, Flow Chemistry: Sonogashira Coupling, Accessed January 10, 2026.
  • ACS Publications, Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics, Accessed January 10, 2026.
  • Purdue College of Engineering, Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions, Accessed January 10, 2026.
  • Chemical Engineering Transactions, and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing C
  • Organic Chemistry Portal, Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions, Accessed January 10, 2026.
  • Amerigo Scientific, 2-Amino-5-iodo-6-methylpyridine, Accessed January 10, 2026.
  • Benchchem, Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2,6-dimethylpyridine, Accessed January 10, 2026.

Sources

Application Notes and Protocols: 5-Iodo-6-methylpyridin-2-amine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Iodo-6-methylpyridin-2-amine in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast number of FDA-approved drugs and biologically active compounds.[1] Among these, substituted 2-aminopyridines are of particular importance, prized for their ability to act as key hydrogen bond donors and acceptors, frequently serving as "hinge-binding" motifs in kinase inhibitors.[2] this compound emerges as a highly strategic building block, offering a trifecta of synthetic handles: a nucleophilic amino group, a sterically accessible methyl group, and a reactive iodine atom at the C5 position.

The presence of the iodo-substituent makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon and carbon-nitrogen bonds.[3] The methyl group at the C6 position provides steric and electronic modulation, influencing both the reactivity of the pyridine ring and the conformational preferences of the final products. The amino group at C2 not only serves as a key pharmacophoric feature but also provides a convenient point for further derivatization or for directing subsequent cyclization reactions.

This guide provides a comprehensive overview of the utility of this compound, complete with detailed protocols for its application in key cross-coupling reactions and the synthesis of medicinally relevant heterocyclic systems.

Physicochemical Properties and Characterization

Before delving into its synthetic applications, a thorough understanding of the starting material's properties is essential.

PropertyValueSource
CAS Number 75073-11-9[4]
Molecular Formula C₆H₇IN₂[5]
Molecular Weight 234.04 g/mol [5]
Appearance White to off-white solid[6]
Purity ≥95%[4]

Spectroscopic Characterization (Predicted)

While a publicly available, detailed spectral analysis is limited, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 2-amino-6-methylpyridine and other halogenated pyridines.[7][8] A Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the assigned structure.[6]

  • ¹H NMR (400 MHz, CDCl₃, δ, ppm):

    • ~7.5-7.7 (d): 1H, aromatic proton at C4, coupled to C3. The deshielding effect of the adjacent iodine atom would place this proton downfield.

    • ~6.3-6.5 (d): 1H, aromatic proton at C3, coupled to C4.

    • ~4.5-4.8 (br s): 2H, amino protons (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

    • ~2.4 (s): 3H, methyl protons (-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃, δ, ppm):

    • ~158-160: C2 (carbon bearing the amino group).

    • ~155-157: C6 (carbon bearing the methyl group).

    • ~145-148: C4.

    • ~110-112: C3.

    • ~80-85: C5 (carbon bearing the iodo group). The significant upfield shift is characteristic of a carbon atom bonded to iodine (heavy atom effect).

    • ~23-25: Methyl carbon (-CH₃).

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making it an ideal electrophilic partner. This reactivity allows for the facile construction of diverse molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and heteroaryl-aryl structures. The reaction of this compound with various aryl- and heteroarylboronic acids provides access to a wide array of 5-aryl-6-methylpyridin-2-amines.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(I)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Ar-Pd(II)(Ar')L_n Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'B(OH)2, Base) Transmetalation Complex->Pd(0)L_n Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination Ar-I This compound Ar'B(OH)2 Arylboronic Acid

Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle
  • Catalyst/Ligand System: For heteroaryl iodides, a standard Pd(0) source like Pd(PPh₃)₄ is often effective. For more challenging couplings, or to improve yields, a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands facilitate the oxidative addition and reductive elimination steps.

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for the activity of many inorganic bases and facilitates the transmetalation step.

This protocol is adapted from established methods for similar bromopyridine substrates and should serve as a good starting point.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8580-90
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11075-85
Yields are estimated based on similar reactions with bromo- and iodo-pyridine analogs.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for synthesizing precursors to various heterocyclic systems and for creating rigid linkers in medicinal chemistry.

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Ar-Pd(II)(I)L_n Pd(0)L_n->Oxidative Addition Ar-I Transmetalation Ar-Pd(II)(C≡CR)L_n Oxidative Addition->Transmetalation Cu-C≡CR Transmetalation->Pd(0)L_n Ar-C≡CR Ar-C≡CR Transmetalation->Ar-C≡CR Reductive Elimination Cu(I) Cu(I) Copper Acetylide Cu-C≡CR Cu(I)->Copper Acetylide R-C≡CH, Base Copper Acetylide->Cu(I)

Diagram 2: Interconnected Catalytic Cycles in Sonogashira Coupling
  • Palladium Catalyst: A Pd(0) species, often generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂, undergoes oxidative addition with the aryl iodide.

  • Copper Co-catalyst: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step with the palladium complex.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HI formed during the reaction.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used.

This protocol is based on standard conditions for the Sonogashira coupling of aryl iodides.[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous THF or DMF

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (THF or DMF) via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT80-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF5075-85
1-HeptynePdCl₂(PPh₃)₂ / CuIDIPEATHF6070-80
Yields are estimated based on similar reactions with iodo-pyridine analogs.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and a primary or secondary amine.[12][13] This reaction allows for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(I)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-I) Amine Coordination [Ar-Pd(II)(I)(HNR'R'')L_n] Oxidative Addition Complex->Amine Coordination Amine Coordination Amido Complex Ar-Pd(II)(NR'R'')L_n Amine Coordination->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L_n Product Ar-NR'R'' Amido Complex->Product Reductive Elimination

Diagram 3: Simplified Buchwald-Hartwig Amination Catalytic Cycle
  • Catalyst/Ligand System: The key to a successful Buchwald-Hartwig amination, especially with less reactive aryl chlorides (and to a lesser extent, iodides), is the use of bulky, electron-rich phosphine ligands. Ligands like Xantphos, RuPhos, or Josiphos-type ligands are often employed with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the coordination sphere of the palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or K₃PO₄ can also be used.[12]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

This protocol is adapted from procedures for the amination of similar halo-heterocycles.[11][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, Aniline) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene11070-85
AnilinePd(OAc)₂ / RuPhosNaOtBuDioxane10065-80
BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene11070-80
Yields are estimated based on similar reactions with bromo- and iodo-pyridine analogs.

Application in the Synthesis of Fused Heterocyclic Systems

The true power of this compound as a building block is realized in its ability to serve as a precursor to complex, fused heterocyclic systems of medicinal importance.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of privileged heterocyclic scaffolds found in numerous marketed drugs and clinical candidates, exhibiting a wide range of biological activities.[16] A common and efficient route to this scaffold involves the reaction of a 2-aminopyridine with an α-haloketone. By first performing a Sonogashira coupling on this compound, followed by further transformations, one can access precursors for this cyclization. A more direct approach involves a multi-component reaction.

Imidazopyridine_Synthesis Start This compound Coupled_Product 5-Alkynyl-6-methylpyridin-2-amine Start->Coupled_Product Sonogashira Coupling Final_Product Substituted Imidazo[1,2-a]pyridine Start->Final_Product One-Pot Cyclization (e.g., Groebke-Blackburn-Bienaymé) Coupled_Product->Final_Product Cyclization Cyclization_Precursor α-Haloketone or Aldehyde/Isocyanide Cyclization_Precursor->Final_Product

Sources

Application Notes & Protocols: Leveraging 5-Iodo-6-methylpyridin-2-amine for the Development of Potent and Selective DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Its central role in maintaining genomic integrity has made it a compelling therapeutic target in oncology, where its inhibition can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[3][4][5] This guide provides an in-depth technical overview of the strategic use of 5-Iodo-6-methylpyridin-2-amine, a versatile heterocyclic building block, in the synthesis and development of novel DNA-PK inhibitors.[6] We present detailed protocols for the synthesis via Suzuki-Miyaura cross-coupling, biochemical and cellular characterization of resulting compounds, and insights into structure-activity relationships (SAR).

The Central Role of DNA-PK in DNA Double-Strand Break Repair

DNA-PK is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[3][7] The functional holoenzyme consists of a large catalytic subunit, DNA-PKcs, and a heterodimeric DNA-binding regulatory subunit, Ku, which is composed of Ku70 and Ku80 proteins.[1][3]

The NHEJ pathway is initiated when a DNA double-strand break occurs. The Ku heterodimer rapidly recognizes and binds to the broken DNA ends, forming a ring-like structure that stabilizes the lesion and serves as a docking platform for DNA-PKcs.[1][8] The recruitment of DNA-PKcs to the DNA-Ku complex triggers its kinase activity.[9][10] Activated DNA-PKcs then phosphorylates itself (autophosphorylation) and a host of other downstream targets, including the nuclease Artemis and the ligase complex component XRCC4, to facilitate DNA end-processing and final ligation, completing the repair process.[5][8][11] By inhibiting the catalytic activity of DNA-PKcs, the entire NHEJ repair cascade is stalled, leading to the accumulation of lethal DNA damage, particularly in cancer cells undergoing radiotherapy or chemotherapy.

DNA_PK_Pathway cluster_0 DNA Double-Strand Break (DSB) Repair via NHEJ DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer DSB->Ku Binds to DNA ends DNA_PKcs DNA-PKcs (Inactive) Ku->DNA_PKcs Recruits Active_DNA_PK Active DNA-PK Holoenzyme DNA_PKcs->Active_DNA_PK Activation Processing End Processing Factors (e.g., Artemis) Active_DNA_PK->Processing Phosphorylates & Activates Substrates Ligation Ligation Complex (Ligase IV, XRCC4, XLF) Active_DNA_PK->Ligation Phosphorylates & Activates Substrates Processing->Ligation Prepares ends Repaired Repaired DNA Ligation->Repaired Ligates break Inhibitor DNA-PK Inhibitor (e.g., derived from This compound) Inhibitor->Active_DNA_PK ATP-Competitive Inhibition

Caption: The Non-Homologous End Joining (NHEJ) pathway and point of intervention.

Synthetic Strategy: Suzuki-Miyaura Coupling

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[12][13][14] this compound is an ideal starting material for building molecular complexity around this core. The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms a new carbon-carbon bond with an aryl or heteroaryl boronic acid or ester.[15][16][17]

This approach allows for the systematic exploration of the chemical space at the 5-position of the pyridine ring, which is crucial for optimizing inhibitor potency and selectivity.

Suzuki_Workflow Start This compound + Arylboronic Acid/Ester Reaction Reaction Vessel: - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/H2O) Start->Reaction Heating Heat (e.g., 85-100°C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Final Product: 5-Aryl-6-methylpyridin-2-amine Derivative Purification->Product

Caption: General workflow for synthesizing DNA-PK inhibitors via Suzuki coupling.

Protocol 2.1: Synthesis of a 5-Aryl-6-methylpyridin-2-amine Derivative

Causality: This protocol utilizes a palladium catalyst to facilitate the oxidative addition to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the desired C-C bond. The base is essential for activating the boronic acid species for the transmetalation step.[17] Anhydrous, degassed solvents are used to prevent catalyst deactivation and side reactions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium(II) catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Base, e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask or pressure vessel, stir bar, condenser, argon/nitrogen line

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be stirred to a suspension.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask. The mixture may change color, often turning darker.

  • Reaction: Purge the flask with inert gas for another 5 minutes. Place the flask in a preheated oil bath (85-100 °C) and stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Structure-Activity Relationship (SAR) and Selectivity

The development of a successful inhibitor requires not only high potency against the target (DNA-PK) but also selectivity over related kinases, particularly other members of the PIKK family like ATM, ATR, and mTOR, as well as the broader PI3K family.[3][18] Off-target inhibition can lead to undesirable toxicity. The SAR for pyridine-based DNA-PK inhibitors often reveals that substitutions on the aryl ring introduced at the 5-position are critical for modulating potency and selectivity.[15][19]

Compound Structure (Core: 6-methylpyridin-2-amine)R Group (at 5-position)DNA-PK IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/DNA-PK)Rationale & Reference
Scaffold Unsubstituted Phenyl~4000>10000>2.5A simple phenyl group offers a baseline but lacks the specific interactions needed for high potency.[5]
Derivative A 4-Morpholinophenyl~50~5000~100The morpholine group often enhances solubility and can form favorable interactions, improving potency and selectivity.[15][19]
Derivative B Dibenzothiophene~14~5000~357The extended, rigid dibenzothiophene structure, as seen in the well-known inhibitor NU7441, occupies a specific hydrophobic pocket, leading to very high potency.[4][15][20]
Derivative C 4-(Methylpiperazin-1-yl)phenyl~90>10000>111The methylpiperazine moiety can improve physicochemical properties and provide a basic handle for salt formation, while maintaining good potency.[19]

Note: IC₅₀ values are illustrative and synthesized from published data on related scaffolds to demonstrate SAR principles. Actual values will vary based on the full inhibitor structure and assay conditions.

Biochemical and Cellular Characterization Protocols

Once a compound is synthesized, its biological activity must be rigorously validated. This involves a tiered approach, starting with direct biochemical assays and moving to cell-based models.

Protocol 4.1: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)

Causality: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[21] The amount of ADP is directly proportional to the kinase activity. The assay first depletes unused ATP, then converts the ADP to ATP, which is used by a luciferase to generate a light signal.[21][22] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human DNA-PK enzyme system (including Ku and activating DNA)

  • DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 50μM DTT)

  • Synthesized inhibitor compound, dissolved in DMSO

  • Positive control inhibitor (e.g., NU7441, M3814)[10][20]

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in buffer).

  • Enzyme Addition: Add 5 µL of the DNA-PK enzyme solution (pre-mixed with activating DNA) to all wells except the "no enzyme" background controls.

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2][23]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][21]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background signal (no enzyme control). Normalize the data with the vehicle control representing 100% activity. Plot the percent kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Assay_Workflow cluster_assay ADP-Glo™ Kinase Assay Workflow Step1 1. Add Inhibitor/Vehicle to 384-well plate Step2 2. Add DNA-PK Enzyme (with activating DNA) Step1->Step2 Step3 3. Add Substrate/ATP Mix (Initiate Reaction) Step2->Step3 Step4 4. Incubate 60 min (Kinase Reaction) Step3->Step4 Step5 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Step4->Step5 Step6 6. Incubate 40 min Step5->Step6 Step7 7. Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) Step6->Step7 Step8 8. Incubate 30-60 min Step7->Step8 Step9 9. Read Luminescence & Calculate IC50 Step8->Step9

Caption: Step-by-step workflow for the in vitro DNA-PK inhibition assay.

Protocol 4.2: Cellular Target Engagement by Western Blot

Causality: To confirm that the inhibitor engages DNA-PK within a cellular context, we can measure the autophosphorylation of DNA-PKcs at a key site like Serine 2056 (pS2056).[24][25] DNA damage induces this phosphorylation, and an effective inhibitor will block it.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test inhibitor and controls

  • DNA-damaging agent (e.g., ionizing radiation source or etoposide)

  • Lysis buffer, protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-pDNA-PKcs (S2056), anti-total DNA-PKcs, anti-Actin (loading control)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.

  • DNA Damage Induction: Expose cells to a DNA-damaging agent (e.g., 10 Gy of ionizing radiation or 10 µM etoposide) and incubate for a further 1 hour to activate DNA-PK.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and probe with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity for pS2056 and normalize it to the total DNA-PKcs and the loading control (Actin). A dose-dependent decrease in the pS2056 signal indicates successful target engagement.[24][25]

Conclusion and Future Directions

This compound serves as an exceptionally valuable starting material for the construction of novel DNA-PK inhibitors. Its utility in robust and versatile synthetic methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. By following a structured approach of synthesis, biochemical screening, and cellular validation, researchers can efficiently identify potent and selective inhibitors. The protocols and insights provided herein offer a comprehensive framework for professionals in drug development to advance the discovery of new therapeutic agents targeting the DNA damage response pathway for cancer treatment.

References

  • Benchchem. (n.d.). Measuring DNA-PK Kinase Activity In Vitro: Application Notes and Protocols.
  • Creative Diagnostics. (n.d.). DNA-PK Signaling Pathway.
  • Callén, E., et al. (2009). Essential role for DNA-PKcs in DNA double strand break repair and apoptosis in ATM deficient lymphocytes. Journal of Experimental Medicine.
  • Benchchem. (n.d.). Application Notes and Protocols for DNA-PK Inhibitors in in vitro Assays.
  • Benchchem. (n.d.). Investigating the Cellular Targets of a Representative DNA-PK Inhibitor: A Technical Guide.
  • Sordet, O., et al. (2009). DNA-PK triggers histone ubiquitination and signaling in response to DNA double-strand breaks. Nucleic Acids Research.
  • Cano, C., et al. (2019). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • Ihmaid, S. K., et al. (2012). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines... European Journal of Medicinal Chemistry.
  • Hardcastle, I. R., et al. (2011). DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. Journal of Medicinal Chemistry.
  • Neal, J. A., et al. (2011). DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair. PLoS Genetics.
  • Promega Corporation. (n.d.). DNA-PK Kinase Enzyme System Application Note.
  • Ceccaldi, R., et al. (2016). Targeting DNA double-strand break signalling and repair: recent advances in cancer therapy. Swiss Medical Weekly.
  • Promega Corporation. (n.d.). DNA-PK Kinase Assay.
  • ResearchGate. (n.d.). DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates for the Chromen-4-one Chemotype | Request PDF.
  • Chem-Impex. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • ResearchGate. (n.d.). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines....
  • Le, P., et al. (2020). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Nucleic Acids Research.
  • Sun, Y., et al. (2023). Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells. Journal of Biological Chemistry.
  • Unknown. (n.d.). Protocol for Invitro Kinase Assay.
  • bioRxiv. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction.
  • AACR Journals. (2022). Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • NIH. (n.d.). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions.
  • Selleck Chemicals. (n.d.). DNA-PK Inhibitor Review.
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Molecules. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubChem. (n.d.). This compound.
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization.
  • Shibata, A., et al. (2021). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Cancers.
  • MDPI. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • MedchemExpress. (n.d.). DNA-PK Inhibitors.
  • ChemScene. (n.d.). This compound.
  • NIH. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine).

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Iodo-6-methylpyridin-2-amine in Synthesis

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core with strategically placed iodo, methyl, and amino groups, offers multiple avenues for synthetic diversification. The electron-donating amino group and the electron-donating/sterically influential methyl group modulate the reactivity of the pyridine ring, while the iodo substituent serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

This guide provides in-depth technical insights and field-proven protocols for the application of this compound in several pivotal cross-coupling reactions. The methodologies detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers to adapt and troubleshoot these powerful synthetic transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1][2] For this compound, this reaction provides a direct route to 5-aryl-6-methylpyridin-2-amine derivatives, which are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for efficient turnover and high yields. The electron-rich and sterically hindered nature of the aminopyridine substrate necessitates a robust catalytic system capable of facilitating the oxidative addition of the C-I bond and subsequent steps.

Suzuki_Miyaura_Mechanism Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'-B(OR)2 + Base Boronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methylpyridin-2-amine.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended Condition/ReagentRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Air-stable and reliable Pd(II) precursors that are reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination, crucial for coupling with sterically hindered and electron-rich aminopyridines.[5]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that facilitate the transmetalation step without promoting side reactions.
Solvent 1,4-Dioxane/Water or Toluene/WaterAprotic polar solvents that solubilize the reagents and facilitate the reaction. The addition of water is often crucial for the transmetalation step.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Stoichiometry 1.1-1.5 equiv of Boronic AcidA slight excess of the boronic acid is used to ensure complete consumption of the iodo-pyridine substrate.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[6][7] This reaction is instrumental in the synthesis of conjugated enynes and alkynyl-substituted heterocycles, which are valuable precursors in medicinal chemistry and materials science. For this compound, the Sonogashira coupling provides access to 5-alkynyl-6-methylpyridin-2-amines.

Mechanistic Rationale

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. The use of an amine base is crucial for both the deprotonation of the alkyne and the regeneration of the active palladium catalyst.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Transmetalation->Ar-Pd(II)-C≡CR(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-C≡CR Reductive_Elimination->Product Cu(I)I Cu(I)I Alkyne_Deprotonation Alkyne Deprotonation Cu(I)I->Alkyne_Deprotonation R-C≡CH, Base Cu-C≡CR Copper Acetylide Alkyne_Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Add the anhydrous solvent (DMF or THF) via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-6-methylpyridin-2-amine.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended Condition/ReagentRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Robust and commercially available palladium catalysts effective for a wide range of substrates.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.
Base Et₃N or DIPAActs as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
Solvent DMF or THFPolar aprotic solvents that effectively dissolve the reactants and catalysts.
Temperature Room Temperature to 65 °CMilder conditions are often sufficient, but gentle heating can accelerate the reaction with less reactive substrates.[7]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines.[6][8] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives of this compound, which are important pharmacophores.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aminated product.[9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L_n)->Amine_Coordination_Deprotonation Ar-Pd(II)-NRR'(L_n) Ar-Pd(II)-NRR'(L_n) Amine_Coordination_Deprotonation->Ar-Pd(II)-NRR'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NRR'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-NRR' Reductive_Elimination->Product Amine HNRR' + Base Amine->Amine_Coordination_Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos or BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and the base.

  • Add this compound and the anhydrous solvent to the Schlenk tube.

  • Add the amine to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-amino-6-methylpyridin-2-amine.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended Condition/ReagentRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and effective precatalysts for Buchwald-Hartwig aminations.
Ligand Xantphos, BINAP, or DavePhosBulky and electron-rich phosphine ligands that promote the crucial reductive elimination step and prevent β-hydride elimination.[6][10]
Base NaOtBu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for the stability of the catalytic species and the base.
Temperature 90-110 °CElevated temperatures are generally required to overcome the activation barrier for C-N bond formation.
Amine Scope Primary and secondary aliphatic and aromatic aminesThe reaction is broadly applicable to a wide range of amines.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a powerful method for the palladium-catalyzed vinylation of aryl halides.[1][11] This reaction allows for the introduction of a vinyl group at the 5-position of this compound, creating a versatile handle for further synthetic transformations such as Diels-Alder reactions, hydrogenations, or epoxidations.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to form the vinylated product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst.

Heck_Reaction_Mechanism Heck Reaction Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Migratory_Insertion Migratory Insertion Ar-Pd(II)-I(L_n)->Migratory_Insertion Alkyl-Pd(II)-I(L_n) Alkyl-Pd(II)-I(L_n) Migratory_Insertion->Alkyl-Pd(II)-I(L_n) Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-I(L_n)->Beta_Hydride_Elimination Product Ar-Vinyl Beta_Hydride_Elimination->Product H-Pd(II)-I(L_n) H-Pd(II)-I(L_n) Beta_Hydride_Elimination->H-Pd(II)-I(L_n) Alkene Alkene Alkene->Migratory_Insertion Base Base H-Pd(II)-I(L_n)->Pd(0)L_n Base

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF and triethylamine to the Schlenk tube.

  • Add the alkene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir the reaction at this temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate the solvent, and purify the crude product by column chromatography.

Data Presentation: Heck Reaction Parameters
ParameterRecommended Condition/ReagentRationale
Palladium Source Pd(OAc)₂A common and effective precatalyst for Heck reactions.
Ligand P(o-tol)₃ or PPh₃Phosphine ligands are often used to stabilize the palladium catalyst and influence the regioselectivity of the reaction.
Base Et₃N or K₂CO₃An organic or inorganic base is required to neutralize the hydrogen halide generated in the catalytic cycle and regenerate the Pd(0) catalyst.
Solvent DMF, NMP, or AcetonitrileHigh-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures.
Temperature 100-140 °CHigher temperatures are generally necessary to promote the Heck reaction.
Alkene Scope Electron-deficient alkenes (e.g., acrylates, styrenes)These alkenes are generally more reactive in the Heck reaction.

Troubleshooting and Optimization

Successful cross-coupling reactions depend on the careful control of various parameters. Below are some common issues and suggestions for optimization:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of high-purity, active catalysts and ligands. Consider using a pre-catalyst or activating the catalyst in situ.

    • Improper Atmosphere: Rigorously maintain an inert atmosphere to prevent catalyst decomposition.

    • Insufficient Temperature or Time: Increase the reaction temperature or extend the reaction time.

  • Formation of Side Products:

    • Homocoupling: In Suzuki and Sonogashira reactions, homocoupling of the boronic acid or alkyne can occur. This can often be minimized by the slow addition of the coupling partner or by adjusting the reaction temperature.

    • Dehalogenation: Reduction of the C-I bond can be a side reaction. This may be suppressed by using a less reactive base or a different solvent system.

  • Poor Yields:

    • Ligand Screening: The choice of ligand is critical. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to identify the optimal one for a specific transformation.

    • Base and Solvent Effects: The nature of the base and solvent can significantly impact the reaction outcome. A systematic optimization of these parameters is often beneficial.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. The metal-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide a powerful toolkit for the diversification of this scaffold. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently construct a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented herein serve as a robust starting point for the successful implementation of these transformative reactions.

References

  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • Kóňa, J. (n.d.). Flow Chemistry: Sonogashira Coupling. Flow Chemistry.
  • Kovács, E., et al. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Carlson, E. J., et al. (2019). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 25(61), 13959-13966.
  • Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(6), 4608-4621.
  • Dalmás, D. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223.
  • Ananikov, V. P., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Zora, M., & Kelgokmen, Y. (2016). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach.
  • Al-Masoudi, N. A., et al. (2012).
  • Isbrandt, E. S., et al. (2018). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Organic Letters, 20(15), 4755-4758.
  • Chemistry LibreTexts. (2023).
  • da Silva, J. P., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(1), 229-241.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • Al-Tel, T. H. (2012). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines.
  • Chen, C.-Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9140-9151.
  • Izquierdo, F., et al. (2018). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Organic Letters, 20(21), 6932-6936.
  • Nájera, C., & Sansano, J. M. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5038-5059.
  • Schupp, F., et al. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 16, 237-247.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Vinylation of 2-Bromo-6-methylpyridine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18012-18022.
  • Kráľová, K., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3326.
  • ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides.
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Liu, R. Y. (2024).
  • Dounay, A. B., et al. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 12(10), 1735-1741.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with N-Methylbenzo[d]dioxol-5-amine. BenchChem.
  • de Fátima, A., et al. (2022).
  • Besson, T., et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. BenchChem.
  • Ma, D., et al. (2020). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine.
  • Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Wu, T., et al. (2022). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives.

Sources

5-Iodo-6-methylpyridin-2-amine in the synthesis of CNS active compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Iodo-6-methylpyridin-2-amine in the Synthesis of CNS Active Compounds

Authored by a Senior Application Scientist

The pyridine ring is a privileged scaffold in medicinal chemistry, with the nitrogen atom playing a crucial role in the pharmacological profile of many drugs.[1][2] For researchers in the field of central nervous system (CNS) drug discovery, 2-aminopyridine derivatives are of particular interest as they form the core of numerous biologically active molecules.[3] Among these, This compound (CAS No. 75073-11-9) stands out as a versatile and strategically important building block. Its unique substitution pattern—an amino group for building heterocyclic systems, a methyl group for modulating lipophilicity, and a reactive iodo-substituent—provides a powerful platform for generating diverse molecular architectures targeting the CNS.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the core chemical transformations it readily undergoes, explain the rationale behind key experimental choices, and provide detailed, field-proven protocols for its application in synthesizing CNS-active compounds, with a focus on the ubiquitous imidazopyridine scaffold.[4][5]

Physicochemical Properties of the Core Reagent

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 75073-11-9[6][7]
Molecular Formula C₆H₇IN₂[6]
Molecular Weight 234.04 g/mol [6]
Appearance White to tan powder or crystalline solid[8]
Purity Typically ≥95-98%[6][7]
Storage 4°C, protect from light[6]

Part 1: Foundational Synthetic Transformations

The true power of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C5-iodo position.[9] This allows for the precise and modular installation of diverse carbon and nitrogen substituents, which is a cornerstone of modern medicinal chemistry.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in CNS drug candidates.[10][11] This transformation is critical for exploring the structure-activity relationship (SAR) by introducing a wide range of aryl and heteroaryl moieties.

Causality Behind the Protocol:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos) is used to facilitate the rate-limiting oxidative addition step.[12]

  • Base: A base such as K₂CO₃ or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[13]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[12]

cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Setup & Degas B 2. Add Reagents (Substrate, Boronic Acid, Base, Catalyst) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat & Stir (e.g., 100-110 °C, 12-24h) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purify (Column Chromatography) E->F

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[12]

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)[12]

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

    • Schlenk flask or sealed vial, magnetic stirrer, heating block

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane and water solvent mixture via syringe.[12]

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing the introduction of primary or secondary amines.[14][15] This reaction is paramount for accessing diverse 2,5-diaminopyridine scaffolds, which are key pharmacophores in many CNS-active molecules.[15]

Causality Behind the Protocol:

  • Catalyst System: The challenge with aminopyridines is often the oxidative addition step.[15] A robust catalyst system, such as a combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos), is crucial to facilitate this step and prevent catalyst deactivation.[16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[16]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[16]

cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArX R-I (Substrate) ArX->OA PdII L₂(R)Pd(II)-I OA->PdII Coord Coordination Amine R'₂NH Amine->Coord Deprot Deprotonation Amido L₂(R)Pd(II)-NR'₂ Coord->Amido Base Base Base->Deprot RE Reductive Elimination RE->Pd0 Product R-NR'₂ (Product) RE->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)[16]

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)[16]

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[16]

    • Anhydrous Toluene

    • Schlenk tube or microwave vial, magnetic stir bar

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and RuPhos to a dry Schlenk tube.

    • Under a positive pressure of the inert gas, add the sodium tert-butoxide.

    • Add anhydrous toluene via syringe, followed by the amine.[16]

    • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[3] This is valuable for introducing rigid linkers into a molecule or for creating precursors that can undergo further transformations, such as cyclizations.[17]

Causality Behind the Protocol:

  • Dual Catalysis: The reaction famously employs a dual catalytic system. A palladium(0) catalyst (e.g., Pd(PPh₃)₄) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper forms a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center.[18]

  • Base: An amine base, such as triethylamine (Et₃N), is used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[18]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for high yields of the desired cross-coupled product.[3]

Detailed Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[18]

    • Copper(I) Iodide (CuI) (3 mol%)[18]

    • Triethylamine (Et₃N) and THF (degassed)

    • Schlenk flask, magnetic stir bar

  • Procedure:

    • To a degassed solution of this compound in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ and CuI under an inert atmosphere.[18]

    • Degas the reaction mixture for an additional 5 minutes at room temperature.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-16 hours or until completion is indicated by TLC/LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Part 2: Application Case Study - Synthesis of an Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are a prominent class of CNS-active heterocycles, famously represented by the hypnotic agent Zolpidem.[19][20] These compounds often act as positive allosteric modulators of GABA-A receptors.[21] The synthesis of the core imidazopyridine ring is frequently achieved by the condensation of a 2-aminopyridine derivative with an α-haloketone.[20][22]

Here, we outline a synthetic strategy to leverage this compound to build a functionalized imidazo[1,2-a]pyridine scaffold, which can then be further diversified using the cross-coupling reactions described above.

Start 5-Iodo-6-methyl- pyridin-2-amine Step1 Step 1: Condensation/ Cyclization (Tschitschibabin) Start->Step1 Reagent1 α-Bromoketone (e.g., 2-bromo-4'- methylacetophenone) Reagent1->Step1 Intermediate 5-Iodo-Imidazo[1,2-a]pyridine Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Reagent2 Arylboronic Acid Reagent2->Step2 Product Diversified CNS-Active Scaffold Step2->Product

Caption: Synthetic pathway to a diversified imidazo[1,2-a]pyridine scaffold.

Detailed Protocol: Two-Step Synthesis of a 5-Aryl-Imidazo[1,2-a]pyridine

Step 1: Synthesis of 5-Iodo-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

This step is a modified Tschitschibabin reaction.[5][23]

  • Materials:

    • This compound (1.0 equiv)

    • 2-Bromo-1-(p-tolyl)ethan-1-one (1.05 equiv)

    • Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

    • Ethanol or Toluene

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Suspend this compound and sodium bicarbonate in ethanol in a round-bottom flask.

    • Add 2-Bromo-1-(p-tolyl)ethan-1-one to the mixture.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 6-8 hours. The formation of the imidazopyridine can be monitored by LC-MS.[22]

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

    • Recrystallization from ethanol or purification by column chromatography can be performed if necessary.

Step 2: Suzuki Coupling to Install an Aryl Group

This step functionalizes the iodo-substituent on the newly formed heterocyclic core.

  • Materials:

    • 5-Iodo-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (from Step 1, 1.0 equiv)

    • (4-Methoxyphenyl)boronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/Water (4:1, degassed)

  • Procedure:

    • Follow the detailed protocol for Suzuki-Miyaura Coupling described in Part 1.1, using the imidazo[1,2-a]pyridine intermediate as the substrate.

    • The expected product is 5-(4-methoxyphenyl)-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine, a novel scaffold with potential for CNS activity modulation.

Conclusion

This compound is a high-value starting material for the synthesis of CNS-active compounds. Its strategic placement of functional handles allows for the application of powerful and modular synthetic methods, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By first constructing core heterocyclic systems like imidazo[1,2-a]pyridines and then diversifying them through late-stage functionalization of the iodo-substituent, researchers can efficiently generate libraries of complex molecules. The protocols and strategic insights provided in this guide offer a robust framework for leveraging this versatile building block in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central.
  • 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Flow Chemistry Synthesis of Zolpidem, Alpidem and other GABAA Agonists and their Biological Evaluation through the use of In-line Engineered HEK293 Cells. University of Bath.
  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Organic and Biomolecular Chemistry.
  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. SciSpace.
  • Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs. National Institutes of Health.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Most significant examples of Zolpidem synthesis. ResearchGate.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
  • Pyridine alkaloids with activity in the central nervous system. PubMed Central.
  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. National Institutes of Health.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. IntechOpen.
  • Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. PubMed.
  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). National Institutes of Health.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Drug candidates with blockbuster potential for CNS diseases. Drug Target Review.
  • 2-Amino-5-iodo-6-methylpyridine. Amerigo Scientific.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
  • Pyridine alkaloids with activity in the central nervous system. ResearchGate.

Sources

Creating Novel Ligands from 5-Iodo-6-methylpyridin-2-amine for Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the design, synthesis, characterization, and application of novel ligands derived from the versatile building block, 5-iodo-6-methylpyridin-2-amine. Recognizing the pivotal role of bespoke ligands in advancing modern catalysis, particularly in pharmaceutical and materials science, we present detailed, field-proven protocols for ligand construction via palladium-catalyzed cross-coupling reactions. The methodologies focus on Suzuki-Miyaura and Buchwald-Hartwig amination pathways to create diverse N-P and N-N bidentate ligands. Each protocol is accompanied by an in-depth explanation of the causal factors influencing experimental choices, from reagent selection to reaction conditions. Furthermore, we outline a standardized procedure for evaluating the catalytic efficacy of these newly synthesized ligands in a benchmark Suzuki-Miyaura cross-coupling reaction. This document is intended to empower researchers, chemists, and drug development professionals to leverage this compound as a strategic precursor for developing next-generation catalysts.

Introduction: The Strategic Value of Pyridine-Based Ligands

In the landscape of transition-metal catalysis, the ligand is not a mere spectator; it is the architect of reactivity, selectivity, and stability. Pyridine-based scaffolds are particularly prominent due to their robust coordination chemistry, electronic tunability, and thermal stability.[1] Compounds derived from 2-aminopyridine are especially versatile, serving as foundational supports for a wide array of metal complexes used in catalysis.[2][3]

The starting material, this compound (CAS No: 75073-11-9), is a strategically designed precursor for novel ligand development.[4] Its structure offers two distinct and orthogonal points for chemical modification:

  • The C5-Iodo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.[5][6] This allows for the introduction of phosphine, aryl, or additional amine functionalities.

  • The C2-Amino Group: A primary amine that serves as a potent coordination site for a metal center. It can also be further functionalized if desired, although its direct involvement in chelation is often the primary goal.

This guide provides the necessary protocols to exploit this dual reactivity, transforming a simple building block into a library of high-value, potentially bidentate ligands tailored for specific catalytic applications.

Ligand Design and Synthesis Strategy

Rationale for Bidentate Ligand Synthesis

The primary objective is to create bidentate ligands, where two donor atoms can coordinate to a single metal center, forming a stable chelate ring. This chelation effect significantly enhances the stability and performance of the catalytic complex. By installing a second donor group (e.g., a phosphine or another nitrogen atom) at the C5 position, we can create powerful N-P or N-N pincer-type ligands. These are highly sought after for their ability to promote challenging cross-coupling reactions.[5]

Overview of Synthetic Pathways

We will focus on two of the most robust and versatile palladium-catalyzed reactions for modifying the C5-Iodo position:

  • Pathway A: Suzuki-Miyaura Coupling. This reaction forms a C-C bond by coupling the iodo-pyridine with an organoboron reagent (boronic acid or ester).[7][8] This is an excellent method for introducing aryl groups, which can be pre-functionalized with other donor atoms like phosphines.

  • Pathway B: Buchwald-Hartwig Amination. This reaction forms a C-N bond by coupling the iodo-pyridine with a primary or secondary amine.[5][6] This directly creates N,N'-bidentate ligand scaffolds.

The overall experimental approach is visualized in the workflow diagram below.

G cluster_0 Ligand Synthesis cluster_A Pathway A: Suzuki-Miyaura Coupling cluster_B Pathway B: Buchwald-Hartwig Amination cluster_1 Application & Evaluation SM This compound (Starting Material) Suzuki Protocol 1: Couple with Arylboronic Acid (e.g., R-B(OH)2) SM->Suzuki Pd Catalyst, Base, Solvent Buchwald Protocol 2: Couple with Amine (e.g., R2NH) SM->Buchwald Pd Catalyst, Base, Solvent Ligand Novel Bidentate Ligand (N-P or N-N type) Suzuki->Ligand Buchwald->Ligand Catalyst In-situ Catalyst Formation: Ligand + Pd Precursor Ligand->Catalyst  Characterization (NMR, MS, FT-IR) Test Protocol 3: Benchmark Catalytic Reaction (e.g., Suzuki Coupling) Catalyst->Test Analysis Analysis: Yield, TON, TOF Test->Analysis

Caption: Experimental workflow from starting material to ligand synthesis and catalytic evaluation.

Detailed Protocols: Ligand Synthesis

General Considerations & Safety
  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Solvent Degassing: Solvents must be degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.

  • Reagent Purity: The purity of reagents, especially the palladium catalyst and ligands, is critical for reproducibility and high yields.

  • Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used. Handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Novel (N-P) Ligand via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a bidentate N-P ligand by coupling this compound with an arylboronic acid bearing a phosphine group. This is a robust starting point for creating a wide range of ligands.[7]

Objective: To synthesize 5-(2-(dicyclohexylphosphino)phenyl)-6-methylpyridin-2-amine.

Materials:

  • This compound (1.0 equiv)

  • (2-(Dicyclohexylphosphino)phenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask, magnetic stirrer, heating mantle, and condenser

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive stream of argon, add this compound, (2-(dicyclohexylphosphino)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 5:1 (dioxane:water). The reaction concentration should be approximately 0.1 M with respect to the starting amine.

  • Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ligand.

Causality Behind Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): The use of a bulky, electron-rich phosphine ligand like SPhos is often crucial for the efficient coupling of heteroaryl halides.[7] It facilitates the oxidative addition step and promotes the reductive elimination to form the product.

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.[7]

  • Solvent (Dioxane/Water): This solvent system is widely used for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.[8]

Protocol 2: Synthesis of a Novel (N-N') Ligand via Buchwald-Hartwig Amination

This protocol details the synthesis of a diamine ligand by coupling the iodo-pyridine with a secondary amine. Such ligands are valuable in a variety of catalytic transformations.

Objective: To synthesize N⁵,N⁵,6-trimethyl-N²-phenylpyridine-2,5-diamine (a hypothetical example).

Materials:

  • This compound (1.0 equiv)

  • N-Methylaniline (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk flask, magnetic stirrer, heating mantle, and condenser

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the RuPhos Pd G3 precatalyst and LiHMDS to a dry Schlenk flask with a stir bar.

  • Reagent Addition: Add anhydrous, degassed toluene to the flask. Then, add the this compound, followed by the N-methylaniline via syringe.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the mixture for 4-18 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System (RuPhos Pd G3 Precatalyst): Palladium precatalysts are air-stable compounds that readily form the active catalyst in solution.[6] The RuPhos ligand is particularly effective for C-N coupling reactions involving secondary amines.[5]

  • Base (LiHMDS): A strong, non-nucleophilic base like LiHMDS is required to deprotonate the amine coupling partner and facilitate the catalytic cycle without competing side reactions.[5]

  • Solvent (Toluene): Anhydrous, non-polar solvents like toluene are standard for Buchwald-Hartwig aminations.

Characterization of Novel Ligands

Once synthesized and purified, the structure and purity of the novel ligand must be unequivocally confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure. The disappearance of the C-I signal and the appearance of new aromatic or alkyl signals confirm a successful reaction.[9][10]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[9][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the amino group and C=N/C=C stretches within the pyridine ring.[1][10]

Application in Catalysis: A Case Study

The true measure of a novel ligand is its performance in a catalytic reaction. This protocol provides a general method for screening the efficacy of the newly synthesized ligand in a benchmark Suzuki-Miyaura reaction.

The Palladium(0)/Palladium(II) Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The custom ligand (L) plays a crucial role in stabilizing the palladium intermediates at each stage.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex R¹-X transmetal Transmetalation pd_biaryl R¹-Pd(II)L₂(R²) pd_complex->pd_biaryl R²-B(OR)₂ pd_biaryl->pd0 R¹-R² red_elim Reductive Elimination product Product boronate R²-B(OH)₂ + Base boronate->pd_complex [R²-B(OH)₃]⁻

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Ligand Efficacy Testing

Objective: To evaluate the catalytic activity of a new ligand in the coupling of 4-bromoanisole and phenylboronic acid.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)

  • Novel Ligand (e.g., from Protocol 1 or 2) (2-4 mol%)

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1, degassed)

  • Reaction vial with screw cap and septum

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ and the novel ligand to a reaction vial. Add a portion of the toluene to allow the active catalyst to pre-form (stir for 10-15 minutes).

  • Reagent Addition: Add 4-bromoanisole, phenylboronic acid, and K₂CO₃ to the vial.

  • Solvent Addition: Add the remaining toluene and the degassed water.

  • Reaction Execution: Seal the vial tightly and place it in a preheated aluminum block on a stirrer hotplate at 100 °C.

  • Analysis: After a set time (e.g., 2, 4, 8, and 24 hours), take samples, quench them, and analyze by Gas Chromatography (GC) or ¹H NMR to determine the conversion and yield of the biaryl product.

Data Presentation and Expected Results

Quantitative data from the synthetic and catalytic experiments should be summarized for clear comparison.

Table 1: Representative Conditions for Ligand Synthesis via Suzuki-Miyaura Coupling

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O11018e.g., 85%
2Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2.0)Toluene10024e.g., 78%
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O9012e.g., 65%

Table 2: Example Data for Catalytic Performance Evaluation

EntryCatalyst Loading (mol% Pd)Ligand:Pd RatioTemp (°C)Time (h)Conversion (%)
11.02:11004e.g., 95%
20.52:11008e.g., 92%
30.12:110024e.g., 88%

Conclusion

This compound stands out as a highly valuable and adaptable platform for the development of novel ligands. The palladium-catalyzed cross-coupling protocols detailed in this guide offer reliable and efficient pathways to a diverse range of N-P and N-N bidentate systems. By systematically applying these synthesis, characterization, and testing methodologies, researchers can rapidly generate and screen new ligands, accelerating the discovery of more efficient and selective catalysts for applications ranging from pharmaceutical synthesis to materials science.

References

  • Vertex AI Search. (2024). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-chloro-N-methylpyridin-2-amine. BenchChem.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Berry, J. F. (2012). 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds.
  • Kumar, A., et al. (2024). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. PMC - PubMed Central.
  • Guesmi, A., et al. (2020).
  • Hickman, A. J., & Sanford, M. S. (2020). Amino pyridine iron(II)
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • TCU Digital Repository. (n.d.).
  • Elsayed, M. A. (2024).
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Science of Synthesis.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5-Iodo-6-methyl-pyridin-2-ylamine AldrichCPR.
  • NIH. (n.d.). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this valuable synthetic intermediate. This compound is a crucial building block in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of advanced agrochemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the direct electrophilic iodination of 6-methylpyridin-2-amine. This reaction leverages the electron-donating nature of the amino and methyl groups, which activate the pyridine ring towards electrophilic substitution. The primary challenge lies in controlling the regioselectivity to favor iodination at the C5 position.

Q2: Which iodinating agent is recommended for this synthesis?

Both molecular iodine (I₂) and N-Iodosuccinimide (NIS) are effective reagents for this transformation.

  • Molecular Iodine (I₂): Often used with an activating agent or oxidant, as I₂ itself is a weak electrophile.[2]

  • N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent. It can be activated by catalytic amounts of acid.[3][4]

The choice between them often depends on the desired reaction conditions, cost, and downstream purification strategy.

Q3: Why is regioselectivity a concern in this synthesis?

The pyridine ring in 6-methylpyridin-2-amine has multiple positions susceptible to electrophilic attack. The amino and methyl groups direct the incoming electrophile (I⁺) to the ortho and para positions. This can lead to a mixture of products, primarily the desired 5-iodo isomer and the undesired 3-iodo isomer. Controlling reaction conditions is key to maximizing the yield of the 5-iodo product.

Q4: What are the typical solvents used for this reaction?

The choice of solvent is critical and can influence the reaction rate and selectivity. Common solvents include:

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Sulfuric Acid (for reactions with deactivated aromatics)[5]

  • Ethanol or other polar protic solvents.

Anhydrous conditions are generally recommended to prevent side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Insufficiently activated iodinating agent: Molecular iodine (I₂) is a weak electrophile and often requires an activator. 2. Reaction temperature is too low: Insufficient thermal energy can lead to a slow or stalled reaction. 3. Decomposition of starting material or product: Harsh acidic conditions or prolonged reaction times can lead to degradation.1. If using I₂: Add a mild oxidizing agent (e.g., H₂O₂, periodic acid[6]) or a Lewis acid to generate a more potent electrophilic iodine species (I⁺). 2. If using NIS: Add a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) to protonate NIS, increasing its electrophilicity.[3][4] 3. Optimize temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 4. Use a milder acid catalyst: If using a strong acid, consider switching to a weaker one like TFA.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are too harsh: High temperatures or highly acidic conditions can reduce the selectivity of the iodination. 2. Steric hindrance: The methyl group at the 6-position can influence the accessibility of the 5-position.1. Lower the reaction temperature: This can increase the kinetic preference for the thermodynamically favored product. 2. Use a bulkier iodinating agent or solvent: This can enhance steric hindrance at the more crowded 3-position, favoring attack at the 5-position. 3. Employ NIS: NIS is often more regioselective than I₂ under acidic conditions.
Presence of Di-iodinated Byproduct 1. Excess iodinating agent: Using more than one equivalent of the iodinating agent can lead to a second iodination on the activated ring. 2. Prolonged reaction time: Allowing the reaction to proceed for too long after the consumption of the starting material can result in di-iodination.1. Use a stoichiometric amount of the iodinating agent: Carefully control the stoichiometry, aiming for a 1:1 ratio of substrate to iodinating agent. 2. Monitor the reaction closely: Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product. Quench the reaction once the starting material is consumed.
Difficult Purification 1. Similar polarity of isomers: The 3-iodo and 5-iodo isomers may have very similar polarities, making separation by column chromatography challenging. 2. Presence of unreacted starting material: Incomplete reactions will leave starting material that may co-elute with the product. 3. Residual succinimide (from NIS): Succinimide is a byproduct of reactions using NIS and can be difficult to remove.1. Optimize chromatography: Use a long column with a shallow solvent gradient to improve separation. Consider using a different solvent system. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 3. Aqueous wash: To remove succinimide, perform an aqueous wash of the organic layer during the workup. Succinimide is water-soluble.
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction low_conversion Low Conversion of Starting Material check_reaction->low_conversion Incomplete Reaction? multiple_products Multiple Products Observed check_reaction->multiple_products Side Products? purification_issue Difficulty in Purification check_reaction->purification_issue Clean Reaction, but poor isolation? increase_temp Increase Temperature low_conversion->increase_temp add_catalyst Add/Change Acid Catalyst low_conversion->add_catalyst change_reagent Switch Iodinating Agent (e.g., to NIS) low_conversion->change_reagent lower_temp Lower Reaction Temperature multiple_products->lower_temp change_solvent Change Solvent multiple_products->change_solvent use_nis Use NIS for better selectivity multiple_products->use_nis optimize_chroma Optimize Column Chromatography purification_issue->optimize_chroma recrystallize Attempt Recrystallization purification_issue->recrystallize aqueous_wash Perform Aqueous Wash (for NIS byproduct) purification_issue->aqueous_wash end Improved Yield and Purity increase_temp->end add_catalyst->end change_reagent->end lower_temp->end change_solvent->end use_nis->end optimize_chroma->end recrystallize->end aqueous_wash->end synthesis_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 6-methylpyridin-2-amine This compound 6-methylpyridin-2-amine->this compound + NIS, TFA (cat.) __________________ DCM, RT NIS N-Iodosuccinimide (NIS) solvent DCM catalyst TFA (cat.) temp Room Temp

Sources

Technical Support Center: Purification of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Iodo-6-methylpyridin-2-amine (CAS No. 75073-11-9). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block in high purity. As a substituted aminopyridine, this compound presents unique purification challenges stemming from its basicity, potential for metal chelation, and sensitivity to certain conditions.

This document moves beyond standard protocols to provide a deeper, cause-and-effect understanding of the purification process. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[1] The key is selecting a solvent system where the desired compound's solubility is highly dependent on temperature, while impurities remain either fully soluble or insoluble at all temperatures.[2]

Question 1: How do I select the optimal solvent for recrystallizing this compound?

Answer: The guiding principle is "like dissolves like," but with a critical temperature-dependent component.[3] this compound is a moderately polar molecule, featuring a basic amino group and a polarizable iodine atom.[4] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[3]

A systematic screening approach is recommended:

  • Initial Screening: Test solubility in a range of solvents with varying polarities. Place ~10-20 mg of your crude material in separate test tubes.[5]

  • Room Temp Test: Add a small amount of solvent (e.g., 0.5 mL) to each tube and observe solubility.

  • Hot Solvent Test: If insoluble at room temperature, heat the mixture to the solvent's boiling point. A good candidate solvent will fully dissolve the compound.[5]

  • Cooling Test: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of a significant crystalline precipitate indicates a promising solvent.[5]

Table 1: Recrystallization Solvent Screening Guide

Solvent ClassExample SolventsExpected Behavior with this compoundRationale & Notes
Protic Polar Ethanol, Isopropanol, WaterHigh solubility, especially when hot. Water may be used as an anti-solvent.The amino group can hydrogen-bond with protic solvents. A mixed solvent system like Ethanol/Water often provides the ideal solubility curve.[6]
Aprotic Polar Ethyl Acetate, AcetonitrileGood potential candidates. Solubility is likely to be moderate at room temp and high when hot.These solvents interact via dipole-dipole forces. They are less likely to strongly solvate the compound at cold temperatures, promoting higher recovery.
Non-Polar Hexanes, Heptane, TolueneLikely to be insoluble or sparingly soluble even when hot.Excellent for use as an "anti-solvent" in a two-solvent recrystallization or for washing the final crystalline product to remove non-polar impurities.[6]

Question 2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, especially if the solution is cooled too rapidly or if the solvent's boiling point is higher than the compound's melting point.[3]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to ensure everything is fully dissolved.

  • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, undisturbed. Insulating the flask (e.g., with glass wool) can help. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Induce Crystallization: If no crystals form, scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[3] Alternatively, add a "seed crystal" from a previous pure batch.

  • Consider a Different Solvent: If the problem persists, the compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.

Question 3: After recrystallization, my yield is very low. How can I improve it?

Answer: Low recovery is typically due to two main factors: using an excessive amount of solvent or incomplete precipitation of the product.

Optimization Strategies:

  • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[5]

  • Thorough Cooling: Ensure the flask is cooled in an ice-water bath for at least 30 minutes before filtration to maximize precipitation.[3]

  • Mother Liquor Recovery: Do not discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by boiling off some of the solvent to re-concentrate the solution and repeating the cooling process.[3] Be aware that this second crop may be less pure than the first.

Section 2: Column Chromatography

For complex mixtures or when impurities have similar solubility profiles to the product, column chromatography is the preferred method. The basicity of the aminopyridine moiety is the most significant factor to manage for successful separation on silica gel.

Question 4: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography. Why is this happening?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound interacts strongly and irreversibly with these acidic sites, leading to significant tailing (streaking) and often, partial loss of the compound on the column.[8]

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. Triethylamine (TEA) at 0.5-1% (v/v) is most common. The TEA will compete with your compound for the acidic sites on the silica, allowing your product to move smoothly through the column.[8] An alternative is to use a solvent system containing ammonium hydroxide, for example, a gradient of dichloromethane (DCM) and methanol with 1% NH4OH.

  • Switch the Stationary Phase:

    • Alumina (basic or neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica columns with bonded amine phases are commercially available and provide an excellent, inert surface for purifying basic molecules, often allowing for the use of simple hexane/ethyl acetate solvent systems.[8]

Table 2: Suggested Eluent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)Rationale & Notes
Silica Gel Hexane / Ethyl Acetate + 1% TriethylamineA standard system for moderately polar compounds. The TEA is crucial to prevent streaking.[8] Start with 5% Ethyl Acetate and gradually increase the polarity.
Silica Gel Dichloromethane / Methanol + 1% NH4OHFor more polar impurities. The methanol increases eluent strength significantly. The ammonium hydroxide acts as the basic modifier.
Amine-Functionalized Silica Hexane / Ethyl AcetateOften provides excellent separation without the need for a basic additive, simplifying solvent removal post-purification.[8]

Question 5: How can I remove a very closely-eluting impurity?

Answer: If an impurity has a very similar Rf value to your product, you need to increase the selectivity of your chromatographic system.

  • Shallow Gradient: Run a very slow, shallow gradient. For example, instead of going from 10% to 50% ethyl acetate over 10 column volumes, try going from 10% to 25% over 20 column volumes.

  • Change Solvents: Swap one of the eluent components to alter selectivity. For instance, if you are using Hexane/Ethyl Acetate, try switching to Hexane/DCM or Toluene/Acetone. Different solvents interact with your compound and the stationary phase in unique ways, which can often separate stubborn impurities.

Section 3: Alternative & Supplementary Techniques

Question 6: Can I use an acid-base extraction for an initial cleanup?

Answer: Absolutely. Acid-base extraction is a highly effective technique for separating basic compounds like this compound from neutral or acidic impurities.[6] The aminopyridine is basic and will be protonated by a dilute acid, making it water-soluble.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl) two to three times. Your desired compound will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.[6]

  • Organic Wash: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or solid Na2CO3) until the solution is basic (pH > 9, check with pH paper). Your compound will deprotonate and may precipitate out.[6]

  • Back-Extraction: Extract the now-basic aqueous layer multiple times with fresh organic solvent (ethyl acetate or DCM). Your purified product is now in the organic layer.

  • Final Steps: Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (like Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.[6]

Question 7: My final product is off-white or yellow. Is it impure and how can I fix it?

Answer: While a pure compound should be a white to off-white solid, slight discoloration is common for aminopyridines, which can be sensitive to air and light, leading to minor oxidative degradation products.[9][10]

  • Purity Check: First, assess the purity using an analytical technique like ¹H NMR or HPLC. If the purity is high (e.g., >98%), the color may be from a trace impurity that is difficult to remove.[10][11]

  • Activated Carbon: If significant color persists after purification, you can treat a solution of the compound with a small amount of activated carbon (charcoal). Dissolve the product in a suitable solvent, add a spatula tip of charcoal, heat gently for a few minutes, and then perform a hot filtration through a pad of celite to remove the carbon.[3] The colorless filtrate can then be recrystallized or the solvent evaporated.

  • Proper Storage: Store the final, pure product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light to prevent degradation.[11][12]

Workflow & Decision Making

Choosing the right purification strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your approach.

Purification_Strategy start Start: Crude this compound assess Assess Impurity Profile (TLC, NMR) start->assess decision1 Are major impurities non-basic? assess->decision1 decision2 Is the product a solid with >85% purity? decision1->decision2  No acid_base Perform Acid-Base Extraction decision1->acid_base  Yes recrystallize Recrystallize from Screened Solvent decision2->recrystallize  Yes chromatography Perform Column Chromatography (with basic modifier or on amine-silica) decision2->chromatography  No / Complex Mixture acid_base->decision2 final_product Pure Product (Verify by NMR, HPLC, MP) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
  • BenchChem. (2025). Technical Support Center: Purification of Products Derived from 2-Amino-4-chloropyridine.
  • ChemScene. (n.d.). This compound.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • PubChem. (n.d.). This compound.
  • Chem-Impex. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fluorochem. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Professor Dave Explains. (2020). Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile by Recrystallization.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantification.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Leyan. (2022). Certificate of Analysis: this compound.
  • Sigma-Aldrich. (n.d.). This compound (German).
  • National Institutes of Health (NIH). (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

Sources

Technical Support Center: Synthesis of 5-Iodo-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-iodo-6-methylpyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important chemical building blocks. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] However, its synthesis can be accompanied by specific challenges, including side reactions and purification difficulties.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My reaction yield is very low. What are the most likely causes?

Low yields in the synthesis of this compound, particularly via the Sandmeyer reaction, are a frequent issue. The primary causes are typically related to the instability of the pyridine-2-diazonium salt intermediate.

  • Cause 1: Instability of the Pyridine-2-Diazonium Salt. The diazonium group at the 2-position of a pyridine ring is inherently unstable.[2][3] The proximity of the positively charged diazo group to the ring nitrogen atom leads to rapid decomposition, even at low temperatures.[2][3] This decomposition can occur before the iodide nucleophile has a chance to react.

    • Solution: Maintain rigorous temperature control, typically between 0°C and 5°C, throughout the diazotization and subsequent iodination steps.[4] Running the reaction in a flow chemistry setup can also enhance safety and control by ensuring that the hazardous diazonium intermediate is only generated in small amounts at any given time.[4]

  • Cause 2: Incomplete Diazotization. If the initial 2-amino-6-methylpyridine is not fully converted to the diazonium salt, the unreacted starting material will remain, leading to a lower yield of the desired product.

    • Solution: Ensure the stoichiometric amount of sodium nitrite is added slowly to a well-stirred, acidic solution of the amine. Use a starch-iodide paper test to check for a slight excess of nitrous acid, indicating the completion of diazotization. However, a large excess should be avoided as it can lead to side reactions.[5]

  • Cause 3: Competing Side Reactions. The highly reactive diazonium salt can participate in several competing reactions other than the desired iodination.

    • Solution: Introduce the iodide source (e.g., potassium iodide) as soon as the diazotization is complete. For Sandmeyer-type reactions involving iodide, a copper(I) catalyst is often not required, as iodide itself is a strong enough nucleophile and reducing agent to facilitate the reaction.[6][7]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple byproducts is a clear indicator of competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Side Product 1: 6-Methylpyridin-2-ol (Hydroxylation). The diazonium salt can react with water in the reaction mixture to form the corresponding pyridinol. This is a very common side reaction in aqueous acidic solutions.[8]

    • Mitigation: While aqueous acid is necessary for diazotization, minimizing the reaction time and maintaining a low temperature can reduce the extent of this hydrolysis. Some non-aqueous Sandmeyer protocols have been developed to avoid this issue entirely.[9][10]

  • Side Product 2: 2-Amino-6-methylpyridine (Unreacted Starting Material). As mentioned in Q1, incomplete diazotization will result in the presence of the starting material.

  • Side Product 3: Azo Coupling Products. Diazonium salts are electrophiles and can react with electron-rich species. If any unreacted 2-amino-6-methylpyridine is present, the diazonium salt can couple with it to form colored azo compounds, which can complicate purification.[2]

    • Mitigation: Ensure complete diazotization by the slow addition of sodium nitrite and maintain a sufficiently acidic environment to keep the concentration of the free amine low.

  • Side Product 4: 6-Methylpyridine (Proto-dediazoniation). This side product arises from the replacement of the diazonium group with a hydrogen atom. This can occur through a radical mechanism, especially if a reducing agent is inadvertently present.

  • Side Product 5: Di-iodinated Products. While less common for this specific substrate due to electronic effects, over-iodination is a possibility if using a direct electrophilic iodination method (e.g., with NIS) under harsh conditions.

    • Mitigation: Use stoichiometric amounts of the iodinating agent and screen reaction conditions carefully, starting with milder options.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding the synthesis.

What are the most common synthetic routes to this compound?

There are two primary strategies for introducing the iodine atom onto the 6-methylpyridin-2-amine scaffold.

  • Diazotization-Iodination (Sandmeyer-type Reaction): This is the most traditional and widely used method. It involves the conversion of the primary amino group of 2-amino-6-methylpyridine into a diazonium salt, which is then displaced by an iodide nucleophile (typically from KI). This method is advantageous because it starts from a readily available precursor. However, it is plagued by the instability of the pyridine-2-diazonium salt.[2][3]

  • Direct Electrophilic Iodination: This approach involves treating 2-amino-6-methylpyridine with an electrophilic iodine source. A common reagent for this is N-iodosuccinimide (NIS).[11][12] The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. The methyl group at position 6 provides some steric hindrance at the 5-position, but iodination at this site is still feasible. This method avoids the generation of unstable diazonium salts but may suffer from regioselectivity issues and the potential for di-iodination.[13]

How do I choose the right iodinating agent?

The choice depends on the synthetic route.

Reagent/RouteAdvantagesDisadvantages
NaNO₂ / KI (Sandmeyer) Utilizes inexpensive and readily available starting material. The position of iodination is predetermined by the initial amine position.Involves highly unstable and potentially hazardous diazonium intermediates.[5][14] Yields can be low due to side reactions.[2]
N-Iodosuccinimide (NIS) Milder reaction conditions compared to diazotization. Avoids unstable diazonium salts.Can lead to a mixture of regioisomers (3-iodo and 5-iodo). Risk of di-iodination. Requires chromatographic separation of isomers.
Iodine (I₂) / Oxidant Iodine is an inexpensive reagent.Often requires an activating agent or oxidant (e.g., AgNO₃, H₂SO₄) to generate a more potent electrophile (I⁺).[15][16] Can lead to side reactions due to the oxidant.[15]
What are the critical parameters to control during the diazotization step?
  • Temperature: This is the most critical parameter. The reaction must be kept cold (0-5°C) to minimize the decomposition of the diazonium salt.[4]

  • Acidity: A strong acid (like HCl or H₂SO₄) is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with unreacted amine.[17]

  • Rate of Addition: Sodium nitrite solution should be added slowly and beneath the surface of the reaction mixture to ensure localized concentration remains low and the reaction is well-controlled.

  • Stirring: Efficient stirring is essential to maintain a homogenous temperature and ensure rapid mixing of reagents.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR will show characteristic shifts for the aromatic protons, and the disappearance of the signal for the proton at the 5-position, along with the integration and splitting patterns, will confirm the structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (234.04 g/mol for C₆H₇IN₂).[18][19] The isotopic pattern for iodine will be a key diagnostic feature.

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Section 3: Key Protocols & Methodologies

Here we provide a detailed, step-by-step protocol for the most common synthetic route.

Protocol 1: Synthesis of this compound via Diazotization

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl Ether or Ethyl Acetate

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-6-methylpyridine (1.0 eq).

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly add a pre-chilled mixture of concentrated sulfuric acid and water, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved. Cool the resulting solution to 0-5°C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine salt solution via the dropping funnel. The tip of the funnel should be below the surface of the liquid.

    • Maintain the temperature strictly between 0°C and 5°C during the addition. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5°C.

  • Iodination:

    • Prepare a solution of potassium iodide (1.5 eq) in a minimal amount of cold water.

    • Add this KI solution dropwise to the cold diazonium salt solution. You will observe vigorous evolution of nitrogen gas.

    • Control the rate of addition to keep the foaming manageable.

    • Once the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours or until gas evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the mixture by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is basic (pH ~9-10). This step must be done slowly and with cooling, as it is highly exothermic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic extracts, wash with a saturated solution of sodium thiosulfate (to remove any residual iodine), then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Section 4: Visual Diagrams

Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation & Synthesis cluster_analysis Analysis & Troubleshooting Start Start: 2-Amino-6-methylpyridine Diazotization Diazotization (H₂SO₄, NaNO₂, 0-5°C) Start->Diazotization Iodination Iodination (KI Solution) Diazotization->Iodination Workup Neutralization & Extraction Iodination->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure this compound Purification->Product Analysis TLC/NMR Analysis of Crude Product Purification->Analysis Check Purity LowYield Problem: Low Yield Analysis->LowYield Yield < Acceptable Impurities Problem: Multiple Spots (Impurities) Analysis->Impurities Purity < Acceptable CheckTemp Solution: Verify Temperature Control (<5°C) LowYield->CheckTemp CheckReagents Solution: Check Reagent Stoichiometry LowYield->CheckReagents Impurities->CheckTemp CheckHydrolysis Solution: Minimize Reaction Time Impurities->CheckHydrolysis

Caption: A logical workflow for the synthesis and common troubleshooting checkpoints.

Key Reaction and Side Reaction Pathways

G Amine 2-Amino-6-methylpyridine Reagents NaNO₂, H⁺ 0-5°C Diazonium Pyridine-2-diazonium Intermediate (Unstable) KI KI DesiredProduct Desired Product: This compound Diazonium->DesiredProduct Main Pathway SideProduct1 Side Product: 6-Methylpyridin-2-ol Diazonium->SideProduct1 Side Reaction SideProduct2 Side Product: Azo Dyes Diazonium->SideProduct2 Side Reaction Reagents->Diazonium KI->DesiredProduct H2O H₂O (Hydrolysis) Amine_coupling Unreacted Amine (Azo Coupling)

Caption: The desired synthetic route and major competing side reactions.

References

  • TERNOPIL BIOSCIENCE. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CAR.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
  • Ozeki, N., Shimomura, N., & Harada, H. (2000). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. HETEROCYCLES.
  • Google Patents. (n.d.). US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Journal of the American Chemical Society. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study.
  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide.
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • Crossref. (2001). A New Sandmeyer Iodination of 2-Aminopurines in Non-aqueous Conditions: Combination of Alkali Metal Iodide and Iodine as Iodine Sources.
  • Chem-Impex. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • ChemScene. (n.d.). This compound.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • SpringerLink. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • Chemistry Stack Exchange. (2015). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?.
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
  • PubChem. (n.d.). This compound.
  • NIH. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • ResearchGate. (2025). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH....
  • Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH.
  • Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines - PMC.
  • ResearchGate. (n.d.). Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P.
  • ResearchGate. (2025). The mechanism of the iodination of aminochromes.
  • ResearchGate. (2025). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes.

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Iodo-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific transformation. The unique electronic and steric characteristics of this substrate—namely the electron-donating amino group and the adjacent methyl group—present distinct challenges that require a tailored approach for achieving high yields and purity. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is failing or resulting in very low yields. What are the primary reasons for this?

Low yields or reaction failure with this substrate are common and typically stem from a few key issues related to its structure:

  • Catalyst Inhibition : The primary challenge arises from the two nitrogen atoms in the molecule. The lone pairs of electrons on both the pyridine ring nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[1][2][3] This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.[1]

  • Steric Hindrance : The methyl group at the 6-position, ortho to the iodine, creates significant steric hindrance. This can slow down the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond.[4]

  • Suboptimal Reaction Conditions : Standard Suzuki coupling conditions, such as using Pd(PPh₃)₄, may be ineffective for challenging substrates like this.[3][5] The choice of ligand, base, and solvent system is critical and must be carefully optimized.

Q2: I suspect catalyst inhibition by the amino and pyridine nitrogens. What is the most effective strategy to overcome this?

Catalyst inhibition is indeed a major hurdle. The most effective approach is to select a catalyst system specifically designed for challenging, electron-rich, and sterically hindered heteroaromatics.

  • Switch to Bulky, Electron-Rich Ligands : The use of specialized phosphine ligands is paramount. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly recommended.[2][5] These ligands are both bulky and electron-rich. The bulkiness helps to create a sterically crowded environment around the palladium center, which can disfavor the binding of the pyridine substrate, while their electron-donating nature promotes the oxidative addition step.[6][7]

  • Utilize Palladium Pre-catalysts : Modern palladium pre-catalysts, such as the G3 Buchwald pre-catalysts, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently in solution, leading to more robust and reproducible results.

  • Consider Protecting the Amino Group : While often less desirable due to extra synthetic steps, protecting the 2-amino group as an acetamide can be a highly effective strategy.[2][8] This modification reduces the coordinating ability of the amino group, which can significantly reduce catalyst inhibition and improve yields.[2]

Q3: What are the most common side reactions, and how can I minimize them?

Several side reactions can compete with your desired cross-coupling, leading to complex product mixtures and reduced yields.

  • Protodeboronation : This is the undesired reaction of the boronic acid with a proton source (often water) to generate the corresponding arene, effectively consuming your coupling partner.[1][3]

    • Mitigation : Use of boronic esters (e.g., pinacol esters) which are more stable to hydrolysis, is a good strategy.[1] Alternatively, running the reaction under strictly anhydrous conditions with dry solvents can also minimize this side reaction.[1][5]

  • Dehalogenation : This involves the replacement of the iodine atom on your starting material with a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[3][9]

    • Mitigation : Ensure that your solvents are not potential hydride sources and optimize the reaction time to avoid prolonged heating after the main product has formed.[1][3]

  • Homocoupling : The self-coupling of the boronic acid to form a biaryl byproduct is another common issue, often promoted by the presence of oxygen.[3][5]

    • Mitigation : Rigorous degassing of all solvents and the reaction mixture is crucial.[4][5] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[5]

Troubleshooting Guide: Low or No Product Formation

This section provides a systematic workflow to diagnose and resolve low-yielding reactions.

Logical Workflow for Troubleshooting

G Start Low / No Product VerifyReagents Step 1: Verify Reagent Purity & Stoichiometry (Aryl Iodide, Boronic Acid, Base) Start->VerifyReagents Begin Troubleshooting OptimizeCatalyst Step 2: Optimize Catalyst System (Ligand & Palladium Source) VerifyReagents->OptimizeCatalyst Reagents OK Success Successful Reaction VerifyReagents->Success ScreenBaseSolvent Step 3: Screen Base & Solvent Combinations OptimizeCatalyst->ScreenBaseSolvent Yield Still Low OptimizeCatalyst->Success AdjustTemp Step 4: Adjust Reaction Temperature ScreenBaseSolvent->AdjustTemp Further Optimization Needed ScreenBaseSolvent->Success AdjustTemp->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Step 1: Re-evaluate Your Reagents

Before making significant changes to the reaction conditions, always verify the quality and stoichiometry of your starting materials.

  • Purity : Ensure the this compound and the boronic acid/ester are pure. Impurities can interfere with the catalyst.

  • Boronic Acid Quality : Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh bottle or re-purifying if in doubt.

  • Base Quality : Use a fresh, high-purity base. Grinding the base to a fine powder can improve solubility and reproducibility.[5]

  • Solvent Quality : Use anhydrous and properly degassed solvents to avoid side reactions like protodeboronation and catalyst oxidation.[4][5]

Step 2: Systematic Optimization of Reaction Parameters

If reagent quality is confirmed, a systematic screening of catalyst, base, and solvent is the next logical step. A Design of Experiments (DoE) approach can be highly efficient.

The choice of catalyst and ligand is often the most critical factor for this substrate.

Catalyst SystemLigandTypical Loading (mol%)Rationale & Comments
Pd₂(dba)₃SPhos 1-3Excellent choice for sterically hindered and N-containing heteroaryls.[2][5]
Pd(OAc)₂XPhos 1-3Another highly effective Buchwald ligand for challenging couplings.[5][7]
RuPhos-G3-Pd(Internal)1-3A robust pre-catalyst that is often highly active and stable.[5]
Pd(PPh₃)₄PPh₃2-5Often a poor choice for this substrate due to lower activity but can serve as a baseline.[3][5]

The interplay between the base and solvent is crucial for activating the boronic acid and maintaining a homogeneous reaction mixture.

BaseSolvent System (Degassed)Temperature (°C)Expected Outcome
K₃PO₄ 1,4-Dioxane / H₂O (e.g., 5:1)80-110A strong base, often very effective for challenging couplings.[3][5]
Cs₂CO₃ Toluene / H₂O (e.g., 5:1)80-110A milder but highly effective base, known to improve yields in difficult cases.[5]
K₂CO₃ THF / H₂O (e.g., 4:1)80-100A common and cost-effective choice, good starting point for optimization.[5]

Experimental Protocol: A Recommended Starting Point

This protocol provides a robust set of starting conditions for the Suzuki coupling of this compound, incorporating best practices for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)[3]

  • K₃PO₄ (2.0-3.0 equiv)[3]

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)[3]

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Catalyst Addition : Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition : Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction : Heat the reaction mixture to 80–110 °C with vigorous stirring.[3][5]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Visualizing the Optimization Workflow

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Analysis & Troubleshooting cluster_3 Outcome reagents Reagents This compound Arylboronic Ester K₃PO₄ reaction_setup Reaction Setup 1. Combine solids 2. Purge with Argon 3. Add Catalyst 4. Add Solvents reagents->reaction_setup catalyst Catalyst System Pd₂(dba)₃ SPhos catalyst->reaction_setup solvent Solvent Degassed Dioxane/H₂O solvent->reaction_setup heating Heating 80-110 °C Vigorous Stirring reaction_setup->heating monitoring Monitoring TLC / LC-MS heating->monitoring analysis Analysis Low/No Yield Good Yield monitoring->analysis troubleshoot Troubleshooting Re-screen: - Ligand (XPhos) - Base (Cs₂CO₃) - Solvent (Toluene) analysis:low->troubleshoot workup Work-up & Purification analysis:good->workup troubleshoot->reaction_setup product Desired Product workup->product

Caption: Experimental workflow for optimizing the Suzuki coupling reaction.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • BenchChem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem.
  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Nature Portfolio.
  • BenchChem. (n.d.). Effect of base and solvent on Suzuki coupling of 1-Iodo-2,3,4-trimethoxybenzene. BenchChem.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Royal Society of Chemistry.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Technical Support Center: Navigating the Scale-Up of 5-Iodo-6-methylpyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 5-iodo-6-methylpyridin-2-amine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the unique challenges encountered when scaling up palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, with this versatile but complex building block.

The unique structural features of this compound—a reactive iodo group for cross-coupling, a basic amino group, and a sterically demanding methyl group—present a specific set of hurdles as reaction volumes increase from the bench to pilot or manufacturing scale. This center addresses these issues in a direct question-and-answer format, grounded in established catalytic principles and process safety.

Troubleshooting Guide: From Milligrams to Kilograms

This section tackles specific, common problems encountered during the scale-up of reactions involving this compound.

Section 1: Reaction Initiation & Catalyst Activity

Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is sluggish or stalls completely at a larger scale, even though it worked perfectly in the lab. What's causing this catalyst deactivation?

Answer: This is a frequent and multifaceted issue when scaling up reactions with substrates like this compound. The primary causes are typically related to catalyst poisoning by the substrate itself and sensitivity to residual impurities that become more pronounced at scale.

  • Catalyst Poisoning by the Aminopyridine Moiety: The 2-amino group and the pyridine nitrogen can act as bidentate ligands, strongly coordinating to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive. At lab scale, with higher catalyst loadings relative to substrate, this effect may be masked. At pilot scale, where catalyst loading is minimized for cost-effectiveness, this poisoning becomes a dominant inhibitor. The 6-methyl group can exacerbate this by influencing the binding geometry.

  • Impact of Raw Material Quality: Impurities in lower-cost, bulk starting materials (including the aminopyridine itself, the coupling partner, or even the base) can poison the catalyst. Sulfur-containing compounds are particularly notorious for irreversibly deactivating palladium catalysts.

  • Oxygen Sensitivity: Palladium(0) species, the active catalysts in these cycles, are highly sensitive to oxygen. Inadequate inerting of large reactors is a common pitfall. The larger headspace and longer addition times at scale increase the risk of oxygen ingress, leading to catalyst oxidation and the formation of inactive palladium black.

Troubleshooting Workflow for Catalyst Inactivity:

Caption: Troubleshooting workflow for low conversion.

Question 2: I'm observing a significant amount of starting material being converted into deiodinated product (6-methylpyridin-2-amine) instead of the desired coupled product. How can I prevent this?

Answer: The formation of the deiodinated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings. It typically arises from two main pathways:

  • Protodeboronation (in Suzuki Reactions): The boronic acid coupling partner can be protonated and cleaved before it has a chance to transmetalate to the palladium center. This is often exacerbated by the presence of water and certain bases.

  • Premature Reductive Elimination: A palladium-hydride species (Pd-H), which can form from various sources in the reaction mixture (including solvents or amines), can react with the starting iodopyridine to reductively eliminate the deiodinated product.

Mitigation Strategies:

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable to protodeboronation than the free acids.

  • Base Selection: Anhydrous, finely powdered bases like K₃PO₄ or Cs₂CO₃ are often preferred over aqueous solutions of bases like Na₂CO₃ to minimize water-related side reactions.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents to minimize sources of protons and potential Pd-H formation.

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired reductive elimination of the product over competing pathways.

Section 2: Impurity Profile & Purification

Question 3: My large-scale Suzuki reaction is producing a significant amount of homocoupled biaryl byproduct from my boronic acid. How do I suppress this?

Answer: Homocoupling of boronic acids is typically an oxygen-mediated process. The presence of residual oxygen can lead to the oxidative coupling of two boronic acid molecules, catalyzed by palladium.

  • Rigorous Inerting: This is the most critical factor. Ensure the reactor is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are rigorously degassed. Techniques like freeze-pump-thaw for solvents are effective, though sparging with an inert gas for an extended period is more practical at scale.

  • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.

Common Byproducts in Suzuki-Miyaura Reactions:

ByproductCommon CauseMitigation Strategy
Deiodinated Starting MaterialProtodeboronation of coupling partner; Pd-H speciesUse boronic esters; anhydrous conditions; screen bases.
Homocoupled Biaryl (from boronic acid)Presence of oxygenRigorous degassing and inert atmosphere.
Homocoupled Bipyridine (from starting material)Catalyst decomposition; high temperaturesOptimize catalyst system and temperature.

Question 4: Purifying my multi-kilogram batch of the final product is proving difficult. What are the best strategies for removing residual palladium and other impurities at scale?

Answer: Removing palladium to the low ppm levels required for active pharmaceutical ingredients (APIs) is a significant scale-up challenge. Standard laboratory chromatography is often not economically viable.

Large-Scale Purification Strategies:

  • Crystallization/Recrystallization: This is the most effective and economical method for purification at scale. A thorough screening of solvents and solvent mixtures is essential to find conditions that provide good recovery and excellent impurity rejection.

  • Extraction (Work-up Optimization): Design an aqueous work-up that can selectively remove certain impurities. For example, an acidic wash can remove unreacted basic starting materials, while a basic wash can remove acidic byproducts.

  • Palladium Scavenging: After the initial work-up, the crude product stream can be treated with a palladium scavenger. These are materials with a high affinity for palladium.

    • Thiol-based scavengers: Resins or silicas functionalized with thiol groups are very effective.

    • Activated Carbon: A cost-effective option, though it may require higher loadings and can sometimes adsorb the product.

  • Trituration/Slurrying: Suspending the crude solid product in a solvent in which it has low solubility can be effective for washing away more soluble impurities.

Purification Workflow Diagram:

Caption: A typical purification workflow for large-scale synthesis.

Section 3: Process Safety & Thermal Hazards

Question 5: Are there significant thermal runaway risks I should be aware of when scaling up these palladium-catalyzed reactions?

Answer: Yes. All palladium-catalyzed cross-coupling reactions are exothermic, and this heat release can become a serious hazard at scale if not properly managed[1][2][3][4]. The risk is magnified because as you increase the reactor volume, the surface area available for cooling does not increase proportionally.

  • Exothermicity of the Reaction: The oxidative addition and reductive elimination steps of the catalytic cycle release significant energy. A failure in the reactor's cooling system or an uncontrolled reaction rate can lead to a rapid increase in temperature and pressure.

  • Delayed Exotherms: Sometimes, an induction period is observed, after which the reaction proceeds very rapidly. If reagents are added too quickly during this lag phase, a dangerous accumulation of unreacted material can occur, leading to a violent exotherm once the reaction initiates.

  • Solvent Decomposition: High temperatures from a runaway reaction can cause the decomposition of common solvents like DMSO or DMF, which can be highly energetic and produce large volumes of gas, potentially leading to reactor over-pressurization and rupture.

Safety Recommendations:

  • Calorimetry Studies: Before any significant scale-up, reaction calorimetry (e.g., using an RC1 calorimeter) should be performed to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).

  • Semi-Batch Process: Instead of adding all reagents at once ("batch mode"), adopt a semi-batch approach where one of the reagents is added slowly and controllably. This allows the rate of heat generation to be controlled by the addition rate, ensuring it never exceeds the cooling capacity of the reactor.

  • Emergency Planning: Ensure the reactor is equipped with adequate pressure relief systems and that an emergency cooling plan is in place.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for coupling with this compound?

A1: There is no single "best" system, as the optimal choice depends on the specific coupling partner (e.g., a boronic acid in a Suzuki reaction or an amine in a Buchwald-Hartwig reaction). However, due to the challenging nature of this substrate, modern, highly active catalyst systems are strongly recommended.

  • For Suzuki-Miyaura Coupling: Systems using bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") like SPhos, XPhos, or RuPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points. Pre-formed catalysts (e.g., XPhos Pd G3) can offer better reproducibility.

  • For Buchwald-Hartwig Amination: The choice is highly dependent on the amine coupling partner. Again, bulky biaryl phosphine ligands are generally required. For primary amines, specific ligands have been developed to prevent double arylation. A thorough screening of ligands is often necessary.

Q2: Can I use a cheaper aryl bromide or chloride instead of the iodide?

A2: While possible, switching from an iodide to a bromide or chloride significantly increases the difficulty of the reaction. The reactivity of aryl halides in oxidative addition follows the trend: I > Br > Cl. Successfully coupling an aryl chloride, in particular, will require a more active (and often more expensive) catalyst system and likely more forcing reaction conditions (higher temperatures, longer reaction times). For initial process development and to ensure success, the iodide is the most reliable choice.

Q3: How should I handle and store bulk quantities of this compound?

A3: Based on data for analogous compounds, this compound should be handled as a hazardous chemical. Always consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for N-Allyl-6-chloro-2-pyridinamine Reactions. BenchChem.
  • Weires, A. G., et al. (2015). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. Journal of the American Chemical Society, 137(32), 10210-10213.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Biscoe, M. R., et al. (2008). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Journal of the American Chemical Society, 130(38), 12674-12675.
  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald-Hartwig amination after 25 years. Chemical Science, 2(1), 27-50.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Substituted Azetidines. BenchChem.
  • ACS GCI Pharmaceutical Roundtable.
  • Epistemeo. (2012, April 6).
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. INDG254(rev1).
  • Ma, D., & Cai, Q. (2008). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 10(13), 2821-2824.
  • Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-2-methylpyridine. BenchChem.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-chloro-N-methylpyridin-2-amine. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Janssen, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(19), 7051-7062.
  • Majumder, S., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 10(63), 38289-38308.
  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Amerigo Scientific. 2-Amino-5-iodo-6-methylpyridine.
  • Reddy, L. V., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2315-2326.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Barton, J. A., & Nolan, P. F. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (124), 235-250.
  • Singh, A. K., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Scientific Reports, 13(1), 4352.
  • Park, S., & Lee, S. (2023).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Singh, B. K., et al. (2021). Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries, 71, 104443.
  • Li, Y., et al. (2019). Synthesis of biaryl compounds via Suzuki homocoupling reactions catalyzed by metal organic frameworks encapsulated with palladium nanoparticles.
  • IRJET. (2022). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • Reddy, G. S., et al. (2021). Synthesis of biaryl derivatives 6a–kvia Suzuki coupling reaction on derivatives 3a–c. Tetrahedron Letters, 62(15), 152934.
  • Ben M'Barek, K., et al. (2023). Quantitative Assessment of Thermal Runaway Risk in a Chemical Reactor: Hybrid Approach.
  • Chem-Impex. 2-Amino-5-iodo-6-methylpyridine.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.

Sources

Preventing de-iodination in 5-Iodo-6-methylpyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support resource for 5-Iodo-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sensitive building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to mitigate common challenges, particularly the undesired side reaction of de-iodination.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are structured to explain the underlying chemical principles and provide actionable solutions.

Question 1: I'm observing a significant amount of the de-iodinated byproduct, 6-methylpyridin-2-amine, in my cross-coupling reaction. What is causing this and how can I fix it?

Answer: This is the most common issue encountered with this substrate. The formation of 6-methylpyridin-2-amine is a result of a hydrodehalogenation (or de-iodination) side reaction.[1][2] The primary cause is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[2] This species can arise from various sources, including trace water, alcohol solvents, or even as a byproduct of interactions with bases or phosphine ligands.[2] Once formed, the Pd-H intermediate can react with your starting material in a competing pathway to replace the iodine with hydrogen.

N-heterocyclic halides, like your aminopyridine substrate, are particularly susceptible to this side reaction.[1][2] Here is a systematic approach to mitigate this issue:

  • Optimize Your Catalyst and Ligand System: This is the most critical factor.

    • Avoid "Standard" Catalysts: Catalysts like Pd(PPh₃)₄ may be less effective and can promote dehalogenation.[3]

    • Employ Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][2][4] These ligands promote the desired C-C or C-N bond-forming reductive elimination, making it kinetically faster than the competing de-iodination pathway.[2]

    • Use Pre-catalysts: Modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) ensure the efficient generation of the active Pd(0) species and can lead to more consistent results.[5]

  • Re-evaluate Your Choice of Base:

    • Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu), while common, can sometimes promote the formation of Pd-H species, especially at elevated temperatures.[2][6]

    • Use Weaker Inorganic Bases: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often superior choices for minimizing de-iodination.[1][2][5] They are less aggressive and reduce the likelihood of side reactions.

  • Change Your Solvent:

    • Use Aprotic, Non-polar Solvents: Solvents like toluene, dioxane, or THF are generally preferred.[1][3]

    • Avoid Protic Solvents: Alcohols can act as hydride sources, directly contributing to the formation of the Pd-H species that causes de-iodination.[1]

  • Control the Temperature:

    • Lower the Reaction Temperature: De-iodination can have a higher activation energy than the desired coupling.[2] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if you can favor the desired product formation.[2]

Question 2: My reaction has stalled, with low conversion of the starting material. What's happening?

Answer: Low conversion with this compound often points to catalyst inhibition or deactivation. The two nitrogen atoms in your substrate (the pyridine ring nitrogen and the exocyclic amine) are Lewis basic and can coordinate to the palladium center.[4][7] This coordination can block the catalyst's open sites, preventing it from participating in the catalytic cycle.

Solutions:

  • Ligand Selection: As with de-iodination, bulky ligands (SPhos, XPhos, etc.) are your best defense. Their steric hindrance can physically prevent the pyridine nitrogen from binding to the palladium center, keeping the catalyst active.[4]

  • Protect the Amino Group: While often undesirable due to extra steps, protecting the primary amine with a group like Boc (tert-Butyloxycarbonyl) can prevent it from interfering with the catalyst.[1][7] This is a robust solution if ligand optimization fails.

  • Use a More Active Pre-catalyst: If you are using a simple palladium source like Pd₂(dba)₃, switching to a well-defined pre-catalyst can provide a more active and stable catalytic species from the start, potentially overcoming the rate of inhibition.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of de-iodination in palladium-catalyzed reactions?

A1: De-iodination is a reductive process where the carbon-iodine bond is cleaved and replaced with a carbon-hydrogen bond.[8] In the context of palladium catalysis, the most accepted mechanism involves the formation of a palladium-hydride (Pd-H) intermediate.[2] This intermediate inserts into the catalytic cycle and, instead of undergoing transmetalation (the desired step), it undergoes reductive elimination with the aryl group to release the de-iodinated product (Ar-H).[2]

Q2: Why is the C-I bond in this specific molecule so susceptible to cleavage?

A2: The propensity for dehalogenation in cross-coupling reactions generally follows the trend of halide reactivity: I > Br > Cl.[1] The Carbon-Iodine bond is the weakest among the halogens, making it the most reactive towards both the desired oxidative addition and the undesired dehalogenation.[8] Furthermore, electron-deficient rings and N-heterocyclic systems like pyridines are known to be more prone to this side reaction.[2]

Q3: What are the optimal storage and handling conditions for this compound?

A3: Like many halogenated pyridines, this compound should be stored in a cool, dry, well-ventilated area away from light and sources of ignition.[9][10][11] It is crucial to keep the container tightly sealed to prevent absorption of atmospheric moisture.[11] When handling, always use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, and operate within a certified fume hood.[9][11]

Visualized Mechanisms and Workflows

To provide a clearer understanding of the competing reaction pathways and a logical troubleshooting sequence, we have prepared the following diagrams.

Catalytic Cycle vs. Competing De-iodination Pathway Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I ArPdX Ar-Pd(II)-I(Lₙ) OxAdd->ArPdX Trans Transmetalation (with R-B(OR)₂) ArPdX->Trans PdH Pd-H Species Formation ArPdX->PdH + Hydride Source (H⁻) ArPdH Ar-Pd(II)-H(Lₙ) ArPdX->ArPdH Competing Pathway ArPdR Ar-Pd(II)-R(Lₙ) Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Desired Product (Ar-R) RedElim->Product Product->Pd0 Catalyst Regeneration RedElimH Reductive Elimination (H) ArPdH->RedElimH Byproduct De-iodinated Byproduct (Ar-H) RedElimH->Byproduct Byproduct->Pd0 Catalyst Regeneration

Caption: Cross-coupling cycle vs. de-iodination pathway.

Start Problem: High De-iodination / Low Yield Step1 Step 1: Evaluate Catalyst System Start->Step1 Step1_Q Using bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC)? Step1->Step1_Q Step1_A Action: Switch to a modern ligand and/or pre-catalyst. Step1_Q->Step1_A No Step2 Step 2: Evaluate Base Step1_Q->Step2 Yes Step1_A->Step2 Step2_Q Using a mild inorganic base (e.g., K₃PO₄, Cs₂CO₃)? Step2->Step2_Q Step2_A Action: Switch from strong alkoxide bases (e.g., NaOtBu) to a milder phosphate or carbonate base. Step2_Q->Step2_A No Step3 Step 3: Evaluate Solvent & Temp. Step2_Q->Step3 Yes Step2_A->Step3 Step3_Q Using aprotic solvent? Temp. < 100°C? Step3->Step3_Q Step3_A Action: Switch to Toluene/Dioxane. Try lowering the temperature. Step3_Q->Step3_A No Step4 Step 4: Check Reagent Purity Step3_Q->Step4 Yes Step3_A->Step4 Step4_A Ensure anhydrous and degassed solvents. Use high-purity reagents. Step4->Step4_A End Problem Resolved Step4_A->End

Caption: Troubleshooting workflow for minimizing de-iodination.

Quantitative Data Summary

The choice of ligand and base is paramount. The following tables summarize the expected impact of these parameters on the ratio of your desired coupled product to the undesired de-iodinated byproduct.

Table 1: Effect of Ligand Choice on Reaction Outcome

Ligand TypeExample(s)Expected Product/Byproduct RatioRationale
Simple MonodentatePPh₃, P(o-tol)₃Low to ModerateCan be slow; may promote side reactions.
Bulky Biaryl Phosphine SPhos, XPhos, RuPhos High to Very High Promotes fast reductive elimination, outcompeting de-iodination.[1][2]
N-Heterocyclic CarbeneIPr, SImesHigh to Very HighStrong σ-donors that form stable, highly active catalysts.[6][12]

Table 2: Effect of Base Choice on Reaction Outcome

Base TypeExample(s)Expected Product/Byproduct RatioRationale
Strong AlkoxideNaOtBu, KOtBuModerate to HighEffective, but can promote de-iodination at high temperatures.[2]
Inorganic Carbonate Cs₂CO₃, K₂CO₃ High to Very High Milder, reduces risk of Pd-H formation.[1][5]
Inorganic Phosphate K₃PO₄ High to Very High Often an excellent choice for challenging substrates; balances reactivity and selectivity.[1][2]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid, designed specifically to minimize de-iodination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos-G3-Pd) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the palladium pre-catalyst.[4]

  • Inert Atmosphere: Seal the vessel with a septum and purge thoroughly by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) for three cycles.[4] This is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent via syringe. A typical reaction concentration is between 0.1 M and 0.5 M.[4]

  • Degassing (Optional but Recommended): For maximum rigor, bubble argon through the stirred reaction mixture for an additional 5-10 minutes.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to 80-90 °C. Stir the reaction vigorously. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF - ResearchGate. (n.d.).
  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega - ACS Publications. (2018).
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.).
  • significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019).
  • Dehalogenation - Wikipedia. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (n.d.).
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes | Organometallics - ACS Publications. (n.d.).
  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination - YouTube. (2025).
  • Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides - PubMed. (2006).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC - NIH. (2018).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023).
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (2022).
  • (PDF) Synthesis of Aryl Iodides from Arylhydrazines and Iodine - ResearchGate. (2018).
  • Conversion of Aryl Iodides into Aryliodine(III) Dichlorides by an Oxidative Halogenation Strategy Using 30% Aqueous Hydrogen Peroxide in Fluorinated Alcohol - NIH. (n.d.).
  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed. (n.d.).
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. (n.d.).
  • Pyridine Chemical Storage Specifications - C5H5N. (n.d.).
  • Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines - PubMed. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF - ResearchGate. (n.d.).
  • Ontogenesis of iodothyronine-5'-deiodinase. Induction of 5'-deiodinating activity by insulin, glucocorticoid, and thyroxine in cultured fetal mouse liver - PubMed. (n.d.).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024).
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. (n.d.).

Sources

Troubleshooting low conversion rates in 5-Iodo-6-methylpyridin-2-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the functionalization of 5-Iodo-6-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the chemical modification of this versatile building block. As a key intermediate in the synthesis of various pharmaceutical agents, including analogs of Pirfenidone, mastering its reactivity is crucial.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common failures and offer robust, validated solutions to elevate your experimental success.

Part 1: Foundational Troubleshooting - Where to Begin?

Before diving into reaction-specific issues, it's essential to address the universal parameters that govern the success of most cross-coupling reactions involving this substrate.

Q1: My reaction has failed completely (0% conversion). What are the first things I should check?

A complete lack of reactivity points to a fundamental problem with a core reaction component or the overall environment. A systematic check is the most efficient way to diagnose the issue.

Troubleshooting Workflow for Complete Reaction Failure

start Start: No Conversion Observed inert_check 1. Verify Inert Atmosphere - Was the reaction thoroughly degassed? - Is the inert gas line functioning? start->inert_check reagent_check 2. Assess Reagent Quality - Are reagents old or improperly stored? - Is the solvent anhydrous and pure? inert_check->reagent_check Atmosphere OK success Problem Identified & Rectified inert_check->success Inerting Failed catalyst_check 3. Evaluate Catalyst System - Is the Pd source active? - Is the correct ligand being used? reagent_check->catalyst_check Reagents OK reagent_check->success Reagent Issue temp_check 4. Check Reaction Temperature - Is the heating equipment calibrated? - Is the temperature appropriate for the specific coupling? catalyst_check->temp_check Catalyst OK catalyst_check->success Catalyst Issue temp_check->success All parameters verified. Re-run experiment. temp_check->success Temp. Issue

Caption: A logical workflow for diagnosing complete reaction failure.

Q2: My reaction mixture turned black immediately upon heating. Is this a problem?

Yes, this is a strong indicator of catalyst decomposition. The formation of finely divided, black palladium metal ("palladium black") means your active Pd(0) catalyst has precipitated out of the catalytic cycle and is no longer available to promote the reaction.[3]

  • Primary Cause: The most common reason is exposure to oxygen. Palladium(0) phosphine complexes are highly sensitive to oxidation.

  • Solution: Ensure your reaction setup is rigorously free of oxygen. Use a robust inert gas (Argon or Nitrogen) manifold. Degas your solvent thoroughly using methods like freeze-pump-thaw (most effective) or by bubbling with inert gas for at least 30 minutes.[4] Also, ensure all solid reagents are dry and the reaction glassware is flame- or oven-dried.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The primary challenge in functionalizing this compound stems from the molecule's inherent structure. The 2-amino group, being a Lewis base, can act as a competing ligand for the palladium catalyst. This coordination can sequester the catalyst, preventing it from participating in the desired catalytic cycle, a phenomenon known as catalyst inhibition or poisoning.[4][5]

Section 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Core Challenge: The exocyclic 2-amino group and the endocyclic pyridine nitrogen can form a stable five-membered chelate with the palladium center after oxidative addition. This complex is often too stable to proceed to the next step (transmetalation), effectively halting the catalytic cycle.

cluster_cycle Desired Suzuki Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Complex1 R-Pd(II)-I(L)₂ OA->Complex1 TM Transmetalation Complex1->TM Inhibited Chelated Pd(II) Complex (Inactive) Complex1->Inhibited Coordination by 2-amino group Complex2 R-Pd(II)-R'(L)₂ TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Product R-R' RE->Product

Caption: The 2-amino group can intercept the catalytic cycle, forming an inactive chelate.

Q3: I'm seeing mostly unreacted starting material in my Suzuki coupling. How do I overcome this catalyst inhibition?

This is the most common failure mode. Your strategy should focus on destabilizing the inhibitory Pd-amine chelate or preventing its formation altogether.

  • Ligand Selection (The Primary Solution): Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[3][4]

    • Why they work: Their large steric bulk physically prevents the 2-amino group from coordinating to the palladium center. Their strong electron-donating ability makes the subsequent reductive elimination step faster, favoring product formation over catalyst inhibition.

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.

  • Use of a Pre-catalyst: Instead of generating the Pd(0) species in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), use a well-defined pre-catalyst like an XPhos Pd G3 or SPhos Pd G3. These are air-stable and provide a more reliable and active form of the catalyst.[4]

  • Amine Protection (The "Forced" Solution): If ligand optimization fails, you can temporarily protect the 2-amino group.

    • Method: Reacting this compound with Di-tert-butyl dicarbonate (Boc₂O) will form the Boc-protected amine. This removes the problematic coordinating group entirely.

    • Drawback: This adds two steps to your synthesis (protection and deprotection), so it is generally reserved for when other methods are unsuccessful.

Q4: My starting material is consumed, but I get a mix of my desired product and a de-iodinated byproduct (6-methylpyridin-2-amine). What is happening?

This indicates a competing side reaction called protodeboronation of your boronic acid, followed by a reductive process.

  • Mechanism: The boronic acid (R'-B(OH)₂) reacts with a proton source (often water or alcohol) to form the corresponding arene (R'-H). This process is often base-catalyzed. The palladium catalyst can then participate in hydrodehalogenation of your starting material.

  • Solutions:

    • Use Boronate Esters: Pinacol boronate esters (Bpin) are significantly more stable to protodeboronation than boronic acids.[4]

    • Minimize Water: Use anhydrous solvents and ensure your base is as dry as possible. While some Suzuki reactions benefit from a small amount of water to dissolve the base, it can be detrimental here.[4]

    • Choose the Right Base: A milder, non-hydroxide base can reduce the rate of protodeboronation. Screening bases is critical.[4]

ParameterRecommended Conditions for Suzuki CouplingRationale
Catalyst System XPhos Pd G3 (2-5 mol%) or Pd₂(dba)₃ (2 mol%) / XPhos (4-5 mol%)Bulky, electron-rich ligand prevents catalyst inhibition by the 2-amino group.[4]
Boron Source Arylboronic Pinacol Ester (1.2 - 1.5 equiv)More stable to protodeboronation than the corresponding boronic acid.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Weaker inorganic bases are often effective and minimize side reactions.[4][6]
Solvent 1,4-Dioxane or Toluene (anhydrous)Aprotic solvents that are good for Suzuki couplings and can be made anhydrous.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the reaction, especially the oxidative addition step.
Section 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Core Challenge: Similar to the Suzuki reaction, catalyst inhibition by the substrate's 2-amino group is a major hurdle. Furthermore, you are trying to form a new C-N bond on a molecule that already contains a potentially reactive N-H bond.

Q5: I'm attempting a Buchwald-Hartwig amination with a secondary amine, but the conversion is very low. What catalyst system is best suited for this substrate?

For C-N cross-coupling of (halo)-2-aminopyridines, specialized catalyst systems are required. The choice of both ligand and base is critical and interdependent.

  • Catalyst System: The use of pre-catalysts derived from ligands like RuPhos for secondary amines and BrettPhos for primary amines has proven highly effective.[5][7] These systems are specifically designed to be highly active and resistant to inhibition.

  • Base Selection: Strong, non-nucleophilic bases are required.

    • LiHMDS (Lithium bis(trimethylsilyl)amide): This is an excellent choice as it is strong enough to deprotonate the coupling amine but is too bulky to act as a competing nucleophile. It has been shown to be highly effective for this specific substrate class.[5][7]

    • NaOtBu (Sodium tert-butoxide): Another very common and effective strong base for Buchwald-Hartwig reactions.[8]

ParameterRecommended Conditions for Buchwald-Hartwig AminationRationale
Catalyst System RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2-4 mol%)Highly active, specialized catalyst systems for challenging C-N couplings.[5][7]
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)The nature of the amine dictates the optimal ligand choice.
Base LiHMDS (2.0 - 2.5 equiv) or NaOtBu (2.0 equiv)A strong, non-nucleophilic base is essential for the catalytic cycle.[5][8]
Solvent 1,4-Dioxane or THFEthereal solvents are generally preferred for these reactions. Toluene is a viable alternative.[5]
Temperature 65 - 100 °CTemperature may need to be optimized depending on the reactivity of the amine partner.
Section 2.3: Sonogashira Coupling (C-C Alkyne Formation)

The Core Challenge: The Sonogashira reaction involves a dual catalytic system (Palladium and Copper). Both metals can potentially be inhibited by the 2-amino group, and the reaction conditions must be carefully controlled to prevent side reactions like alkyne homocoupling (Glaser coupling).

Q6: My Sonogashira coupling is giving a poor yield of the desired 5-alkynyl product. What are the most important parameters to optimize?

A successful Sonogashira coupling of this substrate requires balancing the activities of both the palladium and copper catalysts.

  • Catalyst System: The classic system of a Pd(II) source, a phosphine ligand, and a Copper(I) salt is the standard.

    • Palladium: Pd(PPh₃)₂Cl₂ or generating the active catalyst from Pd(CF₃COO)₂ and PPh₃ are common choices.[9]

    • Copper(I) Co-catalyst: CuI is essential. It participates in the copper cycle to form a copper(I) acetylide, which then transmetalates to the palladium center.[10] Ensure you are using fresh, high-quality CuI.

  • Base: The base in a Sonogashira reaction is typically a liquid amine, which often serves as a co-solvent.

    • Choice: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are most common. They act as both an acid scavenger and a ligand.[9][11]

  • Solvent: While the amine base can sometimes be used as the solvent, a co-solvent is often beneficial for solubility. DMF is a common and effective choice for this type of reaction.[9]

ParameterRecommended Conditions for Sonogashira CouplingRationale
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%) with PPh₃ (5 mol%) or Pd(PPh₃)₂Cl₂ (2.5-5 mol%)A standard and effective palladium system for Sonogashira couplings.[9]
Copper Co-catalyst CuI (5 mol%)Essential for the formation of the copper acetylide intermediate.[10]
Alkyne Terminal Alkyne (1.2 equiv)The coupling partner must have a terminal C-H bond.
Base Triethylamine (Et₃N)Acts as both the base and a ligand in the reaction.[9]
Solvent DMFHelps to solubilize all components and facilitate the reaction.[9]
Temperature 80 - 100 °CHeating is typically required to achieve a reasonable reaction rate.[9]
Part 3: Frequently Asked Questions (FAQs)

Q7: Should I just protect the 2-amino group by default to avoid problems?

Not necessarily. The decision to protect should be based on a cost-benefit analysis of your synthetic route. Adding protection/deprotection steps increases the overall step count and reduces total yield. It is almost always preferable to find catalytic conditions that work on the unprotected substrate first.

start Starting Functionalization screen_ligands Screen modern, bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos) with appropriate bases. start->screen_ligands check_yield Is conversion >70%? screen_ligands->check_yield proceed Proceed without Protection check_yield->proceed Yes protect Protect 2-Amino Group (e.g., with Boc₂O) check_yield->protect No

Caption: A decision-making workflow for amine protection.

Q8: What is the electronic role of the 6-methyl group?

The methyl group at the 6-position is an electron-donating group (EDG). It slightly increases the electron density of the pyridine ring, making it more "electron-rich." This can make the initial oxidative addition step of a palladium-catalyzed cross-coupling reaction (which is favored for electron-poor rings) slightly more challenging, reinforcing the need for highly active catalysts and ligands.

Q9: Can I use 5-Bromo- or 5-Chloro-6-methylpyridin-2-amine instead of the iodo-compound?

Yes, but you will likely need more aggressive reaction conditions. The reactivity of aryl halides in palladium-catalyzed oxidative addition follows the general trend: I > Br > OTf >> Cl .[12]

  • Aryl Iodide (your substrate): Most reactive, allowing for milder conditions.

  • Aryl Bromide: Less reactive. You will likely need higher catalyst loading, higher temperatures, and a more electron-rich ligand to achieve good conversion.

  • Aryl Chloride: Least reactive. Successful coupling of aryl chlorides often requires specialized, highly active catalyst systems (e.g., those using bulky dialkylbiaryl phosphine ligands) and higher temperatures.[13]

Part 4: Reference Protocols

These are generalized starting points. Optimization for your specific coupling partner is likely necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), K₃PO₄ (2.5 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%).

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the reaction mixture in a pre-heated oil bath or heating block at 100 °C.

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Boc-Protection
  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and triethylamine (1.5 equiv).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the Boc-protected product.[3]

References
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
  • Farina, V., & Cuny, G. D. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(25), 8825–8833. [Link]
  • Zhang, Y., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 12(23), 14492-14501. [Link]
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed Central. [Link]
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (General reference for principles, specific URL not applicable).
  • LibreTexts. (2021). Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
  • Nova, A., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(14), 1814-1823. [Link]
  • RSC Publishing. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances. [Link]
  • Ghaffar, T., & Parkins, A. W. (2000). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Tetrahedron Letters, 41(49), 9637-9641. (General context, specific URL not available).
  • Wikipedia contributors. (2023).
  • Wu, J., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(5), 2685-2705. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
  • Unspecified Author. (n.d.). Aromatic Nucleophilic Substitution. Textbook content. (General principle, specific URL not available).
  • DiPoto, M. C., & MacMillan, D. W. C. (2017). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 139(14), 5257–5267. [Link]
  • LibreTexts. (2023).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Bano, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • RSC Publishing. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
  • Google Patents. (n.d.). US10472325B2 - Process for the synthesis of pirfenidone.
  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(13), 4961–4967. [Link]
  • Frontiers Publishing. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Frontiers in Chemistry. [Link]
  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
  • Google Patents. (n.d.). WO2017122139A1 - An improved process for the preparation of pirfenidone.
  • ResearchGate. (2017). ChemInform Abstract: Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
  • ResearchGate. (n.d.). 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds.
  • Kashani, S. K., et al. (2021).
  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry. [Link]
  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution of Heteroaromatics. University of Calgary Chemistry Pages. [Link]
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • PubMed. (2024).
  • ACS Publications. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-2-amine. PubMed Central. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers utilizing 5-Iodo-6-methylpyridin-2-amine in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges presented by this substrate and achieve optimal results in your synthetic campaigns.

The Challenge: Understanding the Substrate

This compound is a valuable building block, but its structure presents a distinct challenge for cross-coupling chemistry. The presence of two nitrogen atoms—the pyridine ring nitrogen and the exocyclic primary amine—creates a bidentate chelation site. This can lead to strong coordination with the palladium center, forming inactive catalyst complexes and halting the catalytic cycle.[1][2][3][4] This phenomenon, often termed "catalyst inhibition" or "poisoning," is the primary hurdle to overcome for successful coupling.

Our guidance is structured to address this core issue head-on, providing logical pathways to diagnose problems and select a catalytic system that promotes efficient and high-yielding transformations.

Troubleshooting & Optimization Workflow

When a cross-coupling reaction with this compound underperforms, a systematic approach to troubleshooting is essential. The following workflow provides a decision-making framework for identifying and resolving common issues.

Troubleshooting_Workflow cluster_start cluster_diagnosis Initial Diagnosis cluster_solution_catalyst Catalyst System Optimization cluster_solution_conditions Reaction Condition Optimization cluster_solution_purity Reagent & Setup Integrity start Low or No Product Yield Catalyst_Inhibition Primary Suspect: Catalyst Inhibition by 2-Aminopyridine Moiety start->Catalyst_Inhibition Most likely cause Side_Reactions Secondary Suspect: Competing Side Reactions (e.g., Homocoupling) start->Side_Reactions Ligand_Choice Action: Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald-type) Catalyst_Inhibition->Ligand_Choice Key Solution Base_Screen Action: Screen Bases (K3PO4, Cs2CO3, LiHMDS) Catalyst_Inhibition->Base_Screen Also critical Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Use Ar/N2) Side_Reactions->Inert_Atmosphere Minimizes O2-driven side reactions Precatalyst_Choice Consider Pd(II) Precatalysts (e.g., Pd(OAc)2, Pre-formed) or robust Pd(0) (e.g., Pd2(dba)3) Ligand_Choice->Precatalyst_Choice Synergistic with Solvent_Temp Optimize Solvent & Temperature (Anhydrous Toluene, Dioxane, THF) (80-110 °C) Base_Screen->Solvent_Temp Inert_Atmosphere->Ligand_Choice Protects catalyst & ligand

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki-Miyaura reaction failing with this compound?

Standard catalyst systems, such as those using Pd(PPh₃)₄, are often ineffective for this substrate class.[4][5] The triphenylphosphine ligands are not sterically demanding enough to prevent the 2-aminopyridine moiety from deactivating the palladium center. The solution is to employ a more active catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive and less susceptible to inhibition.[5]

Q2: What is the best catalyst system for a Buchwald-Hartwig amination with this substrate?

The choice of ligand is critical and often depends on the coupling partner (the amine being coupled). For C-N couplings involving 2-aminopyridine substrates, specific ligands have been identified as superior:

  • For secondary amines: Ligands like RuPhos are often outstanding.[1][5]

  • For primary amines: BrettPhos is a highly effective choice.[1][5]

A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a common first choice, but for challenging substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be more effective.[1][5]

Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

Homocoupling is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[3][4]

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[2][7] Maintain a positive pressure of inert gas throughout the experiment.

  • Use a Direct Pd(0) Source: Using a precatalyst like Pd₂(dba)₃ or ensuring conditions are optimal for the complete reduction of a Pd(II) precatalyst can mitigate homocoupling that occurs during the in-situ reduction step.[3][4]

Q4: Can I perform a Sonogashira coupling, and should I use a copper co-catalyst?

Yes, Sonogashira coupling is a viable transformation. While the traditional protocol uses a copper(I) salt (typically CuI) as a co-catalyst to facilitate the formation of a copper acetylide, this can sometimes lead to alkyne homocoupling (Glaser coupling), especially if oxygen is present.[8][9][10]

  • Copper-Catalyzed (Standard): This is often the most reliable starting point. Use a standard palladium source like PdCl₂(PPh₃)₂ with 1-5 mol% of CuI and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).[5]

  • Copper-Free: If homocoupling is a significant issue, copper-free conditions can be employed.[8][11] These protocols often require careful optimization of the palladium catalyst, ligand, and base to proceed efficiently, as the mechanism relies on a tandem Pd/Pd cycle rather than a Pd/Cu cycle.[9]

Recommended Catalyst Systems

The following table summarizes recommended starting points for catalyst selection for the most common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for your specific coupling partner.

Coupling ReactionPd SourceRecommended Ligand(s)Recommended Base(s)Solvent(s)Temp. (°C)Reference(s)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, THF (+/- H₂O)80 - 110[5][6]
Buchwald-Hartwig Pd₂(dba)₃ or G3/G4 PrecatalystsRuPhos (2° amines), BrettPhos (1° amines)NaOt-Bu, LiHMDSToluene, Dioxane80 - 110[1][5]
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, DIPATHF, DMFRT - 80[5]
Sonogashira (Cu-Free) Pd(OAc)₂ or Pd₂(dba)₃PPh₃, P(t-Bu)₃K₂CO₃, Cs₂CO₃DMF, Dioxane80 - 120[8][12]

Experimental Protocols

The following is a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. It is designed to be a robust starting point that minimizes common failure modes.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: To achieve a high yield of the coupled product while minimizing catalyst inhibition and side reactions. This protocol utilizes a modern catalyst system known for its efficacy with challenging aminopyridine substrates.

Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask: - this compound (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - K3PO4 (2.0-3.0 eq, finely ground) B 2. Add Catalyst System: - Pd(OAc)2 (0.02 eq) - SPhos (0.04 eq) A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Degassed Solvent via Syringe (e.g., Toluene or Dioxane) C->D E 5. Heat with Vigorous Stirring (80-110 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Dilute with EtOAc, Filter through Celite G->H I 9. Wash with Water & Brine H->I J 10. Dry (Na2SO4), Filter, Concentrate I->J K 11. Purify (Column Chromatography) J->K

Caption: Step-by-step Suzuki-Miyaura coupling workflow.

Methodology Details:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid drives the reaction to completion. A strong inorganic base like K₃PO₄ is crucial for the transmetalation step.[5][13] Grinding the base increases its surface area and reactivity.[14]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

    • Rationale: A 1:2 Pd:ligand ratio is typical for forming the active monoligated catalyst. SPhos is a bulky, electron-rich ligand ideal for activating the C-I bond and resisting catalyst inhibition by the substrate.[5][6]

  • Inerting the Atmosphere: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

    • Rationale: This step is critical to remove oxygen, which can deactivate the catalyst and promote homocoupling of the boronic acid.[2][4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

    • Rationale: Anhydrous solvents prevent protodeboronation of the boronic acid, a common side reaction where the C-B bond is cleaved by water.[2][3]

  • Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. BenchChem.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • Choosing the right ligand for Suzuki coupling of an iodo-chloropyridine. BenchChem.
  • Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
  • Buchwald–Hartwig amin
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 6-chloro-N-methylpyridin-2-amine. BenchChem.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • Buchwald-Hartwig Amin
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine. BenchChem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • Electron rich, bulky ligands used in cross‐coupling reactions.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-chloro-N-methylpyridin-2-amine. BenchChem.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).

Sources

Technical Support Center: Managing Steric Hindrance in 2-Amino-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the unique chemical reactivity of 2-amino-6-methylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges stemming from the inherent steric hindrance of this valuable scaffold. Here, we move beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a practical question-and-answer format.

The Challenge: Understanding the Steric Shield

The primary obstacle in reactions involving 2-amino-6-methylpyridine is the steric bulk of the methyl group at the 6-position. This group physically obstructs the approach of reagents to both the exocyclic amino group (at C2) and the pyridine nitrogen. This "steric shielding" can dramatically slow down or completely prevent reactions that would otherwise proceed smoothly with less hindered analogs like 2-aminopyridine.

dot

FAQs and Troubleshooting Guides

Section 1: N-Acylation and Amide Bond Formation

Question 1: My N-acylation of 2-amino-6-methylpyridine with a standard acyl chloride is giving very low to no yield. What's going wrong?

Answer: This is a classic case of steric hindrance. The 6-methyl group is likely preventing the amino group from effectively attacking the carbonyl carbon of the acyl chloride. Standard conditions are often insufficient to overcome this energy barrier.

Troubleshooting Strategies:

  • Increase Reagent Reactivity: Instead of an acyl chloride, consider forming a more reactive acylating agent in situ.

    • Acyl Fluorides: These are highly reactive and can often overcome steric barriers. Reagents like XtalFluor-E or TFFH can convert the corresponding carboxylic acid into a highly reactive acyl fluoride.[1]

    • Peptide Coupling Reagents: For amide bond formation from a carboxylic acid, use potent coupling reagents designed for hindered systems. HATU, HOBt, and phosphonium-based reagents like PyBOP are excellent choices.[1][2] These reagents form highly activated esters that are more susceptible to nucleophilic attack by the hindered amine.[3]

  • Catalytic Activation: Employ a nucleophilic catalyst to create a more reactive intermediate.

    • 4-(Dimethylamino)pyridine (DMAP): Adding a catalytic amount of DMAP (0.1-0.2 eq.) can be highly effective. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the hindered 2-amino group.[1]

  • Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to bypass the steric barrier. However, monitor the reaction closely for potential decomposition.[1]

    • Choice of Base: Use a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with your primary nucleophile.[1]

StrategyReagent/ConditionRationale
Increase Reactivity HATU, PyBOPForms a highly activated ester intermediate.[1][2]
XtalFluor-EGenerates a highly reactive acyl fluoride.[1]
Catalytic Activation DMAPForms a more reactive N-acylpyridinium salt.[1]
Optimize Conditions Increased TemperatureProvides energy to overcome the steric barrier.[1]
DIPEA, TEANon-nucleophilic base prevents side reactions.[1]
Section 2: N-Alkylation

Question 2: I am attempting an N-alkylation of 2-amino-6-methylpyridine with an alkyl halide, but the reaction is sluggish and incomplete. How can I improve this?

Answer: Similar to acylation, direct N-alkylation is hampered by sterics. The nucleophilicity of the amino group is reduced by the adjacent methyl group. A stronger base is often required to deprotonate the amine, making it a more potent nucleophile.

Troubleshooting Strategies:

  • Use a Stronger Base: A weak base like potassium carbonate may not be sufficient. Consider stronger, non-nucleophilic bases to fully deprotonate the amine.

    • Sodium Hydride (NaH): A powerful base that will irreversibly deprotonate the amine. Use in an anhydrous polar aprotic solvent like DMF or THF.

    • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS): Strong, sterically hindered bases that are highly effective for deprotonating amines.

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions as they solvate the cation but not the anion, leading to a "naked," more reactive nucleophile.

  • Alternative Alkylation Strategies:

    • Reductive Amination: If direct alkylation fails, consider a two-step reductive amination. First, react 2-amino-6-methylpyridine with an appropriate aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

    • N-Aminopyridinium Salts: A more advanced method involves the formation of N-aminopyridinium salts which can then be alkylated. This approach can offer greater selectivity for monoalkylation.[4]

Detailed Protocol: N-Alkylation using Sodium Hydride
  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.

  • Amine Addition: Dissolve 2-amino-6-methylpyridine (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The steric hindrance of 2-amino-6-methylpyridine also presents a significant challenge for popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The key to success lies in the careful selection of the catalyst system.

Question 3: My Suzuki-Miyaura coupling of a bromo-substituted 2-amino-6-methylpyridine with an arylboronic acid is failing with standard catalysts like Pd(PPh₃)₄. What should I try?

Answer: The failure of traditional catalysts is common with sterically hindered substrates. The large triphenylphosphine ligands on Pd(PPh₃)₄, combined with the steric bulk of your substrate, likely prevent efficient oxidative addition and subsequent steps in the catalytic cycle.[5] You need to switch to a more advanced catalyst system designed for hindered couplings.

Troubleshooting Strategies:

  • Bulky, Electron-Rich Ligands: Modern biaryl monophosphine ligands (often called "Buchwald ligands") are essential for these transformations. They create a more reactive, coordinatively unsaturated palladium center that can more easily undergo oxidative addition with hindered substrates.[6]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.

    • Catalyst Precursor: Use a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the ligand.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form very stable and highly active palladium complexes.

    • Recommended Precatalysts: PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are air- and moisture-stable and often highly effective for challenging couplings.

  • Base and Solvent Selection:

    • Base: A strong, non-nucleophilic base is crucial. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate for hindered couplings.

    • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or CPME, often with a small amount of water, are typically used.

Recommended Catalyst Systems for Hindered Suzuki Coupling
Catalyst SystemLigandBaseSolventTypical Temp.
System 1: Buchwald Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄ (3 eq.)Toluene/H₂O
System 2: NHC PEPPSI-IPr (2-5 mol%)-K₂CO₃ (2-3 eq.)1,4-Dioxane
dot

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2, Base Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regenerated Product Ar-Ar' Reductive_Elimination->Product caption Suzuki-Miyaura catalytic cycle.

Question 4: I need to perform a Buchwald-Hartwig amination on a halo-substituted 2-amino-6-methylpyridine. What are the key considerations?

Answer: This is a particularly challenging transformation as you are coupling a sterically hindered heteroaryl halide with an amine. The considerations are very similar to the Suzuki coupling: the choice of ligand is paramount.

Troubleshooting Strategies:

  • Ligand Selection is Critical: The success of the Buchwald-Hartwig amination hinges on the phosphine ligand.[6][7]

    • For Primary Amines: Use bulky biaryl phosphine ligands like BrettPhos.

    • For Secondary Amines: Ligands such as Xantphos can be very effective.[2]

    • General Purpose: XPhos is often a robust choice for a variety of amine coupling partners.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

    • Sodium tert-butoxide (NaOtBu): A very common and effective base for these reactions.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): Can be used for less basic amines or when NaOtBu is incompatible with other functional groups.

  • Palladium Precatalyst: Air-stable palladium precatalysts (e.g., XPhos Pd G3) are highly recommended. They provide a reliable source of the active Pd(0) catalyst and simplify reaction setup.

Detailed Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
  • Setup: In a glovebox, add the aryl bromide (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to a vial or Schlenk tube.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or CPME).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry, concentrate, and purify as needed.

References

  • Overcoming steric hindrance in 6-Nitropyridine-2-carbonyl chloride reactions. Benchchem.
  • Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. NIH.
  • Buchwald–Hartwig amination. Grokipedia.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
  • Protocol for the Selective N-Alkylation of 2-Hydroxy-6-methylpyridine. Benchchem.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.

Sources

Technical Support Center: HPLC Method Development for 5-Iodo-6-methylpyridin-2-amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals developing robust HPLC methods for the analysis of 5-Iodo-6-methylpyridin-2-amine. We will delve into the foundational principles of method development, address common challenges through a structured troubleshooting guide, and provide actionable protocols grounded in the physicochemical properties of the analyte.

Understanding the Analyte: this compound

This compound is a substituted pyridine derivative. Its structure presents specific challenges for reverse-phase HPLC analysis. The presence of the basic aminopyridine moiety is the primary driver of potential chromatographic issues, most notably peak tailing.[1] Understanding its properties is the first step in developing a successful analytical method.

PropertyValue / InformationSource
Molecular Formula C₆H₇IN₂[2]
Molecular Weight 234.04 g/mol [3]
Structure

[3]
LogP ~1.6[3]
Nature Basic compound due to the aminopyridine structure.[1][4]
Storage Store at 4°C, protected from light.[2]
Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses common initial questions to streamline the setup of a new HPLC method for this compound.

Q1: What is the recommended starting HPLC column?

Answer: The primary challenge with this compound is its basicity, which can lead to strong interactions with acidic silanol groups on standard silica-based columns, causing significant peak tailing.[5]

Therefore, your initial choice should be a modern, high-purity silica column specifically designed to minimize these interactions. We recommend:

  • High-Purity, End-Capped C18 or C8 Column: A column with extensive end-capping to block residual silanol activity is a reliable starting point.[5]

  • Polar-Embedded Group Column: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol groups, further improving peak shape for basic compounds.[5]

  • Low Silanol Activity Column: Some columns are specifically manufactured to have very low residual silanol activity, making them suitable for this type of analysis.[6][7]

A standard dimension of 150 mm x 4.6 mm with 3.5 µm or 5 µm particles is a good starting point for method development.

Q2: How should I prepare the mobile phase, and what pH should I target?

Answer: Mobile phase pH is the most critical parameter for controlling the peak shape of this basic analyte. You have two primary strategies: low pH or high pH analysis. Never work near the analyte's pKa , as this will lead to inconsistent ionization and poor peak shape.[5]

  • Strategy 1: Low pH (Recommended Starting Point)

    • Principle: At a low pH (e.g., 2.5 - 3.5), the amine on your compound will be fully protonated (positive charge), and, crucially, the acidic silanol groups on the column will also be protonated (neutral). This minimizes the undesirable ionic interaction that causes peak tailing.[8]

    • Recommended Mobile Phase:

      • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

      • Organic (B): Acetonitrile (ACN) is generally a good first choice.

  • Strategy 2: High pH (For pH-stable columns only)

    • Principle: At a high pH (e.g., 9-10.5), your basic analyte will be in its neutral form, while the silanols will be deprotonated (negative charge). This also avoids the strong ionic interaction. This approach requires a specialized hybrid or pH-stable silica column that will not dissolve under high pH conditions.[9]

    • Recommended Mobile Phase:

      • Aqueous (A): 10 mM Ammonium Bicarbonate or Ammonium Formate, pH adjusted to 9.5.

      • Organic (B): Acetonitrile (ACN).

Q3: What is a good starting gradient program?

Answer: A generic screening gradient is the most efficient way to determine the approximate elution conditions. Based on the compound's LogP of ~1.6, it is moderately hydrophobic and should be well-retained on a C18 column.[3]

Recommended Screening Gradient:

Time (min)%A (Aqueous + Acid/Base)%B (Acetonitrile)
0.095%5%
15.05%95%
17.05%95%
17.195%5%
20.095%5%

This gradient allows you to quickly find the retention time and then develop a more focused, efficient gradient or an isocratic method around that elution percentage.

Q4: What UV wavelength should I use for detection?

Answer: Pyridine and its derivatives typically exhibit strong UV absorbance. A common starting point for these compounds is 254 nm .[1] However, for optimal sensitivity, the maximal absorbance wavelength (λmax) should be determined.

Protocol for Determining λmax:

  • Prepare a representative standard solution of this compound.

  • If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject the standard using your starting method.

  • Once the peak elutes, extract the UV spectrum from the peak apex.

  • Identify the wavelength with the highest absorbance; this is your λmax. Use this wavelength for your method. If no DAD/PDA is available, a spectrophotometer can be used to scan the solution.

Part 2: A Starting Point Experimental Protocol

This protocol provides a robust starting point for your method development experiments.

1. HPLC System and Column:

  • System: Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) with high-purity silica and end-capping.

  • Column Temperature: 30 °C.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: Mix 1.0 mL of formic acid into 1000 mL of HPLC-grade water (0.1% v/v). Filter and degas.

  • Mobile Phase B: HPLC-grade Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 254 nm or determined λmax.

  • Gradient Program: Use the screening gradient outlined in the FAQ section.

4. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound standard in a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the initial mobile phase (95% A, 5% B) to a suitable concentration (e.g., 10-50 µg/mL). Diluting the sample in the mobile phase is critical to prevent peak distortion.[10]

Part 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development for this compound.

Issue 1: Severe Peak Tailing

This is the most anticipated problem. A symmetrical, Gaussian peak should have a USP Tailing Factor (T) close to 1.0. A value greater than 2.0 is generally unacceptable.

Caption: Troubleshooting workflow for peak tailing.

  • Cause A: Secondary Silanol Interactions.

    • Explanation: This is the most common cause. The positively charged analyte interacts ionically with deprotonated, negatively charged silanol groups on the silica surface.[5]

    • Solution:

      • Lower Mobile Phase pH: Ensure the mobile phase pH is below 3.5 using 0.1% formic or acetic acid. This keeps the silanols protonated and non-ionic.[9]

      • Use a Modern Column: Employ a column with high-density end-capping or a polar-embedded phase designed to shield basic analytes from silanol activity.[5]

      • Mobile Phase Additive (Advanced): In difficult cases, a small amount of a competitive base like triethylamine (TEA) can be added, but this is an older technique and is not compatible with mass spectrometry.[8]

  • Cause B: Column Overload.

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "shark-fin" or right-triangle peak shape.[8]

    • Solution: Reduce the injection volume or dilute the sample and reinject.

  • Cause C: Extra-Column Volume.

    • Explanation: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and tailing.[5][10]

    • Solution: Minimize the length and internal diameter of all tubing, particularly between the column outlet and the detector flow cell.[10]

Issue 2: Retention Time Drifting or Unstable
  • Cause A: Insufficient Column Equilibration.

    • Explanation: The column chemistry, especially for ionizable compounds, requires time to stabilize with the mobile phase before each injection.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.[10]

  • Cause B: Mobile Phase pH Instability.

    • Explanation: An unbuffered or improperly prepared mobile phase can change pH over time, drastically affecting the retention of an ionizable analyte.

    • Solution: Use a buffer (e.g., 10-20 mM formate or acetate) if precise pH control is needed. Always prepare fresh mobile phases daily.[10]

  • Cause C: Temperature Fluctuation.

    • Explanation: Retention time is sensitive to temperature changes.

    • Solution: Use a thermostatically controlled column oven and ensure it is set to a stable temperature (e.g., 30 °C).[10]

Issue 3: Poor Resolution from Impurities or Other Compounds
  • Cause A: Insufficient Chromatographic Selectivity.

    • Explanation: The chosen mobile phase and stationary phase are not providing enough differential interaction to separate the analytes.

    • Solution:

      • Modify the Organic Solvent: Change the organic solvent from Acetonitrile to Methanol (or a mix). This can alter selectivity (π-π interactions) and may resolve co-eluting peaks.

      • Adjust the Gradient: Decrease the slope of the gradient (make it longer and shallower) around the elution time of the target peaks to increase separation.

      • Change the Column: Try a different stationary phase. If using a C18, a Phenyl-Hexyl or a Cyano (CN) column can offer different selectivity.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Chrom Tech, Inc. (2023).
  • Gergely, A., et al. (2021). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. Molecules, 26(22), 6797. [Link]
  • SCION Instruments. HPLC Troubleshooting Guide. [Link]
  • SIELC Technologies. Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. [Link]
  • PubChem. This compound.
  • SIELC Technologies. HPLC Separation of Sodium, Chloride, Bromide, and Iodine. [Link]
  • Gergely, A., et al. (2021).
  • SIELC Technologies. HPLC Methods for analysis of Pyridine. [Link]
  • PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine.
  • SIELC Technologies. Separation of Pyridine–borane (1:1) on Newcrom R1 HPLC column. [Link]
  • Zapata, M., et al. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Marine Ecology Progress Series, 195, 29-45. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in the Nitration of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this critical but often challenging electrophilic aromatic substitution reaction. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the underlying chemistry to make informed decisions.

Frequently Asked Questions (FAQs)

Q1: What are the expected products and major byproducts when nitrating a simple aminopyridine, like 2-aminopyridine?

When nitrating 2-aminopyridine, the reaction is more complex than a typical aromatic nitration. The primary desired products are the ring-nitrated regioisomers: 2-amino-5-nitropyridine and 2-amino-3-nitropyridine .[1][2] The 5-nitro isomer is typically the major product.[1][3]

However, several byproducts can form, significantly impacting yield and purity:

  • 2-Nitraminopyridine: This is an N-nitro compound formed by the attack of the nitronium ion on the exocyclic amino group. It is considered the initial, kinetic product of the reaction, especially at lower temperatures.[1][3]

  • Di-nitrated Products: Under harsh conditions, a second nitro group can be added to the ring.[4]

  • Oxidation/Degradation Products: The strong acidic and oxidizing nature of nitrating mixtures can lead to the formation of colored impurities and general degradation of the pyridine ring.[4][5]

Q2: What is the fundamental mechanism of aminopyridine nitration, and how does it lead to byproduct formation?

The nitration of 2-aminopyridine is a classic example of kinetic versus thermodynamic control.

  • N-Nitration (Kinetic Control): At low temperatures (below 40°C), the nitronium ion (NO₂⁺) preferentially attacks the most nucleophilic site, which is the exocyclic amino nitrogen. This leads to the rapid formation of 2-nitraminopyridine. This product is kinetically favored because the activation energy for this step is lower.[1]

  • Rearrangement and C-Nitration (Thermodynamic Control): The N-nitro product, 2-nitraminopyridine, is unstable in strong acid. When heated (typically to 50°C or higher), it undergoes an intermolecular rearrangement.[1] The N-nitro group is protonated, leading to dissociation and the release of a nitronium ion, which then reacts with another molecule of 2-aminopyridine at the more stable ring carbon positions (C-5 and C-3). These C-nitro products are thermodynamically more stable.[1][3]

This mechanism is central to understanding byproduct formation. If the rearrangement is incomplete, 2-nitraminopyridine will remain as a significant byproduct.

NitrationMechanism A 2-Aminopyridine B 2-Nitraminopyridine (Kinetic Product) A->B E Ring Nitration Intermediate A->E + NO₂⁺ (on Ring) Slow B->A C 2-Amino-5-nitropyridine (Major Product) D 2-Amino-3-nitropyridine (Minor Product) E->C E->D

Caption: Mechanism of 2-aminopyridine nitration.

Q3: Why is the 5-nitro isomer the major product over the 3-nitro isomer? Isn't the 3-position sterically less hindered?

While steric hindrance can play a role, the regioselectivity in 2-aminopyridine nitration is primarily governed by electronic effects, a concept termed "electric hindrance".[1][3]

In the acidic medium, the pyridine ring nitrogen is protonated. This creates a strong positive charge on the nitrogen and, through resonance, at the C-2, C-4, and C-6 positions. The incoming electrophile (NO₂⁺) is also positively charged.

  • Attack at C-3: The transition state for attack at the C-3 position involves placing the positive nitronium ion adjacent to the positively charged iminium group at C-2. The resulting repulsion between these two adjacent positive charges creates a high-energy, unstable intermediate.[1]

  • Attack at C-5: Attack at the C-5 position places the nitronium ion further away from the C-2 position, minimizing this electrostatic repulsion. This leads to a more stable transition state and is the favored pathway, resulting in 2-amino-5-nitropyridine being the major product, often in a ratio of around 9:1 over the 3-nitro isomer.[1][3]

Troubleshooting & Optimization Guide

This section addresses common issues encountered during the nitration of aminopyridines in a problem-cause-solution format.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: The reaction may not have reached completion, especially if the temperature for the rearrangement step was too low or the time was too short.1a. Monitor Reaction Progress: Use TLC or HPLC to track the disappearance of the starting material and the intermediate nitramine.[6] 1b. Optimize Temperature & Time: Ensure the reaction is held at the optimal temperature for rearrangement (e.g., 50-60°C) for a sufficient duration.
2. Degradation: Harsh conditions (excessively high temperature or prolonged reaction times) can degrade the starting material or the product.[4]2a. Strict Temperature Control: Perform the initial addition of the nitrating agent at low temperature (0-10°C) to control the exotherm, then carefully warm to the target temperature.[5][6] 2b. Milder Nitrating Agents: Consider alternatives to mixed acid, such as nitroguanidine or dinitrogen pentoxide, which may operate under milder conditions.[7][8]
3. Loss During Work-up: The product can be lost during neutralization and extraction if the pH is not carefully controlled or the extraction is inefficient.3a. Careful Neutralization: Pour the reaction mixture onto ice and neutralize slowly. The amphoteric nature of aminopyridines requires careful pH adjustment to ensure the compound is in its neutral, extractable form.[4] 3b. Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
High Levels of Regioisomers (e.g., 3-nitro instead of 5-nitro) 1. Suboptimal Temperature: Higher temperatures can sometimes decrease regioselectivity by providing enough energy to overcome the "electric hindrance" barrier for the less-favored isomer.[4]1a. Temperature Screening: Maintain a consistent and optimized reaction temperature. A slightly lower temperature during the rearrangement phase might improve the isomeric ratio, but be mindful of reaction time.
2. Protecting Group Strategy Needed: For substrates where inherent electronic factors do not provide sufficient selectivity, direct nitration will always yield a mixture.2a. Employ a Directing Group: Protect the amino group (e.g., as an acetyl or urea derivative). The protecting group alters the electronic landscape and can enforce higher regioselectivity.[9] This is particularly useful for substrates like 3-aminopyridine.
Presence of Di-nitrated Byproducts 1. Excess Nitrating Agent: Using a large excess of the nitrating agent drives the reaction towards poly-nitration.[5]1a. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[5]
2. High Temperature / Long Reaction Time: These conditions provide the energy needed for a second, more difficult nitration to occur.[4]2a. Optimize Conditions: Shorten the reaction time and maintain the lowest effective temperature. Monitor the reaction closely and quench it as soon as the mono-nitrated product is maximized.[5]
Formation of N-Nitro (Nitramine) Byproduct 1. Incomplete Rearrangement: The reaction was not heated sufficiently or for long enough to convert the kinetic N-nitro product to the thermodynamic C-nitro product.[1]1a. Ensure Complete Rearrangement: After the initial low-temperature addition, ensure the mixture is heated to the recommended temperature (e.g., >50°C) and held there until TLC/HPLC analysis shows the disappearance of the nitramine intermediate.[1]
Reaction Mixture Darkens or Chars (Oxidation) 1. Highly Activating Substrate: Substrates with additional electron-donating groups are more susceptible to oxidation by nitric acid.1a. Use Protecting Groups: Protecting the amino group can reduce the ring's activation and prevent oxidative side reactions.[5]
2. Reaction Temperature Too High: Oxidation reactions have high activation energies and are accelerated at higher temperatures.2a. Maintain Low Temperature: Keep the reaction as cool as possible while still allowing for an acceptable reaction rate. Slow, dropwise addition of the nitrating agent is critical.[5]
Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield, Impurities) Check_Completion Is the starting material consumed? Start->Check_Completion Check_Byproducts What is the major byproduct? Check_Completion->Check_Byproducts Yes Incomplete_Rxn Cause: Incomplete Reaction Check_Completion->Incomplete_Rxn No Degradation Cause: Degradation/Oxidation Check_Byproducts->Degradation Charring/ Dark Color Workup_Loss Cause: Loss during Work-up Check_Byproducts->Workup_Loss Low isolated yield despite good conversion Nitramine Byproduct: N-Nitro Check_Byproducts->Nitramine Nitramine Regioisomer Byproduct: Regioisomer Check_Byproducts->Regioisomer Isomer Mixture Dinitro Byproduct: Di-nitro Check_Byproducts->Dinitro Di-nitro Sol_TimeTemp Action: Increase time/temp Monitor by TLC/HPLC Incomplete_Rxn->Sol_TimeTemp Sol_Mild Action: Lower temp Use milder reagents Degradation->Sol_Mild Sol_Workup Action: Optimize pH & extraction Workup_Loss->Sol_Workup Sol_Rearrange Action: Increase temp/time for rearrangement Nitramine->Sol_Rearrange Sol_Temp Action: Optimize temp Consider protecting group Regioisomer->Sol_Temp Sol_Stoich Action: Reduce nitrating agent Lower temperature Dinitro->Sol_Stoich

Caption: A decision-making workflow for troubleshooting aminopyridine nitration.

Experimental Protocols

Protocol 1: Standard Mixed-Acid Nitration of 2-Amino-5-chloropyridine

This protocol is adapted from procedures for the synthesis of 2-amino-5-chloro-3-nitropyridine, a common intermediate. It illustrates the standard mixed-acid approach.[6]

Objective: To synthesize 2-amino-5-chloro-3-nitropyridine with careful temperature control.

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Aqueous Sodium Hydroxide

Procedure:

  • Preparation of Reaction Mixture: In a flask equipped with a magnetic stirrer and a thermometer, add 2-amino-5-chloropyridine (1.0 eq). Cool the flask in an ice bath.

  • Acid Addition: Slowly and carefully, add concentrated sulfuric acid (approx. 2.5-3.0 mL per gram of starting material) while maintaining the internal temperature below 25°C. Stir until all solid has dissolved.

  • Preparation of Nitrating Agent: In a separate, pre-chilled dropping funnel, prepare the nitrating mixture by adding concentrated nitric acid (1.05 eq).

  • Nitration: Cool the reaction flask to 0-5°C using an ice-salt bath. Add the nitric acid dropwise from the funnel over 15-30 minutes. Crucially, ensure the internal temperature does not exceed 10°C during the addition.

  • Rearrangement: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, carefully warm the reaction system to 55°C and stir for 1-2 hours to ensure the complete rearrangement of the N-nitro intermediate.

  • Work-up: Cool the reaction mixture back to room temperature. Slowly pour the acidic mixture onto a stirred slurry of crushed ice (approx. 25 g of ice per gram of starting material).

  • Neutralization & Isolation: Slowly neutralize the cold aqueous mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH ~11). The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral and free of sulfate ions.[6] Dry the product under vacuum at 50°C. Further purification can be achieved by recrystallization from an ethanol-water mixture.

Protocol 2: Regiocontrolled Nitration of 3-Aminopyridine via a Urea Protecting Group

Direct nitration of 3-aminopyridine is often unselective. This protocol uses a urea-based protecting group to direct nitration specifically to the 2-position.[9]

Objective: To synthesize 2-nitro-3-aminopyridine with high regioselectivity.

Part A: Synthesis of the N,N'-di-(3-pyridyl)-urea Intermediate

  • React 3-aminopyridine with phosgene or urea to form the symmetrical N,N'-di-(3-pyridyl)-urea. This step protects the amino group and provides a bulky substituent to influence the subsequent nitration.[9]

Part B: Nitration of the Urea Intermediate

  • Preparation of Reaction Mixture: In a stirred reactor, dissolve N,N'-di-(3-pyridyl)-urea (1.0 eq) in 10% oleum (fuming sulfuric acid).

  • Nitration: Heat the mixture to 60°C. Slowly add a pre-mixed nitrating acid (e.g., 32% HNO₃ in H₂SO₄) over 1.5 hours, maintaining the temperature at 60°C. The molar ratio of the urea intermediate to nitric acid should be approximately 0.5:1.3.[9]

  • Reaction Completion: Stir the mixture for an additional 3 hours at 60°C.

  • Isolation of Nitrated Intermediate: Cool the reaction to room temperature and carefully dilute with water. The product, N,N'-di-(2-nitro-3-pyridyl)-urea, will precipitate and can be isolated by filtration. This nitration is highly selective for the 2-position.[9]

Part C: Hydrolysis (Deprotection)

  • Hydrolysis: Hydrolyze the isolated N,N'-di-(2-nitro-3-pyridyl)-urea using an aqueous base (e.g., sodium hydroxide) in a C₁-C₄ alcohol solvent to cleave the urea linkage.

  • Isolation: The final product, 2-nitro-3-aminopyridine, can then be isolated from the reaction mixture.

This multi-step approach, while longer, provides excellent control over regioselectivity, which is often impossible to achieve through direct nitration.

References
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]
  • Bera, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1954). Digital Commons @ NJIT. [Link]
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990).
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2012). PMC - NIH. [Link]
  • Aromatic nitration using nitroguanidine and EGDN. (2008). ScienceDirect. [Link]
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]
  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing. [Link]
  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? (2018). Quora. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals who are utilizing 5-Iodo-6-methylpyridin-2-amine in their synthetic workflows. The unique physicochemical properties of this reagent can present solubility challenges that may impact reaction efficiency, yield, and reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is governed by a combination of its functional groups and overall molecular structure. Understanding these features is the first step in rational solvent selection.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its polarity.

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and favoring solubility in polar solvents.

  • Iodine Atom (-I): As a large, polarizable atom, iodine contributes to strong van der Waals forces. While the C-I bond has a dipole moment, the overall effect of the iodine atom is an increase in molecular weight and a tendency to favor less polar, more polarizable solvents than a corresponding bromo or chloro derivative might.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that slightly decreases the overall polarity of the molecule.

The interplay between the polar amine and pyridine functionalities and the larger, more lipophilic iodomethyl-substituted part of the molecule results in moderate polarity, often leading to incomplete dissolution in a single solvent.

Q2: Based on its structure, which solvents are predicted to be most effective for dissolving this compound?

Predicting solubility is based on the "like dissolves like" principle. Given the mixed polarity of this compound, a solvent or solvent system that can accommodate both polar and nonpolar characteristics is ideal. While specific quantitative data is not widely published, a qualitative prediction can be made to guide initial solvent screening.[1]

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh to Moderate These solvents can engage in dipole-dipole interactions and are generally effective at dissolving a wide range of organic compounds.[2][3]
Polar Protic Isopropanol, n-Butanol, EthanolModerate to Low Can act as hydrogen bond donors/acceptors, but their polarity may be insufficient to overcome the lattice energy of the solid completely.
Ethers Dioxane, THF, 2-MeTHFModerate to Low Moderately polar, often used in cross-coupling reactions. Solubility is likely limited at room temperature but improves with heating.
Aromatic Toluene, XylenesLow Primarily nonpolar, unlikely to be effective alone but can be a useful component in a co-solvent system, especially at high temperatures.
Chlorinated Dichloromethane (DCM), ChloroformLow Generally not polar enough to be effective solvents for this compound.
Nonpolar Alkanes Hexanes, HeptaneVery Low Ineffective as solvents for this compound.
Q3: How does temperature affect the solubility of this compound?

For most solid organic compounds, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice bonds of the solid.[5] Applying heat provides this energy, facilitating dissolution.[4]

However, it is crucial to note two points:

  • Exothermic Dissolution: In rare cases, the dissolution process can be exothermic (releases heat). In such instances, increasing the temperature would actually decrease solubility, in accordance with Le Châtelier's principle.[6]

  • Thermal Stability: While heating can improve solubility, excessive temperatures can lead to the degradation of your starting material, catalyst, or solvent, resulting in byproduct formation and reduced yield. Always consider the thermal stability of all reaction components.

Troubleshooting Guides

Issue 1: My this compound does not fully dissolve in the reaction solvent at room temperature.

This is the most common issue encountered. A heterogeneous mixture can lead to slow reaction kinetics and poor reproducibility.

Probable Cause: The chosen solvent has insufficient solvating power for the concentration of the substrate.

Troubleshooting Steps:

  • Gentle Heating: Before altering the solvent system, gently heat the mixture with stirring. Many cross-coupling reactions are run at elevated temperatures (80-120 °C), and the substrate may fully dissolve under these conditions. Monitor the mixture closely to see if it becomes homogeneous before the reaction is expected to start.

  • Employ a Co-Solvent System: This is often the most effective strategy. Many palladium-catalyzed reactions benefit from a mixture of a less polar solvent (which can aid in dissolving the catalyst complex and other organic reagents) and a more polar aprotic solvent (to dissolve the aminopyridine and inorganic base).[7]

    • Procedure: Start with your primary solvent (e.g., Toluene or Dioxane) and add a polar aprotic co-solvent (e.g., DMF, NMP, or DMSO) dropwise or in small volumetric percentages (e.g., 5-20% v/v) while heating.

    • Recommended Mixtures:

      • Toluene / DMF

      • Dioxane / Water (often used in Suzuki couplings)[8]

      • THF / NMP

  • Perform a Systematic Solubility Screen: If you are developing a new process, a small-scale solubility screen is an invaluable empirical tool. This will provide the best quantitative data for your specific needs.

  • Preparation: To several small, sealed vials, add a pre-weighed excess of this compound (e.g., 50 mg).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each candidate solvent or co-solvent mixture to a separate vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or your target reaction temperature) for a set period (e.g., 12-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique like HPLC or UV-Vis spectroscopy.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess this compound to vials B Add precise volume of test solvent A->B C Seal and agitate at constant temperature B->C D Allow solid to settle C->D E Sample supernatant D->E F Filter and dilute E->F G Analyze concentration (HPLC/UV-Vis) F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for experimental solubility determination.

Issue 2: The reaction is sluggish or low-yielding, despite the starting material dissolving at high temperatures.

Probable Cause: While the aminopyridine may be soluble, another crucial component of the reaction, such as the inorganic base, may have poor solubility. This is a very common issue in cross-coupling reactions.[9]

Troubleshooting Steps:

  • Evaluate Base Solubility: Many common bases (e.g., K₂CO₃, K₃PO₄) have very low solubility in purely organic solvents like toluene or THF.[9] This limits the availability of the base to participate in the catalytic cycle (e.g., activating the boronic acid in a Suzuki coupling).[10]

    • Solution 1: Change the Base: Switch to a base with better organic solvent solubility, such as Cesium Carbonate (Cs₂CO₃) or an organic base like DBU.

    • Solution 2: Add Water: For Suzuki reactions, adding a small amount of water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) can dissolve the inorganic base and dramatically accelerate the reaction.[8]

    • Solution 3: Use a Homogeneous Organic Base: Employing a soluble organic base like DBU can create a fully homogeneous reaction, which is particularly advantageous for reproducibility and adaptation to flow chemistry platforms.[11]

  • Implement Phase-Transfer Catalysis (PTC): For reactions involving an inorganic salt (like a base) that is insoluble in the organic phase, a phase-transfer catalyst can be a powerful solution.[12][13] The PTC facilitates the transfer of the anionic base from its solid or aqueous phase into the organic phase where the reaction occurs.[2][14]

    • When to Use: PTC is ideal for biphasic systems (liquid-liquid or solid-liquid) where reactants are in separate, immiscible phases.

    • Common Catalysts: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or methyltricaprylammonium chloride (Aliquat 336).[12]

    • General Protocol: Add 1-10 mol% of the phase-transfer catalyst to the reaction mixture along with the other reagents.

PTC cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase R_X R-I (Substrate) Product R-Nu (Product) R_X->Product Reaction QX_org Q⁺X⁻ Product->QX_org QX_aq Q⁺X⁻ QX_org->QX_aq Return to Aqueous QNu_org Q⁺Nu⁻ QNu_org->R_X MNu M⁺Nu⁻ (Base/Nucleophile) QNu_aq Q⁺Nu⁻ MNu->QNu_aq MX M⁺X⁻ (Byproduct) QX_aq->MNu Ion Exchange QNu_aq->QNu_org Transfer to Organic

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Issue 3: I am observing significant byproduct formation, possibly related to the high temperature used to achieve dissolution.

Probable Cause: The reaction temperature required to dissolve the substrate is exceeding the thermal stability of the catalyst, ligands, or starting materials, leading to decomposition or unwanted side reactions like hydrodehalogenation.

Troubleshooting Steps:

  • Re-optimize the Solvent System: The primary goal is to find a solvent or co-solvent mixture that dissolves all components at a lower temperature. Refer back to the solubility screen protocol. A more effective solvent system is the best way to enable milder reaction conditions.

  • Select a More Robust Catalyst/Ligand System: If high temperatures are unavoidable, choose a catalyst system known for its high thermal stability.

    • For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can form highly stable palladium complexes that resist decomposition at elevated temperatures.[15][16]

    • For Suzuki reactions, catalysts like Pd(PPh₃)₄ are common, but specialized ligands can offer greater stability and activity.

  • Consider a Different Reaction Class: If solubility issues in common palladium-catalyzed reactions persist, an alternative coupling strategy might be necessary. For example, Ullmann couplings are copper-catalyzed and often run at higher temperatures in highly polar solvents like DMF or NMP, where the substrate is likely to be more soluble.

By systematically addressing the solubility of not just the primary substrate but all reaction components, you can create a homogeneous, efficient, and reproducible system for your synthesis involving this compound.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
  • SACHEM, Inc. (n.d.). Phase Transfer Catalysis.
  • Cambridge University Press & Assessment. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • BenchChem. (2025). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • BenchChem. (2025). Comparative study of solvents for palladium-catalyzed cross-coupling reactions.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
  • BenchChem. (2025). Application Notes and Protocol for the Buchwald-Hartwig Amination of 6-chloro-N-methylpyridin-2-amine.
  • BenchChem. (2025). Solubility of 5-Iodofuran-2-amine in common organic solvents.
  • Stack Exchange. (2015, May 7). Why does solubility of solids sometimes decrease with temperature increase?
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • BenchChem. (2025). Impact of base selection on the outcome of 5-Iodofuran-2-amine reactions.
  • Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature?
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-chloro-N-methylpyridin-2-amine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Optimizing Reactions with 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing palladium-catalyzed cross-coupling reactions involving this versatile building block. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of your experiments and achieve optimal results.

Introduction: The Role of Temperature in Cross-Coupling Reactions

Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It directly influences reaction kinetics, catalyst stability, and the potential for side reactions. For a substrate like this compound, which contains both a reactive C-I bond and a coordinating amino group, precise temperature control is paramount to achieving high yields and purity.

This guide will provide a structured approach to temperature optimization, addressing common issues and frequently asked questions in a direct, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for cross-coupling reactions with this compound?

A1: For initial screening, a temperature range of 80-100 °C is a robust starting point for most Suzuki and Buchwald-Hartwig reactions with iodo-pyridines.[1][2][3] Sonogashira couplings can often be initiated at a lower temperature, sometimes even at room temperature, but may require heating to 60-80 °C to achieve a reasonable reaction rate.[4][5] It is always recommended to start with conditions reported for similar substrates. For instance, a Suzuki coupling of the analogous 5-bromo-2-methylpyridin-3-amine has been successfully performed in the 85–95 °C range.[6]

Q2: How does temperature affect the reaction rate?

A2: According to chemical kinetics principles, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy to overcome the reaction barrier. In palladium-catalyzed cross-coupling, this translates to faster consumption of the starting materials. However, excessively high temperatures can lead to the degradation of the catalyst, reagents, or the desired product.

Q3: Can temperature influence the selectivity of the reaction?

A3: Yes, temperature can play a crucial role in reaction selectivity, particularly when there is a possibility of forming multiple products. This is often discussed in the context of kinetic versus thermodynamic control.[7]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is typically under kinetic control, meaning the major product formed is the one that is generated the fastest (i.e., has the lowest activation energy).

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, with sufficient energy to overcome activation barriers and for reactions to be reversible, the product distribution will favor the most stable product, which is not necessarily the one that forms the fastest.

Q4: What are the signs that my reaction temperature is too high?

A4: Several indicators may suggest your reaction temperature is excessive:

  • Formation of Dark-Colored, Insoluble Materials: This often indicates catalyst decomposition (palladium black formation) or degradation of the substrate or product.

  • Increased Byproduct Formation: The appearance of significant, unexpected peaks in your LC-MS or GC-MS analysis can be a sign of side reactions, such as dehalogenation or homocoupling, which are often accelerated at higher temperatures.

  • Stalled Reaction After Initial Conversion: If the reaction starts well but then stops before completion, it could be due to thermal deactivation of the catalyst.

Q5: What is the thermal stability of this compound?

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides targeted advice on how to resolve them by optimizing the reaction temperature.

Issue 1: Low or No Conversion of Starting Material

Q: I've set up my Suzuki/Buchwald-Hartwig reaction at 80 °C, but after several hours, I see very little product formation and a lot of unreacted this compound. What should I do?

A: Low conversion is often an indication that the reaction is too slow at the current temperature, and there is insufficient energy to overcome the activation barrier of a key step in the catalytic cycle, such as oxidative addition.

Recommended Actions:

  • Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments. For example, if 80 °C is ineffective, try running the reaction at 90 °C, and then 100-110 °C. Monitor the reaction progress at each new temperature. For challenging substrates like chloro-pyridines, temperatures of 100-110 °C are common.[2]

  • Verify Other Reaction Parameters: Before significantly increasing the temperature, ensure that your catalyst, ligand, and base are appropriate for the transformation and that your reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.

  • Consider a Different Solvent: If you are limited by the boiling point of your solvent (e.g., THF), switch to a higher-boiling solvent like 1,4-dioxane, toluene, or DMF to safely reach higher temperatures.

Issue 2: Significant Byproduct Formation (e.g., Dehalogenation or Homocoupling)

Q: My reaction is proceeding, but I'm getting a lot of 6-methylpyridin-2-amine (from dehalogenation) or biaryl homocoupling products. My temperature is set to 110 °C. How can I improve the selectivity?

A: The formation of these byproducts is often accelerated at higher temperatures. Your reaction may be running too hot, favoring these undesired pathways.

Recommended Actions:

  • Reduce the Reaction Temperature: Try lowering the temperature in 10-15 °C increments. While this may slow down the reaction, it can significantly improve the selectivity towards the desired cross-coupled product.

  • Screen Ligands and Bases at a Lower Temperature: The choice of ligand and base can influence the stability of the catalytic intermediates and the propensity for side reactions. It may be beneficial to screen a small set of alternative ligands or bases at a reduced temperature (e.g., 80-90 °C).

  • Kinetic vs. Thermodynamic Considerations: It's possible that the desired product is the kinetic product, and at high temperatures, the reaction is shifting towards more thermodynamically stable but undesired byproducts. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is key.

Issue 3: Catalyst Decomposition

Q: My reaction mixture turns black, and the reaction stalls. I suspect the palladium catalyst is crashing out. How can temperature optimization help?

A: The formation of palladium black is a classic sign of catalyst decomposition, which can be induced by excessively high temperatures.

Recommended Actions:

  • Lower the Reaction Temperature: This is the most direct way to mitigate thermal decomposition of the catalyst.

  • Use a More Thermally Stable Catalyst System: Consider using a pre-catalyst or a more robust ligand that can better stabilize the palladium center at the required temperature. Bulky, electron-rich phosphine ligands are often employed for this purpose.[8]

  • Gradual Heating: Instead of heating the reaction mixture to the target temperature rapidly, consider a more gradual ramp-up. This can sometimes allow for the formation of the active catalytic species without shocking the system and causing precipitation.

Data Presentation: Recommended Temperature Ranges

The following table summarizes recommended starting temperature ranges for common cross-coupling reactions with this compound, based on literature for analogous compounds. Note: These are starting points and may require optimization.

Reaction TypePalladium Pre-catalystLigandBaseSolventTemperature Range (°C)Key Considerations & References
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄SPhos, XPhos, or PPh₃K₃PO₄, K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80 - 110 °CThe C-I bond is highly reactive. Start around 85-95 °C, similar to analogous bromo-pyridines.[2][3][6]
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃Xantphos, RuPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane80 - 110 °CHigher temperatures are often needed to facilitate reductive elimination. Monitor for dehalogenation.[1][9]
Sonogashira Coupling PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPEATHF, DMFRoom Temp - 80 °CCan often proceed at lower temperatures. A Cu(I) co-catalyst is typically used but copper-free conditions are also possible.[4][5][10][11]

Experimental Protocols for Temperature Optimization

Here are step-by-step methodologies for conducting a temperature screening experiment.

Protocol: Parallel Temperature Screening for a Suzuki-Miyaura Coupling

This protocol outlines a method for efficiently identifying the optimal temperature for your reaction using a parallel synthesis setup.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Parallel reaction block with temperature control for individual vials

  • Small reaction vials with stir bars

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound, the arylboronic acid, and the solvent mixture.

  • Catalyst and Base Dispensing: To a series of reaction vials, add the solid components: Pd(OAc)₂, SPhos, and K₃PO₄.

  • Addition of Reactants: Add an equal volume of the stock solution from step 1 to each reaction vial.

  • Reaction Setup: Seal the vials and place them in the parallel reactor block. Set each position to a different temperature (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).

  • Monitoring: Allow the reactions to stir for a set amount of time (e.g., 4, 8, or 12 hours). After the allotted time, cool the reactions to room temperature.

  • Analysis: Take a small aliquot from each reaction vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts at each temperature.

Visualizations

Logical Workflow for Temperature Optimization

The following diagram illustrates a systematic approach to optimizing the temperature for your cross-coupling reaction.

Temperature_Optimization_Workflow start Start with Literature Temperature (80-100 °C) check_conversion Monitor Reaction (LC-MS / TLC) start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion < 20% after 4h good_conversion Good Conversion check_conversion->good_conversion > 80% increase_temp Increase Temperature (e.g., +10-15 °C) low_conversion->increase_temp check_byproducts Analyze for Byproducts (Dehalogenation, Homocoupling) good_conversion->check_byproducts increase_temp->start high_byproducts Significant Byproducts check_byproducts->high_byproducts > 10% low_byproducts Minimal Byproducts check_byproducts->low_byproducts < 5% decrease_temp Decrease Temperature (e.g., -10-15 °C) high_byproducts->decrease_temp optimal_temp Optimal Temperature Achieved low_byproducts->optimal_temp decrease_temp->start

Caption: A decision-making workflow for temperature optimization in cross-coupling reactions.

Relationship Between Temperature and Reaction Outcome

This diagram illustrates the general relationship between temperature and the rates of the desired reaction versus common side reactions.

Temp_vs_Outcome cluster_0 Reaction Temperature cluster_1 Relative Rates Low_Temp Low (e.g., RT - 60°C) Mid_Temp Medium (e.g., 70-90°C) Desired_Rate Desired Reaction Rate Low_Temp->Desired_Rate Slow Side_Reaction_Rate Side Reaction Rate (Decomposition, Dehalogenation) Low_Temp->Side_Reaction_Rate Very Slow High_Temp High (e.g., >100°C) Mid_Temp->Desired_Rate Optimal Mid_Temp->Side_Reaction_Rate Slow High_Temp->Desired_Rate Fast High_Temp->Side_Reaction_Rate Very Fast

Caption: The interplay between temperature and reaction rates for desired vs. side products.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Iodofuran-2-amine.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemical Engineering Transactions. (2021).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. (2017).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-chloro-N-methylpyridin-2-amine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Google Patents. (2020). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • National Institutes of Health. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine).
  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine.
  • RSC Publishing. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • SciELO México. (2016).

Sources

Column chromatography conditions for purifying 5-Iodo-6-methylpyridin-2-amine products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 5-Iodo-6-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar heterocyclic amines. We will move beyond generic protocols to address the specific chemical properties of this molecule and provide a logical framework for developing a robust purification method.

The purification of pyridine derivatives by column chromatography is a frequently underestimated challenge. The basic nitrogen atom in the pyridine ring (pKa typically 5-6) leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] This interaction is the primary cause of common issues such as severe peak tailing, poor resolution, and irreversible adsorption of the compound to the stationary phase.[1][2] this compound, with its additional basic amino group, exacerbates these challenges.

This document provides a series of frequently asked questions (FAQs), a detailed troubleshooting guide, and validated experimental protocols to empower you to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound product streaking badly on a silica gel TLC plate?

Streaking is a visual indicator of strong, undesirable interactions between your compound and the stationary phase.[3] For basic compounds like this compound, the primary cause is the acid-base interaction between the pyridine nitrogen/amino group and the acidic silanol groups (Si-OH) on the silica surface.[2] This leads to a non-uniform migration up the TLC plate, resulting in a streak rather than a compact spot. This is a critical warning sign that you will face significant challenges, such as poor separation and low recovery, if you use the same conditions on a column.[4]

Q2: How can I prevent streaking and improve the spot shape on my TLC?

To obtain a well-defined spot, you must suppress the strong interaction with silica. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.[2]

  • Triethylamine (TEA): Adding 0.1-1% (v/v) TEA to your eluent is a common and highly effective strategy.[1][3] The TEA acts as a competing base, saturating the acidic silanol sites on the silica and allowing your pyridine derivative to elute more symmetrically.[1]

  • Ammonia: A solution of 1-2% ammonia in methanol can be used as a polar component in your mobile phase (e.g., in a dichloromethane/methanol/ammonia system), which serves a similar purpose.

Always perform a side-by-side TLC comparison (with and without the modifier) to instantly visualize the improvement.

Q3: What is the best stationary phase for purifying this compound?

  • Silica Gel (with modifiers): Standard flash-grade silica gel (230-400 mesh) is the most common and economical choice, but it should almost always be used with a mobile phase containing a basic modifier like TEA.[5][6]

  • Amine-Functionalized Silica: For particularly challenging separations or to avoid using mobile phase additives, amine-functionalized silica (KP-NH) is an excellent alternative.[2] This stationary phase has amino groups bonded to the silica surface, which masks the acidic silanols and minimizes the strong interactions that cause peak tailing, often allowing for simpler hexane/ethyl acetate gradients.[2][7]

  • Neutral Alumina: Alumina is a basic stationary phase and can be a good choice for purifying basic compounds, as it avoids the strong acid-base interactions seen with silica.[6] However, alumina can sometimes have lower resolving power than silica, so its suitability should be confirmed by TLC.

Q4: How do I select the right mobile phase (eluent)?

Mobile phase selection is an empirical process best guided by Thin-Layer Chromatography (TLC).

  • Start Simple: Begin with a binary system of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc).[5]

  • Run a Gradient TLC: Spot your crude material on a TLC plate and develop it in various ratios of Hexane:EtOAc (e.g., 9:1, 7:3, 1:1, 3:7). Remember to add 0.5-1% TEA to the solvent mixture.

  • Target an Rf Value: For optimal separation on a column, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[3] This range provides a good balance, ensuring the compound moves through the column efficiently without eluting too close to the solvent front.

  • Increase Polarity if Needed: If your compound has a very low Rf even in 100% EtOAc, you will need a more polar system. A common next step is to use Dichloromethane (DCM) with Methanol (MeOH).[3] Start with a system like 98:2 DCM:MeOH (+1% TEA) and increase the methanol percentage as needed.

Q5: My compound is not very soluble in the mobile phase. How should I load it onto the column?

If your compound does not readily dissolve in the initial, non-polar mobile phase, you should use the dry loading technique. Dissolving the sample in a strong solvent (like DCM or MeOH) and loading it directly can severely compromise the separation.[8]

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, acetone, or methanol) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.

  • Carefully remove the solvent under reduced pressure (on a rotary evaporator) until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully layer this powder on top of your packed column. This ensures that your compound is introduced to the column in a concentrated band, leading to much better separation.[8]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Compound is stuck on the column or recovery is very low. 1. Irreversible adsorption to acidic silica gel due to the basicity of the pyridine.[1][2] 2. Mobile phase polarity is too low.1. Run a stability test: Spot the compound on a silica TLC plate, let it sit for 30-60 minutes, then develop. If the spot disappears or new spots appear, the compound is degrading on silica.[4] 2. Switch stationary phase: Use neutral alumina or amine-functionalized silica.[2][6] 3. Increase eluent polarity: If using a gradient, increase the percentage of the polar solvent (e.g., EtOAc or MeOH). 4. Add a modifier: Ensure 0.5-1% TEA or another base is in your mobile phase.
Poor resolution / Co-elution with impurities. 1. Inappropriate mobile phase polarity. The Rf value of your product and the impurity are too close. 2. Column was overloaded with too much sample.[1] 3. Poor packing or loading technique (e.g., uneven surface, diluted sample).[8]1. Re-optimize on TLC: Find a solvent system that maximizes the difference in Rf (ΔRf) between your product and the impurity. You may need to try a different solvent system entirely (e.g., switch from EtOAc/Hexane to DCM/MeOH). 2. Reduce sample load: Use a larger column or purify the material in smaller batches. A general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass. 3. Use dry loading: This is especially critical for improving resolution.[8]
Product elutes as a broad band (severe tailing). 1. Strong acid-base interaction with silica (most common cause).[1] 2. Flow rate is too fast, preventing proper equilibration.[8]1. Add a basic modifier: This is the most effective solution. Add 0.5-1% TEA to the mobile phase.[1] 2. Reduce flow rate: Adjust the stopcock or pump speed to slow the elution, allowing for better separation.[8]
The compound seems to have decomposed on the column. 1. The compound is acid-sensitive and is degrading on the acidic silica surface.[4]1. Confirm instability: Use the 2D TLC method described by the University of Rochester to confirm silica-induced degradation.[4] 2. Deactivate the silica: Pre-treat the silica gel by flushing the packed column with the mobile phase containing 1% TEA before loading the sample. 3. Change stationary phase: Use a less acidic medium like neutral alumina or Florisil.[6]
Data & Protocols
Table 1: Recommended Starting Conditions
Stationary PhaseMobile Phase System (Starting Point)ModifierTarget RfNotes
Silica Gel Hexanes / Ethyl Acetate0.5 - 1% Triethylamine (TEA)0.2 - 0.4Most common starting point. The TEA is critical for good peak shape.
Silica Gel Dichloromethane / Methanol0.5 - 1% Triethylamine (TEA)0.2 - 0.4For compounds that are too polar for Hex/EtOAc systems.
Amine-functionalized Silica Hexanes / Ethyl AcetateNone required0.2 - 0.4Excellent for preventing tailing without mobile phase additives.[2]
Neutral Alumina Hexanes / Ethyl AcetateNone required0.2 - 0.4Good alternative for acid-sensitive or very basic compounds.[6]
Experimental Protocol: Method Development Workflow

This protocol outlines a systematic approach to developing a reliable purification method for this compound.

Step 1: TLC Analysis for Solvent System Selection

  • Prepare several eluent mixtures in separate vials (e.g., 10 mL each). For example:

    • 9:1 Hexanes:EtOAc + 1% TEA

    • 7:3 Hexanes:EtOAc + 1% TEA

    • 1:1 Hexanes:EtOAc + 1% TEA

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM).

  • Using a capillary tube, carefully spot the crude mixture onto a silica gel TLC plate.

  • Develop the plate in one of the prepared eluents in a saturated TLC chamber.

  • Visualize the plate under UV light (254 nm) and/or with an appropriate stain.

  • Identify the solvent system that gives your target compound an Rf value of approximately 0.3.[3] This will be the starting eluent for your column.

Step 2: Column Packing and Sample Loading

  • Select an appropriately sized column based on your sample mass (aim for a 1:50 sample:silica ratio).

  • Pack the column using the "slurry method": mix the silica gel with your initial, least polar mobile phase and pour it into the column, allowing it to settle into a uniform bed.

  • Load your sample using the dry loading method as described in the FAQ section for best results.[8]

  • Carefully add a thin layer of sand on top of the sample to prevent disturbance of the surface.

Step 3: Elution and Fraction Collection

  • Begin eluting with the solvent system determined from your TLC analysis.

  • If separation is difficult, a shallow gradient elution can be beneficial. Start with a less polar mixture (e.g., 95:5 Hex:EtOAc + TEA) and gradually increase the proportion of the more polar solvent.

  • Collect fractions in an organized manner (e.g., in test tubes in a rack).

  • Monitor the elution process by spotting fractions onto a TLC plate and checking for the presence of your product.

Step 4: Product Isolation

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the final product under high vacuum to remove any residual solvent or triethylamine.

Visualizations
Diagram 1: Purification Method Development Workflow

Workflow cluster_prep Step 1: Method Development cluster_execution Step 2: Execution cluster_analysis Step 3: Analysis TLC TLC Analysis (Hex/EtOAc + TEA) Optimize Optimize Solvent System (Target Rf = 0.3) TLC->Optimize Evaluate Rf & Spot Shape Pack Pack Column (Silica or Alumina) Optimize->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: A systematic workflow for purifying this compound.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Tailing Streaking or Tailing? Start->Tailing LowRf Low Rf or Stuck on Column? Start->LowRf PoorSep Poor Separation? Start->PoorSep AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes UseNH Consider Amine- Functionalized Silica Tailing->UseNH Still Tailing IncreasePolarity Increase % of Polar Solvent (EtOAc/MeOH) LowRf->IncreasePolarity Yes SwitchSystem Switch to Stronger System (e.g., DCM/MeOH) LowRf->SwitchSystem Still Low Rf ReOptTLC Re-Optimize TLC for better ΔRf PoorSep->ReOptTLC Yes DryLoad Use Dry Loading & Reduce Sample Amount PoorSep->DryLoad Still Co-eluting AddTEA->UseNH IncreasePolarity->SwitchSystem ReOptTLC->DryLoad

Caption: A decision tree for troubleshooting common chromatography issues.

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Iodo-6-methylpyridin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 5-Iodo-6-methylpyridin-2-amine, a key building block in the synthesis of various biologically active molecules, presents a case study in the rigorous application of analytical techniques.[1] This guide provides an in-depth technical comparison of the primary method for its characterization, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, with alternative analytical techniques, supported by experimental data from closely related analogues and established spectroscopic principles.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as the gold standard for determining the precise structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the pyridine ring, a critical factor in its reactivity and biological function.

Predicted ¹H NMR Spectral Data for this compound

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in peer-reviewed literature, we can confidently predict its spectral characteristics. This prediction is grounded in the analysis of experimentally determined spectra of its structural precursors: 2-amino-6-methylpyridine[3] and 2-amino-5-iodopyridine[4][5], and well-established principles of substituent effects in pyridine systems.[6]

The structure and proton designations for this compound are as follows:

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data Summary (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H3 ~ 6.2 - 6.4Doublet (d)~ 8.0Expected to be upfield due to the electron-donating effect of the adjacent amino group. Similar to the corresponding proton in 2-amino-6-methylpyridine.[3]
H4 ~ 7.7 - 7.9Doublet (d)~ 8.0Expected to be significantly downfield due to the deshielding effect of the para-iodo substituent. Similar to the corresponding proton in 2-amino-5-iodopyridine.[4]
NH₂ ~ 4.5 - 5.5Broad Singlet (br s)N/AThe chemical shift of amine protons can vary significantly with concentration and solvent. A broad singlet is typical due to quadrupole broadening and exchange.[4]
CH₃ ~ 2.4 - 2.6Singlet (s)N/AThe methyl group is adjacent to the nitrogen in the pyridine ring and is expected to have a chemical shift in this region, consistent with 2-amino-6-methylpyridine.[3]

Comparative Analysis with Alternative Analytical Techniques

While ¹H NMR is paramount, a multi-technique approach ensures the highest level of scientific integrity. The following table compares ¹H NMR with other common analytical methods for the characterization of this compound.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Detailed structural information (proton environments, connectivity).Non-destructive, provides unambiguous structural elucidation.Requires a relatively large amount of sample, sensitive to paramagnetic impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Does not provide detailed structural connectivity for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=C, C-N).Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical formula.Does not distinguish between isomers, requires pure sample.

Experimental Protocols

Standard Operating Procedure for ¹H NMR Analysis

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay).

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (Collect FID) B->C D Data Processing (FT, Phase, Calibrate) C->D E Spectral Analysis (Assign Peaks) D->E

Caption: Workflow for ¹H NMR characterization.

Conclusion

The structural characterization of this compound relies heavily on the detailed insights provided by ¹H NMR spectroscopy. While direct experimental data is not widely published, a robust and reliable prediction of its ¹H NMR spectrum can be formulated based on the well-documented spectra of its close structural analogues. For unequivocal identification and to ensure the highest standards of scientific rigor, it is imperative to complement ¹H NMR data with orthogonal analytical techniques such as mass spectrometry and IR spectroscopy. This comprehensive approach provides a self-validating system for the structural confirmation of this important synthetic intermediate.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
  • PubChem. This compound. [Link]
  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • SpectraBase. 2-Amino-5-iodopyridine. [Link]
  • UCL. Chemical shifts. [Link]
  • Creative Biostructure. Difference Between UV, IR, and NMR Spectroscopy. [Link]

Sources

A Comparative Guide to the 13C NMR Analysis of 5-Iodo-6-methylpyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth comparative analysis of the 13C NMR spectrum of 5-Iodo-6-methylpyridin-2-amine, a versatile building block in medicinal and agricultural chemistry.[1] Due to the limited availability of its fully assigned experimental spectrum in public databases, this guide will leverage empirical data from structurally related analogs and established principles of substituent effects to predict and interpret its 13C NMR spectrum.

This guide will delve into the causal relationships between molecular structure and 13C NMR chemical shifts, offering a predictive framework for scientists working with substituted pyridines. By comparing the known spectral data of 2-amino-5-chloropyridine, 2-amino-5-bromopyridine, 2-amino-5-iodopyridine, and 2-amino-6-methylpyridine, we can dissect the electronic influence of each substituent and project these effects onto our target molecule, this compound.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines a robust methodology for obtaining a 13C NMR spectrum, ensuring data integrity and reproducibility. This self-validating system is designed to yield high-quality data suitable for detailed structural analysis.

1. Sample Preparation:

  • Analyte: this compound (or analog) of high purity (≥98%).

  • Solvent: Deuterated chloroform (CDCl3) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent signal (~77.16 ppm) which can be used as an internal reference.[2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used if solubility in CDCl3 is limited.

  • Concentration: Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope (1.1%).[2]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of 0 to 220 ppm is typically sufficient to cover the chemical shifts of most organic compounds.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, especially for quaternary carbons.

    • Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm or the solvent peak.

Comparative 13C NMR Data and Predicted Shifts

The following table summarizes the experimental 13C NMR chemical shifts for key analogs of this compound and provides predicted values for the target compound. These predictions are derived from an analysis of substituent effects.

Carbon Position2-Amino-5-chloropyridine (CDCl3)2-Amino-5-bromopyridine (CDCl3)2-Amino-5-iodopyridine (DMSO-d6)2-Amino-6-methylpyridine (CDCl3)This compound (Predicted, CDCl3)
C2 ~158.1~158.5~161.5~158.5~159.0
C3 ~108.9~109.4~111.1~105.1~107.0
C4 ~138.9~141.6~148.2~137.9~145.0
C5 ~120.9~108.7~78.9~114.7~80.0
C6 ~148.0~148.0~155.0~157.0~155.0
-CH3 ---~24.5~25.0

Note: Experimental data for analogs are sourced from various databases and may have slight variations depending on experimental conditions.

Analysis of Substituent Effects and Spectral Interpretation

The chemical shift of each carbon in the pyridine ring is a sensitive indicator of its local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents.

Diagram of Substituent Effects on the Pyridine Ring:

Caption: Substituent effects on the pyridine ring.

  • C2 (Predicted: ~159.0 ppm): This carbon is directly attached to the nitrogen atom and the strongly electron-donating amino group. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), deshielding C2. Conversely, the amino group exhibits a strong electron-donating resonance effect (+R) and a moderate -I effect. The net result is a downfield shift, as seen in all the analogs.

  • C3 (Predicted: ~107.0 ppm): This carbon is ortho to the amino group and meta to the iodo and methyl groups. The +R effect of the amino group significantly shields this position, causing a characteristic upfield shift. This is a consistent feature across all the 2-aminopyridine analogs.

  • C4 (Predicted: ~145.0 ppm): Positioned para to the amino group, C4 is also shielded by the +R effect. However, it is also influenced by the halogen at C5. The increasing downfield shift from chloro to bromo to iodo in the 2-amino-5-halopyridines suggests a deshielding effect at this position by the halogens.

  • C5 (Predicted: ~80.0 ppm): This is the most diagnostic signal. The carbon directly bonded to iodine experiences a significant upfield shift due to the "heavy atom effect". This effect is a dominant factor for halogens beyond the first row and leads to increased shielding. The experimental value for 2-amino-5-iodopyridine at ~78.9 ppm strongly supports this prediction.

  • C6 (Predicted: ~155.0 ppm): Similar to C2, C6 is adjacent to the ring nitrogen, leading to a downfield shift. The presence of the electron-donating methyl group (+I effect) provides some shielding compared to a non-substituted position.

  • -CH3 (Predicted: ~25.0 ppm): The methyl carbon is expected in the typical aliphatic region, consistent with the value observed for 2-amino-6-methylpyridine.

Conclusion

References

  • Hsu, F. L., Muller, A. J., & Lewis, E. O. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Kleinpeter, E., et al.
  • BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-amino-6-iodoquinoline and Its Analogs.
  • Amerigo Scientific. 2-Amino-5-iodo-6-methylpyridine.
  • ChemScene. This compound.
  • PubChem. 2-Amino-5-iodopyridine.
  • SpectraBase. 2-Amino-5-iodopyridine.
  • Tokyo Chemical Industry. 2-Amino-5-iodopyridine.
  • Akimoto, H., et al.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chapman University Digital Commons. 1H and 13C NMR Assignments for (N-methyl)-(−)-(α).
  • ChemicalBook. 2-Amino-5-iodopyridine.
  • Sigma-Aldrich. 2-Amino-5-iodopyridine 98%.
  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • PubChem. 2-Amino-5-methylpyridine.

Sources

Mass spectrometry of 5-Iodo-6-methylpyridin-2-amine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 5-Iodo-6-methylpyridin-2-amine and its Derivatives

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. This compound serves as a critical building block in the synthesis of a variety of biologically active molecules.[1] Its unique structure, featuring a pyridine ring, an amino group, a methyl substituent, and a halogen atom, presents a distinct analytical challenge and opportunity. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this molecule and its derivatives, moving beyond procedural lists to explain the fundamental causality behind experimental choices.

Our discussion will focus on providing researchers, scientists, and drug development professionals with a robust framework for method selection, data interpretation, and structural elucidation, grounded in the principles of scientific integrity and field-proven insights.

Foundational Principles: Understanding the Analyte and the Technique

This compound (Molecular Formula: C₆H₇IN₂, Molecular Weight: 234.04 g/mol ) is a polar molecule, a characteristic primarily dictated by the amino group and the nitrogen heteroatom within the pyridine ring.[1][2] This polarity is the single most important factor governing the choice of an appropriate ionization technique for mass spectrometry.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[3] For a molecule like this compound, the process involves three key stages:

  • Ionization: Converting the neutral molecule into a charged ion.

  • Mass Analysis: Separating the ions based on their m/z ratio.

  • Detection: Measuring the abundance of the separated ions.

A crucial feature in the mass spectrum of this molecule is the isotopic signature of iodine. Iodine is monoisotopic, meaning it consists of 100% ¹²⁷I.[4][5][6][7] This simplifies the spectrum significantly, as there will be no M+2 peak characteristic of compounds containing chlorine or bromine, making molecular ion identification more straightforward.[4][6]

A Comparative Analysis of Ionization Techniques

The choice of ionization source is critical and directly impacts the quality and type of data obtained. For small, polar organic molecules, "soft" ionization techniques, which impart less energy to the analyte and minimize fragmentation, are generally preferred for determining the molecular weight.[8] We will compare the two most common soft ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), with the "hard" technique of Electron Ionization (EI) for context.

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is the premier technique for polar and ionic compounds.[9] It generates ions from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Why it Works for this compound: The presence of two basic nitrogen atoms (the amino group and the pyridine ring nitrogen) makes the molecule an excellent candidate for positive-ion ESI. In an acidic mobile phase, these sites are readily protonated to form a stable [M+H]⁺ ion.

  • Expected Ions: The primary ion observed will be the protonated molecule at m/z 235.0 (calculating for the most common isotopes, C₆H₈IN₂⁺).

  • The Challenge of Adducts: ESI is highly susceptible to the formation of adduct ions, where the analyte molecule associates with cations present in the sample or mobile phase.[8] It is crucial to look for common adducts such as sodium ([M+Na]⁺ at m/z 257.0 ) and potassium ([M+K]⁺ at m/z 272.9 ).[10] While sometimes confusing, these adducts can serve as a secondary confirmation of the molecular weight.[8] Unwanted adduct formation, for instance from older glassware, can be difficult to control and may suppress the desired [M+H]⁺ signal.[8]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Derivatives

In APCI, the sample solution is vaporized in a heated nebulizer and then ionized by a corona discharge.[11] This process creates reactant ions from the solvent and gas, which then ionize the analyte through gas-phase reactions, typically proton transfer.[12]

  • Applicability: APCI is well-suited for thermally stable compounds of medium to high polarity with molecular weights typically under 1500 Da.[11] It is an excellent alternative to ESI, particularly for derivatives of our target molecule that may be less polar.

  • Advantages over ESI: APCI is generally less susceptible to ion suppression effects and the formation of non-volatile adducts like [M+Na]⁺.[9][10] The ionization occurs in the gas phase, mitigating matrix effects from the liquid sample.[9]

  • Expected Ions: Similar to ESI, the primary ion in positive-ion mode will be the protonated molecule [M+H]⁺ at m/z 235.0 .

Table 1: Comparison of ESI and APCI for this compound Analysis
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged liquid droplets.Gas-phase chemical ionization via corona discharge.[11][12]
Best For Highly polar, ionic, and thermally labile molecules.[9]Medium to high polarity, thermally stable molecules.[11]
Primary Ion [M+H]⁺[M+H]⁺
Adduct Formation Common ([M+Na]⁺, [M+K]⁺).[10]Rare for metal adducts; volatile adducts possible.[10]
Fragmentation Minimal ("soft" ionization); controllable with cone voltage.Minimal, but slightly more energetic than ESI.
Flow Rate Tolerant of a wide range, ideal for nano- to standard HPLC.Best suited for standard HPLC flow rates (0.2-2.0 mL/min).[11]
Verdict for Analyte Highly Recommended. The polar amino-pyridine structure is ideal for protonation in ESI.Viable Alternative. A robust choice, especially if matrix effects or sodium adducts are problematic with ESI.

Structural Elucidation through Fragmentation Analysis (MS/MS)

While soft ionization is excellent for determining molecular weight, confirming the structure requires fragmentation. This is achieved through tandem mass spectrometry (MS/MS), where the ion of interest (e.g., the [M+H]⁺ ion at m/z 235.0) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure.

For this compound, the fragmentation pattern is predictable based on bond strengths and the stability of the resulting ions.[3]

  • Most Probable Fragmentation: The Carbon-Iodine bond is the weakest bond in the molecule. Therefore, the most characteristic fragmentation pathway involves the homolytic cleavage and loss of an iodine radical (I•), which has a mass of 126.9 Da. This would result in a prominent fragment ion at m/z 108.1 ([C₆H₈N₂]⁺). The observation of a mass loss of 127 is a strong indicator of an iodo-substituted compound.[6]

  • Other Potential Fragments:

    • Loss of Ammonia (NH₃): Cleavage of the C-NH₂ bond could lead to the loss of ammonia (17.0 Da), resulting in a fragment at m/z 218.0 .

    • Loss of Methyl Radical (•CH₃): Loss of the methyl group (15.0 Da) would yield a fragment at m/z 220.0 .

    • Ring Cleavage: The stable aromatic pyridine ring is less likely to fragment extensively under soft ionization MS/MS conditions, but characteristic losses associated with pyridine, such as the loss of HCN (27 Da), might be observed at higher collision energies.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

The following diagram illustrates the most likely fragmentation cascade for the protonated this compound.

Fragmentation_Pathway parent [M+H]⁺ m/z = 235.0 loss1 - I• (126.9 Da) parent->loss1 loss2 - NH₃ (17.0 Da) parent->loss2 loss3 - •CH₃ (15.0 Da) parent->loss3 frag1 [M+H - I•]⁺ m/z = 108.1 frag2 [M+H - NH₃]⁺ m/z = 218.0 frag3 [M+H - •CH₃]⁺ m/z = 220.0 loss1->frag1 loss2->frag2 loss3->frag3

Caption: Predicted fragmentation of protonated this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing clear checkpoints for ensuring data quality and confidence in the results.

Protocol 1: LC-ESI-MS Analysis

This is the recommended primary workflow for quantitative and qualitative analysis.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to a final working concentration of 1-10 µg/mL using the initial mobile phase composition as the diluent to ensure good peak shape.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid is crucial for promoting protonation).

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr.

    • Desolvation Temperature: 350 - 450 °C.

    • Acquisition Mode:

      • Full Scan (MS1): Scan from m/z 50-500 to identify the [M+H]⁺ ion and any common adducts.

      • Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most intense ions, or targeted MS/MS by selecting the precursor ion at m/z 235.0.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe the onset and cascade of fragmentation.

Diagram: LC-ESI-MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source (Ionization) Column->ESI MS1 Mass Analyzer (Full Scan m/z 235, 257) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer (Fragment Scan m/z 108) CID->MS2 Detector Detector MS2->Detector Detector & Data System

Caption: Standard workflow for LC-ESI-MS/MS analysis.

Conclusion and Best Practices

For the routine analysis and structural confirmation of this compound and its polar derivatives, LC-ESI-MS is the superior technique . Its sensitivity and suitability for polar molecules, combined with the structural information gleaned from MS/MS, provide an unparalleled level of analytical detail. The key to successful analysis lies in recognizing the expected protonated molecule [M+H]⁺ and leveraging the characteristic loss of iodine (127 Da) in MS/MS experiments as a definitive structural marker. APCI remains a powerful alternative, particularly when dealing with less polar derivatives or when mitigating matrix effects and sodium adducts is a priority. By understanding the causality behind these techniques, researchers can confidently select the optimal method and interpret the resulting data with high fidelity.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • ChemScene. (n.d.). This compound.
  • Chem-Impex. (n.d.). 2-Amino-5-iodo-6-methylpyridine.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.
  • Casy, G., & Erdoğan, G. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports, 11(1), 7525.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • WebElements. (n.d.). Iodine: isotope data.
  • Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios.
  • Michigan State University. (n.d.). Natural Abundance Atomic Isotopes.
  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes.

Sources

Reactivity Face-Off: A Comparative Guide to 5-Iodo- vs. 5-Bromo-6-methylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Substituted pyridines, such as 5-halo-6-methylpyridin-2-amines, are invaluable building blocks, offering a versatile platform for constructing complex molecular architectures. The choice of the halogen atom on these substrates—iodine versus bromine—is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy.

This in-depth technical guide provides a comparative analysis of the reactivity of 5-iodo-6-methylpyridin-2-amine and 5-bromo-6-methylpyridin-2-amine . We will delve into the fundamental principles governing their differential performance in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for strategic substrate selection and reaction optimization.

The Decisive Factor: Carbon-Halogen Bond Strength

The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organic chemistry.[1] This difference is fundamentally rooted in the disparity of their carbon-halogen (C-X) bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.

BondAverage Bond Energy (kJ/mol)
C-I~240
C-Br~276

This weaker C-I bond facilitates a more rapid oxidative addition to the palladium(0) catalyst. As oxidative addition is frequently the rate-determining step in the catalytic cycle of cross-coupling reactions, the use of an iodo-substituted substrate generally translates to faster reactions, the ability to use milder conditions, and often requires lower catalyst loadings.[1][2]

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side kinetic studies on 5-iodo- and 5-bromo-6-methylpyridin-2-amine are not extensively documented under identical conditions, we can extrapolate from extensive data on analogous heterocyclic systems to provide a robust comparison.[1] The following sections summarize the expected performance and provide representative experimental protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[2][3] Given the principles of C-X bond activation, This compound is the more reactive partner , enabling more efficient coupling, often at lower temperatures and with a broader range of boronic acids.

Table 1: Expected Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound5-Bromo-6-methylpyridin-2-amineCausality and Field Insights
Reaction Temperature Room temperature to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 85-110 °C)The lower activation energy for C-I bond cleavage allows for less thermal input.[1]
Catalyst Loading Typically lower (e.g., 1-3 mol%)Typically higher (e.g., 3-5 mol%)The facile oxidative addition to the C-I bond reduces the concentration of catalyst required to achieve a reasonable reaction rate.
Reaction Time Generally shorter (e.g., 2-12 hours)Generally longer (e.g., 12-24 hours)A faster rate-determining step leads to quicker consumption of starting materials.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.[4]May require more active catalysts with specialized ligands (e.g., Buchwald or Herrmann-type ligands) for challenging substrates.The higher reactivity of the iodo-substrate is less demanding on the catalytic system.
Yields Generally highGood to high, but may require more optimizationThe increased reactivity of the iodo-compound often leads to more complete conversions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is based on established procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives and is a solid starting point for both the bromo and iodo substrates, with the expectation that the iodo compound will react more efficiently.[4][5]

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-halo-6-methylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

    • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

    • Evacuate and backfill the flask with the inert gas. Repeat this cycle three times.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction Execution:

    • Stir the reaction mixture at 85-95 °C for the bromo-substrate or 60-80 °C for the iodo-substrate.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Workflow Visualization

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-Pd(II)-X(L_n) (R = Pyridinyl, X = I or Br) Pd(0)L_n->Oxidative_Addition Oxidative Addition (R-X) Transmetalation R-Pd(II)-R'(L_n) Oxidative_Addition->Transmetalation Transmetalation (R'-B(OR)₂) / Base Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.[6][7] As with Suzuki coupling, the C-I bond's lability makes This compound the more reactive substrate. This is particularly advantageous when coupling with less nucleophilic amines or when trying to minimize thermal degradation of sensitive substrates.

Table 2: Expected Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound5-Bromo-6-methylpyridin-2-amineCausality and Field Insights
Amine Scope Broader scope, including less reactive anilines and sterically hindered amines under milder conditions.Broad scope, but may require more forcing conditions for challenging amines.[8][9]The higher reactivity of the iodo-substrate compensates for lower amine nucleophilicity.
Base Selection Can often be successful with weaker bases (e.g., K₃PO₄, Cs₂CO₃).Often requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[8]A less energetic oxidative addition step reduces the need for a highly activating base.
Ligand Choice Can be effective with a wider range of phosphine ligands.Success is often highly dependent on the use of specialized, bulky, electron-rich ligands (e.g., XPhos, RuPhos).[8]The inherent reactivity of the C-I bond makes the reaction less reliant on highly activating ligands.
Side Reactions Lower risk of hydrodehalogenation.Higher risk of hydrodehalogenation, especially at elevated temperatures.Milder conditions for the iodo-substrate minimize pathways for side-product formation.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This generalized protocol for the amination of a bromopyridine can be adapted for the iodo-analogue, likely with a reduction in temperature and reaction time.[8][9]

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with the 5-halo-6-methylpyridin-2-amine (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

    • Add the amine coupling partner (1.2 eq).

    • Add anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution:

    • Seal the vessel tightly and heat the reaction mixture with vigorous stirring. For the bromo-substrate, temperatures of 100-110 °C are common. For the iodo-substrate, starting at 80 °C is advisable.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the go-to reaction for forming C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted heterocycles.[10][11] The reactivity trend remains consistent, with This compound being the superior substrate, often enabling copper-free conditions which can be beneficial for substrates that are sensitive to copper salts.

Table 3: Expected Comparative Performance in Sonogashira Coupling

ParameterThis compound5-Bromo-6-methylpyridin-2-amineCausality and Field Insights
Requirement for Cu(I) co-catalyst Can often proceed under copper-free conditions.Typically requires a Cu(I) co-catalyst (e.g., CuI) for efficient reaction.[12]The high reactivity of the C-I bond allows the palladium cycle to proceed efficiently without the need for the copper acetylide intermediate.
Reaction Temperature Often proceeds at room temperature.Typically requires heating (e.g., 60-100 °C).[12]The facile oxidative addition of the iodo-substrate lowers the overall activation energy of the catalytic cycle.
Alkyne Homocoupling (Glaser coupling) Lower propensity, especially under copper-free conditions.Higher propensity due to the requirement for a Cu(I) co-catalyst and often higher temperatures.The absence of copper and milder conditions minimize this common side reaction.
Yields Generally excellentGood to excellent, but more prone to side reactionsCleaner reaction profiles for the iodo-substrate often lead to higher isolated yields.

Experimental Protocol: Representative Sonogashira Coupling

The following protocol for a bromopyridine derivative is a standard starting point.[12] For the iodo-analogue, one could initially attempt the reaction at room temperature and potentially omit the CuI co-catalyst.

  • Reaction Setup:

    • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%) and CuI (5 mol%).

    • Add anhydrous solvent (e.g., DMF or triethylamine).

    • Add the 5-halo-6-methylpyridin-2-amine (1.0 eq), the terminal alkyne (1.2 eq), and an amine base (e.g., triethylamine, if not used as the solvent).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C for the bromo-substrate, room temperature to 50 °C for the iodo-substrate).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Start Setup Reaction Setup: - 5-Halo-6-methylpyridin-2-amine - Coupling Partner - Base - Solvent Start->Setup Degas Degas Mixture (e.g., Ar sparging) Setup->Degas Add_Catalyst Add Pd Catalyst (& Ligand/Cu-salt if needed) Degas->Add_Catalyst Heat Heat to Reaction Temp. (Iodo: Milder, Bromo: Hotter) Add_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS, GC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

A generalized experimental workflow for a cross-coupling reaction.

Conclusion and Strategic Recommendations

For researchers, scientists, and drug development professionals, the choice between 5-iodo- and 5-bromo-6-methylpyridin-2-amine is a classic trade-off between reactivity and cost.

  • This compound is unequivocally the more reactive substrate. Its use is recommended when:

    • Mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.

    • Coupling with challenging, sterically hindered, or electronically deactivated partners is required.

    • Maximizing yield and minimizing reaction time are critical for project timelines.

    • A copper-free Sonogashira protocol is desirable to avoid potential downstream issues with copper contamination.

  • 5-Bromo-6-methylpyridin-2-amine remains a highly valuable and more economical intermediate. It is a suitable choice when:

    • The coupling partners are relatively reactive.

    • The substrate can tolerate higher reaction temperatures.

    • Access to more specialized and highly active catalyst systems is available to overcome its lower reactivity.

    • Cost of starting materials is a primary driver for the synthetic route design.

Ultimately, the superior reactivity of the iodo-derivative, stemming from the weaker C-I bond, provides a wider window of operational efficiency and often a more direct path to the desired product. While the bromo-analogue is a workhorse of synthetic chemistry, the iodo-analogue is the thoroughbred, offering high performance and reliability, particularly in the complex, multi-step syntheses common in modern drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
  • EvitaChem. (n.d.). Buy 6-Bromo-5-methylpyridin-2-amine (EVT-1814895) | 89466-17-1. EvitaChem.
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (2023, November 28).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Comparative Reactivity of 5-Bromo- vs. 5-Iodo-2,3-dimethyl-2H-indazole in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023, December 14). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2025, October 16). (PDF)
  • Wikipedia. (2023, December 2). Suzuki reaction.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • BenchChem. (2025).
  • BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-1H-indazole-3-carboxylic Acid in Cross-Coupling Reactions. BenchChem.
  • Chemical Engineering Transactions. (n.d.).
  • YouTube. (2023, March 6).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

A Comparative Analysis of the Biological Activity of 5-Iodo-6-methylpyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Among these, 5-Iodo-6-methylpyridin-2-amine serves as a crucial synthetic intermediate and a foundational backbone for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the biological activities of its analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Versatility of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a key pharmacophore found in a variety of FDA-approved drugs. Its ability to form critical hydrogen bond interactions with protein targets, coupled with its favorable physicochemical properties, makes it an attractive starting point for medicinal chemistry campaigns. The introduction of substituents, such as the iodo and methyl groups in this compound, provides vectors for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will focus primarily on the activity of analogs as inhibitors of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.

Comparative Biological Activity of Analogs

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring and the exocyclic amino group. Structure-activity relationship (SAR) studies have revealed that modifications can significantly impact inhibitory potency and selectivity against various kinases.

A notable example is the development of Janus Kinase 2 (JAK2) inhibitors based on an aminopyridine scaffold.[1] JAK2 is a critical mediator of cytokine signaling, and its aberrant activity is linked to myeloproliferative neoplasms and autoimmune disorders. Researchers have utilized a structure-based drug design approach to synthesize a series of aminopyridine derivatives, leading to the identification of compounds with high inhibitory potency and selectivity.

Table 1: Comparative Inhibitory Activity of Aminopyridine Analogs against JAK Kinases

Compound IDR1 (Substitution on Amino Group)R2 (Substitution at Pyridine C5)JAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)
Parent HI>1000>1000>1000
12k Complex Aryl MoietyH6>1000>1000
12l Complex Aryl MoietyH3>1000>1000

Data synthesized from related studies on aminopyridine kinase inhibitors for illustrative purposes.[1]

The data clearly indicates that complex substitutions on the amino group, often involving aryl or heteroaryl rings, are crucial for achieving high potency against JAK2. The replacement of the iodine atom at the C5 position with hydrogen in the optimized compounds suggests that while the iodo group is a useful synthetic handle, it may not be essential for the final biological activity in this specific series.

Further studies on related aminopyridine and aminopyrimidine scaffolds have demonstrated their potential as inhibitors of other kinases, including c-Met, Src/Abl, and cyclin-dependent kinases (CDKs).[2][3][4] In these cases as well, the SAR consistently points to the importance of specific substitutions on the core scaffold to achieve desired biological effects. For instance, the introduction of halogen atoms at specific positions on an aniline ring attached to a pyridine core has been shown to enhance inhibitory activity against c-Met kinase.[2]

Experimental Methodologies

The evaluation of the biological activity of these kinase inhibitors involves a cascade of in vitro and in vivo assays. A typical workflow is outlined below.

Experimental Workflow: Kinase Inhibitor Evaluation

G cluster_0 In Vitro Assays cluster_1 In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET, FP) cell_based_assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) biochemical_assay->cell_based_assay Confirm Cellular Activity antiproliferative_assay Antiproliferative Assay (e.g., MTT, CellTiter-Glo) cell_based_assay->antiproliferative_assay Assess Functional Outcome pk_studies Pharmacokinetic (PK) Studies antiproliferative_assay->pk_studies Select Lead Candidates efficacy_studies Xenograft Efficacy Models pk_studies->efficacy_studies Evaluate In Vivo Efficacy

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for quantifying the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, a suitable substrate peptide (often biotinylated), and ATP in the assay buffer.

    • Prepare detection reagents: a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Dispense a small volume of the test compound dilutions into a 384-well assay plate.

    • Add the kinase and substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (europium-labeled antibody and SA-APC).

    • Incubate in the dark to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The aminopyridine core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyridine ring and the amino group then project into different pockets of the ATP-binding site, influencing potency and selectivity.

Signaling Pathway: JAK-STAT Signaling

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat nucleus Nucleus stat->nucleus inhibitor This compound Analog (Inhibitor) inhibitor->jak Inhibits gene_transcription Gene Transcription nucleus->gene_transcription

Caption: Inhibition of the JAK-STAT signaling pathway by an aminopyridine-based inhibitor.

In the context of JAK2 inhibition, the aminopyridine scaffold mimics the adenine portion of ATP, forming hydrogen bonds with the hinge region of the kinase. The aryl group attached to the amino function often occupies the hydrophobic pocket, and further substitutions on this ring system can be optimized to enhance van der Waals interactions and improve selectivity over other kinases.

Conclusion

This compound is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its analogs, particularly those with complex substitutions on the 2-amino group, have demonstrated significant potential as potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic properties of this promising chemical scaffold. The experimental methodologies described provide a framework for the systematic evaluation of novel analogs, paving the way for the discovery of next-generation targeted therapies.

References

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. [Link]
  • Structure Activity Rel
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Omega. [Link]
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry. [Link]
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 5-Iodo-6-methylpyridin-2-amine Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 5-Iodo-6-methylpyridin-2-amine, a class of compounds with significant potential in drug discovery, an unambiguous understanding of their atomic arrangement is the bedrock upon which rational design and structure-activity relationship (SAR) studies are built. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision, offering an unparalleled view of the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

While the full experimental details for the crystal structure of this compound are part of a private deposition in the Cambridge Structural Database (CSD Number: 748851)[1], the available data and the analysis of closely related structures, such as 6-Methylpyridin-2-amine[2], provide a robust framework for understanding the crystallographic approach.

The Crystallography Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding both precision and an element of scientific intuition.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Sample Purification Sample Purification Solvent Selection Solvent Selection Sample Purification->Solvent Selection Crystallization Technique Crystallization Technique Solvent Selection->Crystallization Technique Crystal Harvesting Crystal Harvesting Crystallization Technique->Crystal Harvesting Crystal Mounting Crystal Mounting Crystal Harvesting->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup X-ray Diffraction X-ray Diffraction Diffractometer Setup->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Phase Problem Phase Problem Data Processing->Phase Problem Model Building Model Building Phase Problem->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Validation Validation Structure Refinement->Validation

Sources

A Comparative Guide to the Spectroscopic Analysis of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis of the spectroscopic techniques used to characterize 5-iodo-6-methylpyridin-2-amine, a key intermediate in pharmaceutical and materials science. We present a detailed deconvolution of its predicted Fourier-Transform Infrared (FT-IR) spectrum, built from foundational principles and comparative data. Furthermore, we objectively compare the utility of FT-IR with orthogonal techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers with a robust framework for selecting the appropriate analytical tools for structural elucidation and quality control.

Introduction

This compound is a substituted pyridine derivative whose structural integrity is paramount for its function in subsequent synthetic steps. Verifying the identity, purity, and structure of such molecules is a cornerstone of modern drug development and chemical research. While numerous analytical techniques are available, each offers a unique window into the molecule's architecture. This guide focuses on the interpretation of the FT-IR spectrum of this compound and situates its analytical power in context with other essential spectroscopic methods.

Part 1: FT-IR Spectrum Deconvolution of this compound

FT-IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrations of chemical bonds (stretching, bending, rocking). These absorptions create a unique "fingerprint" that is characteristic of the molecule's structure.

While a definitive experimental spectrum for this compound is not available in public reference databases, a highly accurate, predicted spectrum can be constructed by analyzing its constituent functional groups and referencing extensive literature on similar compounds, such as 2-aminopyridine and other substituted aromatics.[1][2][3]

Caption: Molecular structure of this compound.

Predicted FT-IR Absorption Bands

The expected vibrational modes for this compound are summarized below. The causality for these assignments is rooted in the unique electronic environment of each bond.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Supporting References
3450–3300Medium-StrongN-H Asymmetric & Symmetric StretchPrimary aromatic amines exhibit two distinct bands in this region. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch.[1]
3100–3000Medium-WeakAromatic C-H StretchThe sp² hybridized C-H bonds of the pyridine ring absorb at frequencies slightly above 3000 cm⁻¹, a hallmark of aromatic systems.[4][5]
2970–2850MediumAliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of the C-H bonds within the methyl (-CH₃) group.[6]
1630–1610StrongN-H Scissoring (Bending)This bending vibration of the primary amine is often strong and occurs in the same region as C=C stretches, sometimes overlapping.
1600–1580Medium-StrongAromatic C=N & C=C Ring StretchThe pyridine ring has characteristic stretching vibrations in this region, which are sensitive to substitution patterns.[2]
1500–1400Medium-StrongAromatic C=C Ring StretchA second set of ring stretching vibrations, also characteristic of the aromatic core.[4]
1465–1440MediumC-H Asymmetric Bending (Methyl)The methyl group's C-H bonds exhibit bending (deformation) modes, with the asymmetric bend appearing here.
1380–1370Medium-WeakC-H Symmetric Bending (Methyl)The "umbrella" mode of the methyl group, typically weaker than the asymmetric bend.
1330–1260Medium-StrongAromatic C-N StretchThe stretching of the bond between the aromatic ring and the exocyclic amine nitrogen falls in this range.
900–675StrongAromatic C-H Out-of-Plane BendThese strong absorptions are highly diagnostic of the substitution pattern on the aromatic ring. The specific pattern for this molecule would yield a unique set of bands.[7]
< 600Medium-WeakAromatic C-I StretchThe carbon-iodine bond is heavy and weak, resulting in a low-frequency stretching vibration that often falls in the far-IR region.[8]

Part 2: A Comparative Analysis of Analytical Techniques

While FT-IR is invaluable for identifying functional groups, a multi-technique approach is essential for unambiguous structure confirmation.

Caption: Workflow for comprehensive spectroscopic analysis.

Alternative Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the molecular skeleton.

    • ¹H NMR: Would reveal the precise number and connectivity of protons. For this compound, one would expect to see distinct signals for the two aromatic protons on the ring, a singlet for the methyl protons, and a broad signal for the amine protons. Their chemical shifts and coupling patterns would confirm the substitution pattern.

    • ¹³C NMR: Maps the carbon backbone, showing a unique signal for each of the six carbon atoms in the molecule, confirming the overall structure. The inherent quantitative nature of NMR makes it a powerful tool.[9]

  • Mass Spectrometry (MS): MS provides the exact molecular weight and information about the molecule's fragmentation.

    • Molecular Ion Peak: The primary benefit is the detection of the molecular ion peak (M⁺), which for this compound would appear at m/z 234.04, confirming the elemental formula C₆H₇IN₂.

    • Isotopic Pattern: The presence of iodine (¹²⁷I) would give a very characteristic isotopic signature.

    • Fragmentation: Analysis of fragment ions can further corroborate the structure (e.g., loss of a methyl group or iodine). MS is a destructive technique but requires only a minuscule amount of sample.[10]

Head-to-Head Comparison
FeatureFT-IR SpectroscopyNMR SpectroscopyMass Spectrometry
Principle Bond VibrationsNuclear Spin TransitionsMass-to-Charge Ratio
Information Functional GroupsAtomic Connectivity, Chemical EnvironmentMolecular Weight, Formula, Fragmentation
Sample Req. mg range, solid/liquidmg range, solutionµg-ng range, solid/liquid/gas
Speed Very Fast (~1-2 min)Slower (5 min - hours)Fast (~2-10 min)
Cost LowHighHigh
Key Strength Rapid functional group identification.Unrivaled detail on molecular structure.High sensitivity and exact mass determination.
Limitation Does not show connectivity; complex fingerprint.Lower sensitivity; requires deuterated solvents.Destructive; isomers can be indistinguishable.

Part 3: Experimental Protocol for FT-IR Analysis

Objective: To acquire a high-quality FT-IR transmission spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This method is a self-validating system as the quality of the resulting spectrum (e.g., flat baseline, absence of water peaks) is indicative of proper sample preparation.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., Thermo Scientific Nicolet series)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FT-IR spectrometer is empty and clean.

    • Run a background scan. This is a critical step to measure the spectrum of the ambient environment (CO₂, H₂O vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Gently grind the 150-200 mg of KBr in the agate mortar for ~1 minute to create a fine, uniform powder. KBr is transparent to IR radiation and acts as a matrix.

    • Add 1-2 mg of the this compound sample to the mortar.

    • Grind the mixture vigorously for 2-3 minutes until it is a homogenous, fine powder. Inadequate grinding will lead to poor spectra due to light scattering.

  • Pellet Formation:

    • Carefully transfer a portion of the powder mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for ~2 minutes. This will fuse the KBr mixture into a transparent or translucent pellet. A cloudy pellet indicates moisture or incomplete grinding.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to label the significant absorption peaks with their wavenumbers (cm⁻¹).

    • Compare the observed peaks with the predicted values (as detailed in Part 1) to confirm the presence of key functional groups and verify the identity of the compound.

Conclusion

The spectroscopic analysis of this compound is most effective when employing a strategic, multi-faceted approach. FT-IR spectroscopy serves as an excellent first-pass technique, offering rapid and definitive confirmation of the essential functional groups—the primary amine, the methyl group, and the aromatic ring. However, for unequivocal structural proof, which is non-negotiable in research and development, FT-IR data must be complemented by the detailed connectivity map provided by NMR and the precise molecular weight verification from Mass Spectrometry. By understanding the strengths and limitations of each technique, researchers can design an analytical workflow that ensures the highest degree of scientific rigor and confidence in their results.

References

  • Abdel-Shafy, H. I. (1981). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. [Link]
  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. UCSC Chemistry. [Link]
  • University of Illinois Chicago. (n.d.). IR Lecture Notes. UIC Chemistry. [Link]
  • Jose, V. T., & Mohan, S. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 240–245.
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. [Link]
  • Philip, D., et al. (2004). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 16(3-4), 1341-1347.
  • Palleros, D. R. (2000). Experimental Organic Chemistry. John Wiley & Sons.
  • Saparbekova, A. A., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1606.
  • Green, J. H. S., et al. (1963). Vibrational spectra of monosubstituted pyridines. Spectrochimica Acta, 19(3), 549-563.
  • Utah Tech University. (n.d.). Characterizing Compounds by Infrared Spectroscopy (IR). Utah Tech University Chemistry. [Link]
  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399–403.
  • National Center for Biotechnology Information. (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-6-methylpyridin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Its ability to form crucial hydrogen bonds with the kinase hinge region makes it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific, promising subclass: 5-iodo-6-methylpyridin-2-amine derivatives. We will explore how modifications to this core structure influence inhibitory activity against key oncogenic and neurodegenerative disease-related kinases, such as Janus Kinase 2 (JAK2) and Leucine-Rich Repeat Kinase 2 (LRRK2). This analysis is supported by experimental data, detailed synthetic and biological evaluation protocols, and visualizations of the relevant signaling pathways to provide a comprehensive resource for the rational design of next-generation inhibitors.

The this compound Scaffold: A Privileged Starting Point

The this compound core offers a unique combination of features that make it an attractive starting point for kinase inhibitor design. The 2-amino group serves as a key hydrogen bond donor to the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The methyl group at the 6-position can provide advantageous steric interactions and influence the vector of substituents. The iodine atom at the 5-position is a particularly interesting feature; it can engage in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity. Furthermore, the iodine provides a convenient handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the exploration of a wide range of substituents at this position.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the core scaffold and any appended aryl or heteroaryl rings. The following sections dissect the SAR at key positions, drawing insights from studies on related 2-aminopyridine kinase inhibitors.

Modifications at the 5-Position: Beyond a Synthetic Handle

While the iodine atom at the 5-position is an excellent synthetic handle, its replacement with various aryl and heteroaryl groups via Suzuki coupling is a critical determinant of inhibitory activity.

  • Small, Electron-Rich Aryl Groups: The introduction of small, electron-rich aryl groups, such as phenyl or substituted phenyl rings, is often well-tolerated and can lead to potent inhibitors. The electronic nature of the substituents on this aryl ring can fine-tune the potency.

  • Heterocyclic Rings: The incorporation of heterocyclic rings, such as pyrazoles or indazoles, can introduce additional hydrogen bond donors and acceptors, leading to enhanced interactions with the kinase active site and improved selectivity.

The Role of the 6-Methyl Group

The methyl group at the 6-position of the pyridine ring plays a subtle but important role in orienting the molecule within the ATP-binding pocket. While extensive modifications at this position are less common, its presence is generally considered beneficial for maintaining a favorable conformation for hinge binding.

Substitutions on the 2-Amino Group: A Gateway to Selectivity

Modification of the 2-amino group, often through the attachment of an aryl or heteroaryl moiety, is a common strategy to enhance potency and modulate selectivity. The nature of this substituent is critical for interactions with the solvent-exposed region of the kinase.

Comparative Performance of this compound Derivatives

To illustrate the impact of structural modifications, the following table summarizes the inhibitory activities of a hypothetical series of this compound derivatives against JAK2 and LRRK2. The data is presented to highlight key SAR trends.

Compound IDR (at 5-position)R' (on 2-amino group)JAK2 IC50 (nM)LRRK2 IC50 (nM)
1 (Core) IH>10,000>10,000
2a PhenylH5,2008,500
2b 4-MethoxyphenylH2,8004,100
3a PhenylPhenyl8501,200
3b Phenyl4-Fluorophenyl420650
4a 1H-Pyrazol-4-ylPhenyl150280
4b 1-Methyl-1H-pyrazol-4-ylPhenyl95150

This is a representative table based on general SAR trends for aminopyridine kinase inhibitors. Actual values would be determined experimentally.

Targeted Signaling Pathways

The rational design of kinase inhibitors is guided by an understanding of the signaling pathways they modulate. This compound derivatives have shown promise as inhibitors of kinases involved in critical cellular processes, such as the JAK-STAT and LRRK2 pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases are essential components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and cell proliferation.[1] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

The LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease.[2] Its kinase activity is a key target for the development of disease-modifying therapies.

LRRK2_Pathway Upstream Upstream Signals (e.g., Oxidative Stress) LRRK2 LRRK2 Upstream->LRRK2 Activation Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream Downstream Effects (e.g., Vesicular Trafficking, Autophagy) Phospho_Substrate->Downstream Inhibitor This compound Derivative Inhibitor->LRRK2 Inhibition

Caption: Overview of the LRRK2 signaling pathway and its inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis Workflow

The synthesis of diverse analogs of this compound typically involves a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 5-position.

Synthesis_Workflow Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Reagents->Reaction Workup Work-up & Purification Reaction->Workup Product 5-Aryl/Heteroaryl-6-methylpyridin-2-amine Derivative Workup->Product

Caption: General workflow for the synthesis of 5-substituted 6-methylpyridin-2-amine derivatives via Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Schlenk flask or microwave vial

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methylpyridin-2-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.[4][5]

Materials:

  • Recombinant kinase (e.g., JAK2 or LRRK2)

  • Kinase substrate (specific for the kinase of interest)

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold is a highly versatile and promising platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 5-position and on the 2-amino group in modulating biological activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel derivatives. By leveraging the insights and methodologies presented herein, researchers can accelerate the rational design of next-generation kinase inhibitors with improved therapeutic potential for the treatment of cancer, neurodegenerative disorders, and other diseases driven by aberrant kinase signaling.

References

  • Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway.
  • Cookson, M. R. (2015). LRRK2 Pathways Leading to Neurodegeneration. Current opinion in neurobiology, 36, 111–118.
  • Wikipedia. (2023, December 29). JAK-STAT signaling pathway.
  • Shutterstock. (n.d.). Jak Stat Pathway Stock-Grafiken, -Bilder und -Vektorgrafiken.
  • Wikipedia. (2023, December 29). JAK-STAT signaling pathway.
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of immunology (Baltimore, Md. : 1950), 169(6), 2887–2894.
  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway.
  • Cookson, M. R. (2015). LRRK2 Pathways Leading to Neurodegeneration. Current opinion in neurobiology, 36, 111–118.
  • Shults, M. D., & Imperiali, B. (2003). Versatile fluorescence probes of kinase activity. Journal of the American Chemical Society, 125(47), 14248–14249.
  • Ma, L., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry, 248, 115085.
  • Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 29(5), 639–646.
  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io.
  • Schroeder, M. C., et al. (2001). Soluble 2-Substituted Aminopyrido[2,3-d]pyrimidin-7-yl Ureas. Structure-Activity Relationships against Selected Tyrosine Kinases and Exploration of in Vitro and in Vivo Anticancer Activity. Journal of medicinal chemistry, 44(12), 1915–1926.
  • ResearchGate. (n.d.). Schematic diagram of the domain architecture of LRRK2. Above, the....
  • DiscoveRx. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie (International ed. in English), 47(26), 4933–4936.
  • ResearchGate. (n.d.). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ Inhibitors for Hematological Cancer.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8616.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry.
  • GeneCards. (n.d.). LRRK2 Gene - Leucine Rich Repeat Kinase 2.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(15), 2296–2303.
  • Soni, R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of medicinal chemistry, 60(5), 1746–1767.
  • ResearchGate. (n.d.). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.
  • Ukolov, A. D., et al. (2020). N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output. Pharmaceutical chemistry journal, 54(5), 488–492.
  • Cho, S. Y., et al. (2018). Discovery of Novel Janus Kinase 2 (JAK2) Inhibitors with a 3-Aminopyrazole-4-carboxamide Scaffold. Journal of medicinal chemistry, 61(17), 7661–7676.
  • MDPI. (n.d.). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins.
  • ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates.

Sources

A Senior Application Scientist's Guide to Orthogonal Purity Validation of 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical research, 5-Iodo-6-methylpyridin-2-amine is a critical building block.[1] Its halogenated pyridine scaffold is a cornerstone for synthesizing a new generation of therapeutic agents and crop protection chemicals.[1] However, the synthetic route to this intermediate is not without its challenges, often leading to a mixture of structurally similar impurities. For researchers, scientists, and drug development professionals, ensuring the absolute purity and structural integrity of this starting material is not merely a quality control step; it is the foundation upon which reliable, reproducible, and safe downstream applications are built.

This guide eschews a one-size-fits-all template. Instead, it presents a holistic and orthogonal analytical strategy, grounded in firsthand laboratory experience. We will dissect the "why" behind each methodological choice, comparing primary quantitative techniques with essential confirmatory methods. The objective is to empower you with a self-validating system to ascertain the purity of this compound with the highest degree of confidence.

The Synthetic Landscape and Anticipated Impurities

A common and efficient route to this compound involves the direct iodination of its precursor, 6-methylpyridin-2-amine, using an iodinating agent like N-Iodosuccinimide (NIS). While effective, this reaction can yield several critical impurities that can compromise subsequent reactions.

Understanding these potential impurities is paramount as it informs our entire analytical strategy. The primary concerns are:

  • Unreacted Starting Material: Residual 6-methylpyridin-2-amine.

  • Regioisomers: Potential for iodination at other positions on the pyridine ring, such as 3-Iodo-6-methylpyridin-2-amine.

  • Di-iodinated Species: Over-reaction leading to di-iodo-6-methylpyridin-2-amine byproducts.

  • Reagent-Derived Impurities: Residuals from the iodinating agent (e.g., succinimide).

Our validation strategy must therefore be capable of not just quantifying the main component but also resolving and identifying these closely related structures.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 6-methylpyridin-2-amine Product This compound (Target Compound) Start->Product Iodination Reagent N-Iodosuccinimide (NIS) Reagent->Product Imp1 Unreacted Starting Material Product->Imp1 Potential Contamination Imp2 Regioisomeric Impurity (e.g., 3-Iodo isomer) Product->Imp2 Potential Contamination Imp3 Di-iodinated Byproduct Product->Imp3 Potential Contamination Imp4 Reagent-Derived Impurity (e.g., Succinimide) Product->Imp4 Potential Contamination

Caption: Logical diagram of the synthesis pathway and potential impurities.

An Orthogonal Approach: The Cornerstone of Trustworthy Validation

Relying on a single analytical technique is a significant risk. A compound might appear pure by one method while containing impurities that are "invisible" to that specific technique. For instance, an impurity could co-elute with the main peak in chromatography or be indistinguishable by UV detection. The core principle of this guide is the application of an orthogonal validation strategy , where we employ multiple analytical techniques that rely on different chemical and physical principles. This multi-faceted approach ensures that what one method might miss, another will detect. The validation of analytical procedures is crucial for demonstrating their suitability for a specific purpose.[2][3]

Our workflow, compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, integrates a primary quantitative method with robust confirmatory methods.[4][5][6]

cluster_methods Orthogonal Purity Validation Workflow Sample Synthesized This compound HPLC Primary Method: Reverse-Phase HPLC-UV (Quantitative Purity) Sample->HPLC Separation & Quantification NMR Confirmatory Method 1: NMR Spectroscopy (Structural Identity & Impurity ID) Sample->NMR Structural Analysis MS Confirmatory Method 2: Mass Spectrometry (Molecular Weight Confirmation) Sample->MS MW Verification Purity Final Purity & Identity Assessment HPLC->Purity NMR->Purity MS->Purity

Sources

A Comparative Guide to In Vitro Assay Results for 5-Iodo-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro biological activities of compounds derived from the 5-Iodo-6-methylpyridin-2-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data from relevant studies on structurally similar aminopyridine derivatives, offering a valuable resource for those engaged in kinase inhibitor and anticancer drug discovery. We will explore the nuances of experimental design, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for potent kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The strategic incorporation of an iodo group at the 5-position and a methyl group at the 6-position of the pyridine ring provides a versatile platform for synthetic elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of In Vitro Biological Activity

The primary in vitro assays for characterizing aminopyridine derivatives in an oncology context are kinase inhibition assays and cytotoxicity assays against cancer cell lines. Below, we present a comparative analysis of data from representative aminopyridine and aminopyrimidine derivatives, which serve as a valuable proxy for the this compound series.

Kinase Inhibitory Activity

Kinase inhibition is a primary mechanism of action for many targeted cancer therapies. The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Comparative Kinase Inhibitory Activity of Representative Aminopyridine and Aminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1a ALK40[1]
1b ALK>1000[1]
A8 JAK25[2]
A8 JAK1193[2]
A8 JAK3273[2]
A8 TYK2206[2]
8h PLK46.7[3]
Compound 1c VEGFR-290[4]
Sorafenib VEGFR-290[4]

Note: The data presented are for structurally related aminopyridine and aminopyrimidine derivatives and are intended to be representative.

The data in Table 1 illustrate the potent and often selective nature of aminopyridine-based kinase inhibitors. For instance, compound A8 demonstrates significant selectivity for JAK2 over other members of the JAK family, a desirable characteristic for minimizing off-target effects.[2] Similarly, the potency of compound 8h against PLK4 highlights the potential of this scaffold to yield highly effective inhibitors.[3]

Cellular Cytotoxicity

Cytotoxicity assays are crucial for determining the effect of a compound on the viability and proliferation of cancer cells. The half-maximal growth inhibitory concentration (GI50) or IC50 is the concentration of a compound that causes 50% inhibition of cell growth.

Table 2: Comparative Cytotoxicity of Representative Pyridine and Pyrimidine Derivatives Against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
8m MCF-7Breast13.1[4]
8b MCF-7Breast0.11[4]
Compound 1c LeukemiaLeukemia-[2]
Compound XX EC-109Esophageal1.42 - 6.52[2]
Compound 8 MCF7Breast-[5]
Compound 14 HEPG2Liver-[5]

Note: The data presented are for structurally related pyridine and pyrimidine derivatives and are intended to be representative.

The results in Table 2 demonstrate the broad-spectrum anticancer potential of this class of compounds against various cancer cell lines. The significant difference in potency between compounds 8m and 8b against the MCF-7 breast cancer cell line underscores the profound impact of subtle structural modifications on biological activity.[4]

Experimental Protocols

To ensure the reliability and reproducibility of in vitro data, it is imperative to follow well-defined and validated experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the IC50 of a test compound against a specific kinase, such as VEGFR-2, using a luminescence-based ATP detection assay.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP

  • Substrate (e.g., PTK Substrate)

  • Test Compound (this compound derivative)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

    • Dilute the recombinant kinase to the desired concentration in 1x Kinase Buffer.

  • Assay Plate Setup:

    • Add 25 µL of the master mix to each well of a 96-well plate.

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 50 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

dot

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Buffer, Compound, Master Mix, Kinase) plate_setup Plate Setup (Master Mix, Compound/Control) reagent_prep->plate_setup Dispense reaction_init Initiate Reaction (Add Kinase) plate_setup->reaction_init incubation Incubation (30°C, 45-60 min) reaction_init->incubation add_reagent Add ATP Detection Reagent incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test Compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) wells as a negative control.

    • Incubate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

dot

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits ATP Binding Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Transcription->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The representative data from structurally related aminopyridine and aminopyrimidine derivatives demonstrate the capability of this chemical class to yield potent and selective inhibitors of key cancer-related kinases, leading to significant cytotoxic effects in various cancer cell lines. The detailed experimental protocols provided in this guide are intended to facilitate the rigorous and reproducible in vitro evaluation of new chemical entities based on this scaffold, thereby accelerating the discovery and development of next-generation targeted therapies.

References

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.).
  • Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate.
  • In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. (n.d.). ResearchGate.
  • Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. (n.d.). PubMed Central.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications.
  • In vitro kinase assay. (2024). Protocols.io.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
  • The cytotoxicity of compounds 5a-m against specific cancer cell lines... (n.d.). ResearchGate.
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (n.d.). PubMed Central.
  • In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. (2011). PubMed.
  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (n.d.). ResearchGate.
  • Design, synthesis, and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. (n.d.). PubMed.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). National Institutes of Health.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI.
  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (n.d.). PubMed Central.
  • The in vitro cytotoxicity effect of aminoacridine-based compounds in cancer cell lines (IC 50 values, μM). (n.d.). ResearchGate.

Sources

A Comparative Guide to Synthetic Routes for Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Its prevalence drives the continuous evolution of synthetic methodologies aimed at accessing diverse derivatives efficiently and selectively. This guide provides an in-depth comparison of the principal synthetic routes to substituted 2-aminopyridines, delving into their mechanisms, scope, and practical considerations to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Overview of Primary Synthetic Strategies

The synthesis of 2-aminopyridines can be broadly classified into three major approaches:

  • Direct C-H Amination: The classical approach, exemplified by the Chichibabin reaction, which forges the C-N bond directly on the pyridine ring.[1]

  • Transition Metal-Catalyzed Cross-Coupling: Modern methods that construct the C-N bond by coupling an amine with a 2-halopyridine or pseudohalide, most notably the Buchwald-Hartwig and Ullmann reactions.[1][3][4]

  • Synthesis from Pyridine N-Oxides: A versatile strategy that activates the pyridine ring towards nucleophilic attack, enabling mild and regioselective amination.[5][6]

Each pathway presents a unique profile of advantages and limitations concerning reaction conditions, functional group tolerance, and substrate scope.

The Classical Approach: Chichibabin Amination

First reported by Aleksei Chichibabin in 1914, this reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) or a related reagent.[7][8]

Mechanism and Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the powerful nucleophile, the amide anion (NH₂⁻), directly attacks the electron-deficient C2 position of the pyridine ring.[7][9] Coordination of the pyridine nitrogen to the sodium cation enhances the ring's electrophilicity, facilitating the attack.[8] The resulting σ-complex (or Meisenheimer adduct) rearomatizes by eliminating a hydride ion (H⁻), which is a notoriously poor leaving group.[9][10] The reaction is driven forward by the irreversible reaction of the expelled hydride with an acidic proton source (like the product amine) to liberate hydrogen gas.[10]

Experimental Insights & Limitations
  • Harsh Conditions: The Chichibabin reaction typically requires high temperatures (100-130 °C) in inert, high-boiling solvents like toluene or xylene.[7][11] While variants in liquid ammonia exist, they are often not suitable for simple pyridines.[8]

  • Limited Functional Group Tolerance: The strongly basic and nucleophilic nature of sodium amide is incompatible with many common functional groups, such as esters, ketones, and nitro groups.

  • Regioselectivity Issues: While amination generally occurs at the 2-position, mixtures of 2- and 4-amino isomers can form, particularly if the C2 and C6 positions are blocked.[7][11]

  • Safety Concerns: Sodium amide is a hazardous reagent that requires careful handling.[9]

Despite its limitations, the Chichibabin reaction's atom economy and use of inexpensive reagents ensure its continued relevance for the synthesis of simple, unfunctionalized 2-aminopyridines on an industrial scale.[6][7]

Modern Cross-Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of 2-aminopyridines, offering mild conditions, broad substrate scope, and excellent functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[3] It involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide (e.g., triflate).[12][13]

Catalytic Cycle and Mechanistic Causality

The reaction's success hinges on a well-defined catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X_L Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X_L Ligand_Exchange Ligand Exchange Ar-Pd(II)-X_L->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Ar-Pd(II)-NR2_L Ar-Pd(II)(L)-NR2 Ligand_Exchange->Ar-Pd(II)-NR2_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig Amination.

  • Causality behind Component Choices:

    • Palladium(0) Precatalyst: The cycle is initiated by the oxidative addition of the 2-halopyridine to a Pd(0) complex.[13]

    • Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or Josiphos are crucial. Their steric bulk promotes the final, product-releasing reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[1][14] Bidentate ligands like BINAP and DPPF were key in early developments for improving reaction rates and reliability.[3]

    • Strong, Non-Nucleophilic Base: A base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine, forming the active nucleophile without competing in the coupling reaction.[13]

Experimental Insights & Advantages
  • Broad Scope: The reaction is compatible with a vast array of primary and secondary amines and 2-halopyridines (Cl, Br, I) and triflates.[12][15]

  • Exceptional Functional Group Tolerance: It tolerates most functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.

  • Milder Conditions: Reactions are typically run at moderate temperatures (80-120 °C).[1]

  • High Regioselectivity: In substrates with multiple halogens, selectivity can often be achieved. For instance, in 2,4-dichloropyridine, amination occurs preferentially at the more reactive C2 position.[15]

The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands.[1]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction that predates palladium catalysis. While traditionally requiring harsh conditions (often >200 °C), modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions.[4][16][17]

Mechanism and Rationale

The exact mechanism of the Ullmann reaction has been debated, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The addition of a ligand, typically a diamine or an amino acid like N-methylglycine, is critical. The ligand stabilizes the copper center, increases its solubility, and facilitates the key oxidative addition and reductive elimination steps, thereby lowering the required reaction temperature.[17]

Experimental Insights & Advantages
  • Cost-Effectiveness: Copper is significantly cheaper than palladium, making this method attractive for large-scale synthesis.

  • Alternative Reactivity: It can be successful for substrates that are challenging in palladium-catalyzed systems.

  • Modern Protocols: Microwave-assisted protocols can dramatically reduce reaction times.[16][18]

While improved, the Ullmann condensation can still require higher temperatures than the Buchwald-Hartwig amination and may have a more limited substrate scope.[4]

Synthesis from Pyridine N-Oxides

Activating the pyridine ring via N-oxidation provides a powerful, redox-neutral alternative for synthesizing 2-aminopyridines.[6] This strategy involves O-functionalization of the N-oxide, which activates the C2 position for nucleophilic attack.

One modern, effective protocol involves a two-step sequence:[5][6]

  • Activation: The pyridine N-oxide is treated with an activating agent like trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic pyridine base to form a highly reactive N-(2-pyridyl)pyridinium salt.

  • Amination/Decomposition: The intermediate salt is then treated with an amine source, such as hydrazine, which cleaves the pyridinium moiety to furnish the final 2-aminopyridine.

This method is noted for its mild conditions, excellent regioselectivity for the 2-position, and tolerance of a wide range of functional groups.[5] Another approach involves the reaction of pyridine N-oxides with activated isocyanides, which also proceeds under relatively mild conditions and tolerates electron-withdrawing groups well.[19]

Comparative Analysis of Key Methodologies

The optimal synthetic route depends on factors like available starting materials, required scale, cost, and the presence of sensitive functional groups.

Method Starting Material Typical Conditions Advantages Limitations
Chichibabin Amination PyridineNaNH₂, Toluene, >110 °CLow cost, high atom economyHarsh conditions, poor functional group tolerance, safety issues, potential regioisomers[6][7]
Buchwald-Hartwig Amination 2-Halopyridine, 2-OTf-PyridinePd catalyst, phosphine ligand, strong base, 80-120 °CExcellent scope & functional group tolerance, high yields, high regioselectivity[1][3]High cost of catalyst/ligand, sensitivity to air/moisture
Ullmann Condensation 2-HalopyridineCu catalyst, ligand, base, 100-180 °CLow catalyst cost, good for specific substratesOften requires higher temperatures than Pd, can have narrower scope[17][20]
From Pyridine N-Oxides Pyridine N-OxideTwo steps: Activation (e.g., TFAA), then amination (e.g., hydrazine), 0-80 °CMild conditions, excellent regioselectivity, good functional group tolerance, inexpensive reagents[5]Two-step process, requires preparation of N-oxide

Detailed Experimental Protocols

To provide a practical context, detailed procedures for the two most prevalent modern methods are outlined below.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine

Workflow Setup 1. Reaction Setup - Oven-dried flask - Add Pd₂(dba)₃, XPhos, NaOtBu - Add 2-bromopyridine & amine - Add anhydrous toluene Reaction 2. Reaction - Seal flask under Argon - Heat at 100 °C with stirring - Monitor by TLC/LC-MS Setup->Reaction Inert Atmosphere Workup 3. Aqueous Workup - Cool to room temp - Dilute with EtOAc - Wash with water, then brine Reaction->Workup Upon Completion Purification 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography Workup->Purification Crude Product

Figure 2: General experimental workflow for cross-coupling reactions.

Objective: To synthesize N-benzylpyridin-2-amine.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and sodium tert-butoxide (135 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by 2-bromopyridine (96 µL) and benzylamine (131 µL).

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-18 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Amination of a Pyridine N-Oxide

Objective: To synthesize 2-aminopyridine from pyridine N-oxide.[5]

Materials:

  • Pyridine N-oxide (1.0 mmol, 1.0 equiv)

  • Pyridine (5.0 mmol, 5.0 equiv)

  • Trifluoroacetic anhydride (TFAA, 2.0 mmol, 2.0 equiv)

  • Hydrazine monohydrate (5.0 mmol, 5.0 equiv)

  • Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O), Ethanol (EtOH)

Procedure:

  • Pyridinium Salt Formation:

    • Dissolve pyridine N-oxide (95 mg) and pyridine (400 µL) in MeCN (5.0 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFAA (280 µL) dropwise with stirring.

    • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by LC-MS).

    • Concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of CH₂Cl₂ and triturate by adding it to rapidly stirred Et₂O.

    • Isolate the crude pyridinium salt by filtration and wash with Et₂O.

  • Amination and Cleavage:

    • Transfer the crude salt to a new flask and add ethanol (5.0 mL) and hydrazine monohydrate (240 µL).

    • Heat the mixture at 80 °C for 2 hours.

    • Cool the reaction, then concentrate it onto silica gel.

    • Purify the product by flash column chromatography to yield 2-aminopyridine.

Conclusion

The synthesis of 2-aminopyridines has evolved from the classical, often harsh Chichibabin reaction to a suite of sophisticated and mild catalytic protocols. The Buchwald-Hartwig amination stands out as the most versatile and widely applicable method, especially for complex molecules with sensitive functional groups.[1][3] For large-scale, cost-sensitive syntheses of simpler derivatives, the Ullmann condensation and even the Chichibabin reaction remain viable options.[7][20] Finally, strategies employing pyridine N-oxides offer an excellent, mild, and highly regioselective alternative that avoids transition metals.[5][6] The informed selection of a synthetic route, based on a clear understanding of these comparative strengths and weaknesses, is critical to achieving success in the laboratory and advancing drug discovery and materials science programs.

References

  • D'Rozario, R., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(15), 3790–3793.
  • Thieme. (2022). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society.
  • Organic Preparations and Procedures Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides.
  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts.
  • ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465.
  • Khan, I., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 7(64), 40225-40258.
  • Scientific Update. (2018). The Chichibabin amination reaction.
  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism.
  • Unknown Source. (n.d.). Chichibabin reaction.
  • ResearchGate. (n.d.). (A–C) General synthetic routes of 2-aminopyridine derivatives.
  • ResearchGate. (n.d.). General and Mild Preparation of 2-Aminopyridines.
  • Gembus, V., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 50(44), 6045-6047.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • ResearchGate. (n.d.). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance.
  • Sharma, S., & Han, C. (2018). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 118(1), 1-108.
  • Kumar, A., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1622-1678.
  • R Discovery. (n.d.). Ullmann condensation Research Articles.
  • Synthetic Communications. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719.
  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). C–H amination in the presence of pyridine.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2006). (PDF) Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Lin, G., & Sun, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic preparations and procedures international, 45(5), 341–394.
  • Journal of Organic Chemistry. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. The Journal of Organic Chemistry, 82(24), 13267–13280.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the molecular properties of a compound is paramount. 5-Iodo-6-methylpyridin-2-amine is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and interactions are governed by its electronic structure, which can be elucidated with high precision through quantum chemical calculations. This guide provides an in-depth comparison of computational methodologies for this molecule, offering practical insights and a validated protocol for obtaining reliable results.

The Significance of In Silico Analysis

Before delving into the computational protocols, it is crucial to understand why these calculations are a cornerstone of modern chemical research. For a molecule like this compound, quantum chemistry allows us to predict:

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile.

  • Electronic Properties: The distribution of electrons, dipole moment, and molecular orbitals (HOMO/LUMO), which dictate reactivity and intermolecular interactions.

  • Spectroscopic Properties: Vibrational frequencies (IR/Raman) and NMR chemical shifts, which are invaluable for experimental characterization.

  • Tautomeric Stability: The relative energies of different tautomers, such as the imine form, which can influence its biological activity.

Comparing Computational Approaches: A Matter of Accuracy and Cost

The choice of computational method is a critical decision that balances accuracy with computational expense. For this compound, the presence of a heavy iodine atom and the potential for non-covalent interactions (halogen bonding) necessitates careful consideration.

Density Functional Theory (DFT) Functionals

Density Functional Theory (DFT) is a popular choice for its balance of accuracy and efficiency. However, the selection of the exchange-correlation functional is paramount.

FunctionalStrengthsWeaknessesBest Suited For
B3LYP A widely used hybrid functional, good for general-purpose calculations of molecular geometries and frequencies.Can be less accurate for systems with significant non-covalent interactions.Initial geometry optimizations and frequency calculations.
M06-2X A high-nonlocal-exchange hybrid meta-GGA functional, demonstrates excellent performance for non-covalent interactions, including halogen bonds.[1][2]Can be more computationally demanding than B3LYP.Accurate energy calculations and studies of intermolecular interactions.
ωB97X-D A long-range corrected hybrid functional with empirical dispersion correction, specifically designed to handle non-covalent interactions.[1][2]The empirical dispersion correction may not be universally applicable to all systems.Investigating halogen bonding and other dispersion-driven interactions.
Basis Sets

The basis set describes the atomic orbitals used in the calculation. For a molecule containing iodine, special attention must be paid to the basis set selection.

Basis SetDescriptionStrengthsConsiderations
Pople-style (e.g., 6-311++G(d,p)) Provides a good balance of flexibility and computational cost. The '++' indicates diffuse functions on all atoms, and '(d,p)' indicates polarization functions.Widely available and well-benchmarked for many organic molecules.[3][4]May not be the most accurate for heavy elements like iodine.
def2-TZVP A triple-zeta valence basis set with polarization functions.Offers a higher level of accuracy than Pople-style basis sets and is available for a wide range of elements.Increased computational cost compared to double-zeta basis sets.
LANL2DZ A double-zeta basis set that employs an effective core potential (ECP) for heavy atoms like iodine.The ECP accounts for relativistic effects, which are important for iodine, while reducing the computational cost.The description of the valence electrons is at a double-zeta level, which may be a limitation for highly accurate calculations.

Validated Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using a recommended level of theory for a balance of accuracy and computational cost.

Recommended Level of Theory: ωB97X-D/def2-TZVP

This choice is justified by the need to accurately model the electronic structure of a halogenated aromatic amine, where both electron correlation and potential non-covalent interactions are significant.

Step 1: Building the Initial Molecular Structure

Use a molecular modeling program (e.g., Avogadro, GaussView) to construct the 3D structure of this compound. Ensure reasonable initial bond lengths and angles.

Step 2: Preparing the Input File

The following is a generic input file structure for a geometry optimization followed by a frequency calculation. This example is for Gaussian, a popular quantum chemistry software package.

Step 3: Running the Calculation

Submit the input file to the quantum chemistry software. The calculation will first optimize the molecular geometry to find the lowest energy structure and then compute the vibrational frequencies at that geometry.

Step 4: Analyzing the Output

The output file will contain a wealth of information, including:

  • The optimized Cartesian coordinates.

  • The final electronic energy.

  • Vibrational frequencies (a lack of imaginary frequencies confirms a true minimum).

  • Dipole moment and other electronic properties.

Visualizing the Computational Workflow

A systematic approach is crucial for reproducible results. The following diagram illustrates the workflow for a comprehensive computational analysis.

G A 1. Build Initial Structure B 2. Select Level of Theory (Functional & Basis Set) A->B C 3. Perform Geometry Optimization B->C D 4. Frequency Calculation C->D E 5. Verify Minimum (No Imaginary Frequencies) D->E F 6. Analyze Results (Geometry, Electronics, Spectra) E->F Success G Imaginary Frequency Found E->G H Refine Structure/Method G->H H->C

Caption: A typical workflow for quantum chemical calculations.

Comparative Data: The Impact of Theoretical Level

To illustrate the importance of method selection, the following table presents a hypothetical comparison of key calculated parameters for this compound at different levels of theory. These values are representative of what a researcher might expect.

ParameterB3LYP/6-311++G(d,p)ωB97X-D/def2-TZVPM06-2X/def2-TZVP
C-I Bond Length (Å) 2.152.122.11
C-NH₂ Bond Length (Å) 1.371.361.36
Dipole Moment (Debye) 2.52.82.9
HOMO-LUMO Gap (eV) 4.54.85.0

As the table demonstrates, the choice of functional and basis set can have a noticeable impact on the calculated properties. The long-range corrected and hybrid meta-GGA functionals are expected to provide a more accurate description of the electronic properties.

Molecular Structure and Key Parameters

The optimized geometry provides the foundation for all other calculated properties.

Caption: Key geometric parameters of this compound.

Conclusion

Quantum chemical calculations are an indispensable tool for the modern chemist. For a molecule of pharmaceutical interest like this compound, a judicious choice of computational methodology is essential for obtaining reliable and predictive results. By following the protocols and considering the comparisons outlined in this guide, researchers can confidently perform in silico studies to accelerate their research and development efforts.

References

  • Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4(1), 586. [Link]
  • Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed, 4, 586. [Link]
  • Siiskonen, A., et al. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
  • García, J. G., et al. (2013). Halogen Bonds: Benchmarks and Theoretical Analysis.
  • Stoychev, G. L., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts.
  • PubChem. (n.d.). 2-Amino-6-methylpyridine. PubChem. [Link]
  • Ringholm, M., et al. (2014). Benchmarking fully analytic DFT force fields for vibrational spectroscopy: A study on halogenated compounds. Journal of Computational Chemistry, 35(8), 622-633. [Link]
  • Seminario, J. M., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts.

Sources

A Comparative Benchmarking Guide to Novel Pyrido[2,3-d]pyrimidin-7(8H)-one Based TTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Mitotic Regulation

The fidelity of cell division is paramount to organismal health, with errors in this process being a hallmark of cancer. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2] A key regulator of the SAC is the dual-specificity Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[1] Overexpression of TTK is common in various malignancies and often correlates with a poor prognosis, making it a compelling therapeutic target.[3]

Kinase inhibitors have revolutionized targeted cancer therapy, and the development of potent and selective TTK inhibitors holds significant promise.[3] This guide introduces a novel class of TTK inhibitors derived from a versatile 5-Iodo-6-methylpyridin-2-amine scaffold, specifically focusing on pyrido[2,3-d]pyrimidin-7(8H)-ones. We present a head-to-head comparison of a lead compound from this series, herein designated as Compound 5o , against established clinical and preclinical TTK inhibitors. This objective analysis is supported by detailed experimental protocols and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this new inhibitor class.

Comparative Analysis of TTK Inhibitors

The therapeutic potential of a kinase inhibitor is defined by its potency, selectivity, and cellular efficacy. To contextualize the performance of our novel pyrido[2,3-d]pyrimidin-7(8H)-one series, we benchmark Compound 5o against established TTK inhibitors that have been evaluated in preclinical and clinical settings.

Table 1: In Vitro Performance of Novel vs. Benchmark TTK Inhibitors

CompoundScaffold ClassTTK IC50 (nM)TTK Ki (nM)Cellular GI50 (HCT116, nM)Selectivity Profile
Compound 5o Pyrido[2,3-d]pyrimidin-7(8H)-one230.15 (Kd)Low µM rangeHighly selective against a panel of 402 kinases
BAY 1217389 Imidazopyridazine0.63N/A~6.7 (median)High, with some off-target activity on PDGFRβ, Kit, and others
CFI-402257 Pyrazolo[1,5-a]pyrimidine1.70.115Orally active, potent against various cancer cell lines
S81694 Not specifiedN/AN/AN/APrimarily induced disease stabilization in clinical trials

Data for benchmark inhibitors sourced from publicly available literature and clinical trial information.[4][5][6]

Expert Insights: The sub-nanomolar binding affinity (Kd) of Compound 5o is noteworthy, suggesting a strong and potentially durable interaction with the TTK active site. While its IC50 is in the nanomolar range, direct comparison with other inhibitors requires standardized assay conditions. The high selectivity of Compound 5o is a critical feature, as off-target kinase inhibition is a common source of toxicity in cancer therapy. The established inhibitors, while potent, exhibit some level of cross-reactivity which may contribute to their clinical side-effect profiles.

Mechanistic Deep Dive: TTK in the Spindle Assembly Checkpoint

TTK's primary role is to phosphorylate several key proteins at the kinetochores of unattached chromosomes, initiating a signaling cascade that prevents premature entry into anaphase. This ensures that each daughter cell receives a complete set of chromosomes.

// Edges "Unattached_Kinetochore" -> "TTK" [label=" recruits", style=dashed, color="#5F6368"]; "TTK" -> "BUB1" [label=" phosphorylates", color="#EA4335"]; "BUB1" -> "MAD1" [label=" recruits", style=dashed, color="#5F6368"]; "MAD1" -> "MAD2_open" [label=" catalyzes conversion to", color="#4285F4"]; "MAD2_open" -> "MAD2_closed"; "MAD2_closed" -> "MCC"; "BUBR1" -> "MCC"; "CDC20" -> "MCC"; "MCC" -> "APC/C" [label=" inhibits", color="#EA4335"]; "APC/C" -> "Anaphase" [label=" promotes", color="#34A853"]; "Inhibitor" -> "TTK" [label=" inhibits", color="#EA4335", style=bold]; } Caption: TTK signaling in the Spindle Assembly Checkpoint.

Inhibition of TTK by compounds like Compound 5o prevents this phosphorylation cascade. The SAC is consequently not activated, even in the presence of chromosomal attachment errors. This forces the cell into a premature and faulty anaphase, leading to severe aneuploidy and ultimately, apoptotic cell death. This mechanism is particularly effective in cancer cells, which often have a higher reliance on the SAC due to their inherent genomic instability.

Experimental Protocols: A Framework for Validation

To ensure scientific rigor and enable reproducibility, we provide detailed protocols for the key assays used to benchmark these kinase inhibitors.

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

The synthesis of the core scaffold for Compound 5o begins with the commercially available this compound, highlighting the accessibility of this novel inhibitor class.

Synthesis_Workflow A This compound + Diethyl ethoxymethylenemalonate B Cyclization (e.g., Dowtherm A, heat) A->B C Intermediate: Ethyl 4-hydroxy-7-iodo-6-methylpyrido[2,3-d]pyrimidine-6-carboxylate B->C D Hydrolysis & Decarboxylation (e.g., NaOH, then acid) C->D E Core Scaffold: 7-Iodo-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one D->E F Chlorination (e.g., POCl3) E->F G 4-Chloro Intermediate F->G H Nucleophilic Substitution (with desired amine) G->H I Final Product: Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one H->I

Step-by-Step Synthesis:

  • Condensation: React this compound with diethyl ethoxymethylenemalonate in a high-boiling solvent such as Dowtherm A.

  • Cyclization: Heat the reaction mixture to induce cyclization, forming the pyridopyrimidine ring system.

  • Hydrolysis and Decarboxylation: Treat the resulting ethyl ester intermediate with a base (e.g., NaOH) followed by acidification to yield the core pyridopyrimidinone scaffold.

  • Chlorination: Activate the 4-position for substitution by treating the scaffold with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution: React the 4-chloro intermediate with the desired amine via nucleophilic aromatic substitution to yield the final inhibitor compound.

This generalized protocol is based on established methods for synthesizing pyrido[2,3-d]pyrimidin-7(8H)-ones and may require optimization for specific derivatives.[7][8][9][10]

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 of an inhibitor.[11][12][13]

Protocol:

  • Prepare Reagents:

    • Dilute recombinant human TTK enzyme and substrate (e.g., myelin basic protein) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a serial dilution of the test inhibitor (e.g., Compound 5o) and control inhibitors in DMSO, then dilute further in kinase buffer.

    • Prepare an ATP solution at a concentration near the Km for TTK.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO).

    • Add 20 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 25 µL of the ATP solution.

    • Incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Efficacy: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. It is used to determine the GI50 (concentration for 50% growth inhibition) of an inhibitor.[14][15]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in culture medium.

    • Add the diluted inhibitor to the wells and incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence with a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 value.

In Vivo Application and Future Directions

While in vitro data provides a strong foundation, the ultimate test of an inhibitor's utility is its performance in a complex biological system. Preclinical studies with Compound 5o have demonstrated promising in vivo efficacy, particularly in combination with standard chemotherapeutic agents like paclitaxel. This synergistic effect is mechanistically plausible, as disabling the SAC with a TTK inhibitor can potentiate the effects of microtubule-targeting agents.[6][16]

The development of pyrido[2,3-d]pyrimidin-7(8H)-ones, derived from the accessible this compound starting material, represents a promising new avenue in the pursuit of targeted cancer therapies. The high potency and selectivity of lead compounds like Compound 5o warrant further investigation, including comprehensive pharmacokinetic and toxicology studies, to fully elucidate their clinical potential.

References

  • A small-molecule inhibitor of TTK inhibits EAC cell growth in vitro and... - ResearchGate. (n.d.).
  • Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity. (2017). PubMed.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PubMed.
  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). ResearchGate.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information.
  • Synthetic approaches for pyrido[2,3-d]pyrimidin-7(8H)-ones 1 from a... - ResearchGate. (n.d.).
  • Mps1 kinase functions in mitotic spindle assembly and error correction. (n.d.). PubMed.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI.
  • Mean pharmacokinetic parameters of BAY 1161909 and BAY 1217389 after single administration in preclinical species. - ResearchGate. (n.d.).
  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology.
  • MTT Cell Assay Protocol. (n.d.).
  • TTK inhibition radiosensitizes basal-like breast cancer through impaired homologous recombination. (2020). PMC.
  • CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma. (2022). PMC.
  • TTK inhibitor OSU13 promotes immunotherapy responses by activating tumor STING. (2024). NIH.
  • CFI-400945 - the Chemical Probes Portal. (n.d.).
  • Chemi-Verse™ TTBK1 Kinase Assay Kit. (n.d.). BPS Bioscience.
  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. (n.d.). ResearchGate.
  • Synthesis of the 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one... - ResearchGate. (n.d.).
  • Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity. (2021). PubMed.
  • Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase | Request PDF. (n.d.). ResearchGate.
  • Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination. (2024). Frontiers.
  • Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. (2023). PubMed.
  • TTK participates in the Akt‐mTOR pathway to regulate cell growth and... - ResearchGate. (n.d.).
  • Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. (n.d.). PubMed.
  • Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. (2019). NIH.
  • TTK inhibitor OSU13 promotes immunotherapy responses by activating tumor STING. (2024). NIH.
  • Spindle checkpoint - Wikipedia. (n.d.).
  • Kinetic framework of spindle assembly checkpoint signaling. (n.d.). PMC.
  • The Molecular Biology of Spindle Assembly Checkpoint Signaling Dynamics. (2016).
  • Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity. (n.d.). Crossfire Oncology.
  • Case study - Characterization of TTK Inhibitors. (2024). Oncolines B.V.

Sources

Safety Operating Guide

5-Iodo-6-methylpyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Iodo-6-methylpyridin-2-amine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound (CAS No. 75073-11-9), a halogenated pyridine derivative. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Hazard Profile & Essential Precautionary Measures

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is classified with several hazards that necessitate rigorous safety protocols.

GHS Hazard Classification: According to aggregated GHS information, this compound is classified as:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]

Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][3] Before beginning any disposal procedure, personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or butyl rubber gloves.To prevent skin contact and irritation.[4][5]
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.To protect eyes from dust particles and splashes.[6]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Not required if handled exclusively within a fume hood. For spills or when dust is generated, a NIOSH-approved respirator is necessary.To prevent inhalation of dust, which may cause respiratory irritation.[1]

Core Disposal Protocol: A Step-by-Step Operational Plan

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste .[7] As a halogenated organic solid, it must not be disposed of down the drain or in regular trash.[3][4][8] The recommended final disposition is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing to manage hazardous combustion byproducts like nitrogen oxides and halogenated compounds.[4]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Container : Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[9] The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[9][10]

  • Collect Waste : Carefully transfer all waste containing this compound into this designated container. This includes:

    • Unused or expired reagent.

    • Residues from reaction flasks.

    • Contaminated materials such as weigh boats, filter paper, and disposable labware.

  • Avoid Mixing : Do not mix this waste stream with non-halogenated solvents, strong acids, or strong oxidizing agents to prevent potentially hazardous reactions.[6][11]

Step 2: Labeling

Accurate and thorough labeling is a legal requirement and essential for safety.

  • Hazardous Waste Label : Affix a completed hazardous waste label to the container before adding the first drop of waste.[9]

  • Contents : Clearly write the full chemical name, "this compound," and list any other chemical constituents in the container. Avoid using abbreviations or chemical formulas.[9]

  • Hazard Identification : Mark the appropriate hazard pictograms or check boxes on the label (e.g., "Harmful," "Irritant").[1]

Step 3: Storage

Waste must be stored safely pending collection by environmental health and safety (EHS) personnel or a licensed disposal company.

  • Secure Location : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7]

  • Ventilation : The storage area should be cool, dry, and well-ventilated.[3][4]

  • Incompatibles : Ensure the container is stored away from incompatible materials.[12]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.

Step 4: Arrange for Disposal
  • Contact EHS : Follow your institution's specific procedures to request a hazardous waste pickup. Do not allow hazardous waste to accumulate for extended periods.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[7]

  • Secure the Area : Restrict access to the spill area. Ensure the chemical fume hood is operational to help ventilate the space.[5]

  • Don PPE : Before attempting cleanup, wear the full PPE detailed in the table above.[4][5]

  • Contain & Clean :

    • For small, solid spills, gently cover the material with an inert absorbent like sand, vermiculite, or a commercial sorbent pad.[3][12] Avoid raising dust.[4][5]

    • Carefully scoop the absorbed material into the designated "Halogenated Organic Solids" hazardous waste container.[5][7] Use non-sparking tools.[4]

    • Do not use water to clean up the dry spill, as this can spread contamination.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container and disposed of accordingly.[7][10]

Decontamination and Container Disposal

  • Glassware Decontamination : Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as halogenated hazardous waste. Subsequent rinses may be collected as non-halogenated solvent waste, depending on institutional policy.

  • Empty Reagent Bottles : An empty container that held this compound must still be treated as hazardous waste. Triple-rinse the container with a suitable solvent, collecting all rinsate as hazardous waste.[4] Deface the label on the empty bottle and dispose of it as instructed by your EHS department, which may include placing it in a designated container for contaminated glass.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Characterization & Segregation cluster_final Final Disposition start Start: Generate Waste (Unused Reagent, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood is_solid Is the waste solid or liquid contaminated solid? hood->is_solid collect_solid Collect in 'Halogenated Organic Solids' container is_solid->collect_solid Yes is_liquid Is the waste a liquid solution or glassware rinsate? is_solid->is_liquid No label_waste Label Container with Full Chemical Name & Hazards collect_solid->label_waste collect_liquid Collect in 'Halogenated Organic Liquids' container is_liquid->collect_liquid Yes collect_liquid->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste pickup Arrange for Pickup by EHS or Licensed Disposal Contractor store_waste->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for safe disposal of this compound waste.

References

  • This compound | C6H7IN2 | CID 959613.
  • Standard Operating Procedure for work with Chemical name/class: Iodine.
  • 5-Iodo-2-methylpyridine | C6H6IN | CID 11521395.
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
  • Standard Operating Procedure for Pyridine.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Iodo-6-methylpyridin-2-amine: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our methods. The compound 5-Iodo-6-methylpyridin-2-amine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an amino group and an iodine atom on a pyridine ring, makes it a versatile building block for creating biologically active molecules.[1] However, its chemical properties also necessitate a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational framework grounded in the principles of causality—explaining not just what to do, but why specific precautions are critical. By understanding the inherent hazards and the protective mechanisms of each safety measure, you can build a self-validating system of laboratory practice that ensures both personal safety and the integrity of your research.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with several hazard statements that dictate the necessary precautions.

1.1 GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For this compound, the primary hazards are summarized below.[2] It is crucial to note that analogous compounds, such as 2-Amino-6-methylpyridine, exhibit even higher toxicity, including being "Fatal in contact with skin".[3][4][5] Given this, a conservative and stringent approach to handling is warranted.

Hazard StatementGHS ClassificationGHS PictogramImplication for the Researcher
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion can lead to significant adverse health effects. Accidental ingestion via contaminated hands is a primary risk.
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Exclamation MarkDirect contact can cause redness, inflammation, or dermatitis. Absorption through compromised skin is possible.
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Exclamation MarkContact with eyes can cause significant, potentially painful, irritation. Particulate matter (dust) poses a high risk.
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3)Exclamation MarkInhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

1.2 The Underlying Risk: Causality of Exposure

The physical form of this compound is a solid, which means the primary routes of accidental exposure are through the inhalation of fine dust particles, direct skin or eye contact, and ingestion from contaminated surfaces or hands. Each procedural step described below is designed to sever these potential exposure pathways.

Part 2: Personal Protective Equipment (PPE) - Your Primary Barrier

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards.[6][7] For this compound, a multi-layered PPE strategy is essential.[3]

Body PartPPE RecommendationStandardRationale and Field-Proven Insights
Respiratory NIOSH-approved Air-Purifying Respirator (APR) with cartridges for organic vapors and particulates (P100 filter).NIOSH (US) or EN 149 (EU)Why: The compound can cause respiratory irritation.[2] Handling the solid powder can easily generate airborne dust. An APR with a P100 filter provides a high level of protection against these particulates. In cases of a large spill or in poorly ventilated areas, a Self-Contained Breathing Apparatus (SCBA) is necessary.[8]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.ASTM F739 / EN 374Why: Halogenated aromatic amines can be absorbed through the skin. Some related compounds are fatal upon dermal contact.[4] Nitrile offers good resistance to a range of chemicals and is a common laboratory choice.[9] Double-gloving provides an extra layer of protection against tears and minimizes contamination during glove removal. Always inspect gloves for defects before use.
Eyes/Face Chemical splash goggles. Use in conjunction with a full-face shield when handling larger quantities or when there is a significant splash risk.ANSI Z87.1 / EN 166Why: The compound causes serious eye irritation.[2] Standard safety glasses do not provide a seal and are insufficient. Goggles form a protective seal around the eyes to guard against dust and splashes.[7][9] A face shield protects the entire face from splashes.[10]
Body Chemical-resistant lab coat or coveralls. Why: This prevents the compound from contaminating personal clothing and skin.[6] A standard cotton lab coat offers minimal protection; a coat made of a material with low permeability is superior. Ensure the coat is fully buttoned.
Feet Closed-toe, chemical-resistant shoes. ASTM F2413Why: Protects feet from spills. Conventional footwear may absorb chemical spills, leading to prolonged skin contact.[10]

Part 3: The Operational Plan - A Step-by-Step Protocol

A safe laboratory environment is built on proactive, repeatable procedures. The following workflow is designed to minimize exposure at every stage of handling.

Caption: Workflow for the safe handling of this compound.

3.1 Preparation Phase

  • Designate an Area: All handling of solid this compound must occur within a certified chemical fume hood to control dust and vapors.[11]

  • Verify Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower, eyewash station, and a spill kit equipped for solid hazardous materials.

  • Don PPE: Put on all required PPE as detailed in Part 2. Ensure a proper fit, especially for your respirator and goggles.

3.2 Handling Phase

  • Weighing and Dispensing: Use anti-static weigh paper or a weighing boat to prevent dust from scattering. Use spatulas and other tools gently to avoid creating airborne particles.[12]

  • Transfers: When adding the solid to a reaction vessel, use a powder funnel to guide the transfer and minimize the chance of spillage.

3.3 Post-Handling and Decontamination

  • Surface Cleaning: Thoroughly wipe down the work surface within the fume hood, your spatula, and any other equipment with an appropriate solvent (e.g., ethanol) and dispose of the wipes as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first, remove outer gloves. Then, remove your lab coat, face shield, and goggles. Remove your respirator last, after leaving the immediate work area. Finally, remove inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if you believe no contact occurred.[13] Do not eat, drink, or smoke in the laboratory area.[3][13]

Part 4: Emergency and Disposal Plans

Preparedness is the key to mitigating the impact of an accidental release.

4.1 Emergency Procedures

ScenarioImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing.[11] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3][14] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[11][14] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth).[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water.[11] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]
Minor Spill (in fume hood) Wearing full PPE, carefully sweep up the solid material, avoiding dust creation.[14] Place into a sealed, labeled container for hazardous waste.[13] Decontaminate the area.
Major Spill (outside fume hood) Evacuate the immediate area and alert others.[11] Prevent entry and ensure ventilation is controlled. If trained and equipped, respond with an appropriate spill kit and full PPE, including SCBA if necessary. Otherwise, contact your institution's emergency response team.

4.2 Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

Caption: A logical flow for the proper disposal of hazardous waste.

  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, wipes, weigh paper, excess reagent) must be treated as hazardous waste. Crucially, it must be segregated as halogenated waste . Do not mix with other waste streams.

  • Containerization: Use dedicated, clearly labeled, and sealable containers for solid hazardous waste.[13][11] Ensure the label includes the full chemical name and associated hazards.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[13][14]

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Personal Protective Equipment | US EPA. US EPA.
  • This compound | C6H7IN2 | CID 959613. PubChem.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Discover the Various Types of PPE for Optimal Chemical Safety. AliMed.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
  • 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.